Narasin sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZEFXQRCTYMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Ionophoretic Mechanism of Action of Narasin Sodium
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin sodium is a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens. As a member of the carboxylic ionophore class, its biological activity is rooted in its ability to form lipid-soluble, dynamically reversible complexes with specific cations. By acting as a mobile carrier, narasin facilitates an electrically neutral exchange of these ions across biological membranes, primarily exchanging a metal cation (M⁺) for a proton (H⁺). This action disrupts the crucial transmembrane ion gradients and electrical potentials that are fundamental to cellular function. The subsequent collapse of these gradients, alteration of intracellular pH, and depletion of cellular energy reserves underpin its potent antimicrobial and coccidiostatic effects, as well as its emerging applications in oncology research. This guide provides an in-depth examination of this mechanism, supported by experimental data and methodological overviews.
Core Mechanism of Ionophore Action
The defining feature of narasin is its molecular structure, which consists of a hydrophilic interior rich in oxygen atoms and a hydrophobic, lipophilic exterior.[1] This architecture is crucial for its function as an ion carrier across the lipid bilayer of cell membranes.
1.1. Cation Complex Formation and Selectivity
Narasin's mechanism begins with the formation of a complex with a cation at the membrane surface. The oxygen atoms of its backbone form a hydrophilic cavity that chelates a specific cation, while the hydrophobic exterior of the molecule allows the entire complex to dissolve in and diffuse across the lipid membrane.[2] Narasin demonstrates a strong preference for monovalent cations, such as sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺).[3][4] This process is dynamically reversible, allowing the ionophore to release the cation on the other side of the membrane and cycle back to transport another ion.[3]
The transport process is an electrically neutral exchange-diffusion mechanism.[3][4] In this process, the carboxylic acid group of narasin is deprotonated, binding a metal cation (e.g., K⁺). The narasin-cation complex then diffuses across the membrane. On the inner side, it releases the cation and binds a proton (H⁺), becoming neutral again before diffusing back to the outer surface. This results in a one-for-one exchange of a metal cation for a proton across the membrane.[5]
1.2. Quantitative Data: Ion Selectivity and Bioactivity
| Parameter | System/Cell Line | Value | Reference |
| Ion Selectivity | General | Prefers monovalent cations (K⁺, Na⁺, Rb⁺) over divalent cations. | [2][3] |
| IC₅₀ | NF-κB Signaling Inhibition | 3.2 µM | [6] |
| IC₅₀ (Cell Viability, 72h) | MCF-7 (ER⁺ Breast Cancer) | 2.219 µM | [7] |
| IC₅₀ (Cell Viability, 72h) | T47D (ER⁺ Breast Cancer) | 3.562 µM | [7] |
| IC₅₀ (Cell Viability, 72h) | MDA-MB-231 (Triple-Negative Breast Cancer) | 11.76 µM | [7] |
Cellular and Physiological Consequences
The relentless exchange of ions mediated by narasin leads to a cascade of detrimental effects in susceptible organisms, particularly Gram-positive bacteria and coccidia.
2.1. Disruption of Homeostasis in Microorganisms
The primary antimicrobial action of narasin stems from its ability to dissipate vital ion gradients across the bacterial cell membrane.[8]
-
Ion Gradient Collapse: By transporting K⁺ out of the cell and Na⁺ into the cell, down their respective concentration gradients, narasin disrupts the electrochemical potential essential for many cellular processes.[8]
-
Intracellular Acidification: The concurrent influx of protons (H⁺) leads to a decrease in the internal pH of the bacterium.[8]
-
Energy Depletion: To counteract the acidification, the cell activates energy-dependent proton pumps (e.g., H⁺-ATPase) to expel the excess H⁺. This futile cycle rapidly depletes the cell's ATP reserves, halting essential functions like cell division and fermentation.[3][9]
2.2. Effects on Eukaryotic Cells and Signaling
Narasin's activity is not limited to prokaryotes. In eukaryotic cells, it can induce apoptosis and modulate critical signaling pathways.
-
Induction of Apoptosis: Narasin has been shown to cause eryptosis (suicidal death of erythrocytes) and to induce apoptosis in cancer cells, such as glioma cells, through mechanisms involving endoplasmic reticulum (ER) stress.[6][10]
-
Inhibition of NF-κB Signaling: It can dampen the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival, by suppressing the phosphorylation of its inhibitor, IκBα.[1][10]
-
Anticancer Activity: In breast cancer models, narasin inhibits tumor metastasis and growth by inactivating the TGF-β/p-SMAD3 and IL-6/p-STAT3 signaling pathways, which are crucial for the epithelial-mesenchymal transition (EMT) process.[5][7]
Key Experimental Protocols for Characterization
The ionophoretic activity of compounds like narasin can be characterized using various biophysical and cell-based assays. Below are overviews of two fundamental methodologies.
3.1. Liposome-Based Fluorometric Assay for Ion Transport
This in vitro assay directly measures the ability of an ionophore to transport cations into synthetic vesicles (liposomes). It relies on an ion-sensitive fluorescent dye encapsulated within the liposomes.
Principle: Large unilamellar vesicles (LUVs) are prepared with an encapsulated fluorescent dye (e.g., calcein) that is quenched by specific cations (e.g., Cu²⁺, Co²⁺, or K⁺ with a suitable probe). The LUVs are suspended in a buffer free of the quenching cation. Upon addition of the ionophore (narasin) and the quenching cation to the external buffer, the ionophore transports the cation into the vesicles, leading to a decrease in fluorescence that can be monitored over time.[8]
Detailed Methodology:
-
Lipid Film Preparation: A defined mixture of lipids (e.g., POPC/POPG) in chloroform is dried under vacuum to form a thin lipid film on the inside of a glass flask.[8]
-
Vesicle Hydration: The lipid film is hydrated with a buffer containing a high concentration of the fluorescent dye (e.g., 10 mM calcein at pH 7.4), leading to the formation of multilamellar vesicles.[5][8]
-
Extrusion: The vesicle suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce homogenous LUVs.[9]
-
Purification: External, non-encapsulated dye is removed from the LUV suspension via size-exclusion chromatography (e.g., using a Sephadex G-50 column).[5]
-
Transport Assay:
-
The purified LUVs are diluted into a cuvette containing the assay buffer at a controlled temperature (e.g., 10-25°C).[8]
-
Fluorescence is monitored using a spectrofluorometer (e.g., λex=480nm, λem=520nm for calcein).[8]
-
A baseline fluorescence (F₀) is established.
-
The ionophore (narasin, dissolved in a solvent like DMSO) is added and allowed to incorporate into the vesicle membranes.
-
The quenching cation (e.g., K⁺, Na⁺) is added to the external buffer, and the decrease in fluorescence (F) is recorded over time as the cation is transported into the LUVs.
-
At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles, establishing the maximal quenching fluorescence (F_min).
-
-
Data Analysis: The rate of ion transport is calculated from the initial slope of the fluorescence decay curve.
3.2. Black Lipid Membrane (BLM) Electrophysiology
The BLM technique creates an artificial lipid bilayer across a small aperture, separating two aqueous chambers. This setup allows for the direct measurement of ion movement across the membrane as an electrical current.
Principle: A solvent-containing lipid solution is "painted" across a small hole (e.g., 100-200 µm diameter) in a hydrophobic partition (e.g., Teflon) separating two salt solutions. The solvent thins out, forming a stable bilayer. After adding narasin to one chamber, an ion gradient is established across the BLM. The movement of ions facilitated by narasin generates a transmembrane current or potential, which is measured by sensitive electrodes.[4][11]
Generalized Protocol:
-
Chamber Setup: A two-chamber system is assembled with Ag/AgCl electrodes in each chamber, connected to a patch-clamp amplifier. The chambers are separated by a thin Teflon film with a single aperture.
-
BLM Formation: The aperture is pre-treated with a small amount of lipid solution (e.g., diphytanoyl-PC in n-decane). A BLM is then formed by painting additional lipid solution across the hole. Formation is monitored by measuring the increase in membrane capacitance.[12]
-
Ionophore Incorporation: Narasin, dissolved in a solvent, is added to one or both chambers. It spontaneously incorporates into the BLM.
-
Measurement:
-
Zero-Current Potential: An ion gradient (e.g., 100 mM KCl on one side, 10 mM KCl on the other) is established across the membrane. The resulting membrane potential is measured under zero-current conditions to determine ion selectivity.
-
Voltage-Clamp Measurement: The membrane potential is clamped at a set voltage, and the resulting current from ion transport is recorded.
-
-
Data Analysis: The magnitude and direction of the current/potential, in conjunction with the known ion gradients, are used to determine the transport rate and selectivity of the ionophore.
Conclusion
This compound operates as a highly efficient mobile ion carrier, specifically facilitating an electrically neutral exchange of monovalent cations for protons across lipid membranes. This fundamental mechanism of action leads to the catastrophic disruption of cellular homeostasis in target organisms, including the collapse of essential ion gradients, alteration of intracellular pH, and severe energy depletion. These downstream effects explain its efficacy as an antimicrobial and provide a mechanistic basis for its investigation as a modulator of complex signaling pathways in eukaryotic cells for therapeutic purposes. The robust biophysical methods available for its characterization continue to make narasin a valuable tool for research in membrane transport and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Assay to Evaluate Cation Transport of Ionophores [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 8. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assay to Evaluate Cation Transport of Ionophores [en.bio-protocol.org]
- 10. Equilibrium cation binding selectivity of the carboxylic ionophore narasin A: a comparison with transport selectivities reported in two biological test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Molecular structure and properties of narasin sodium.
Narasin sodium, the sodium salt of the polyether ionophore antibiotic narasin, is a significant compound in veterinary medicine and a subject of growing interest in biomedical research. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, mechanism of action, and applications, with a focus on the experimental methodologies used in its study.
Molecular and Physicochemical Profile
Narasin is a polyether antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is structurally similar to salinomycin, with the addition of a methyl group.[1] The commercially available form is typically the sodium salt, which is prepared from narasin by taking advantage of the carboxylic acid that readily ionizes and forms a salt in sodium hydroxide solutions.[2][3]
Chemical Structure and Identity
The chemical identity of this compound is well-defined.
Table 1: Chemical Identification of Narasin and this compound
| Identifier | Narasin | This compound |
| IUPAC Name | α-ethyl-6-[5-[2-(5 ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2, 10, 12-trimethyl-1, 6, 8- trioxadispiro [4.1. 5.3] pentadec-13-en-9-yl]-2-hydroxy-1, 3-dimethyl-4oxoheptyl] tetrahydro-3,5- dimethyl-2H-pyran-2-acetic acid[4] | Not specified |
| Synonyms | 4-Methylsalinomycin, Narasin A[5][6] | 4-Methylsalinomycin sodium salt, Monteban[3][6][7] |
| CAS Number | 55134-13-9[5] | 58331-17-2[2] |
| Molecular Formula | C43H72O11[5] | C43H71NaO11[2] |
| Molecular Weight | 765.0 g/mol [5] | 787.0 g/mol [2] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of Narasin and this compound
| Property | Value |
| Appearance | White solid[2][5] |
| Melting Point (crystalline this compound salt) | 158 - 160°C[4][8][9] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO, acetone, benzene, chloroform, and ethyl acetate.[2][4][6][8][10] Limited water solubility.[2][4][8][10] |
| Storage Conditions | -20°C[2][5] |
| Purity (typical) | >98% by HPLC[2][5] |
Mechanism of Action
Narasin's biological activity is primarily attributed to its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.
Ionophore Activity
Narasin forms lipid-soluble, dynamically reversible complexes with monovalent cations, with a preference for K+, Na+, and Rb+.[4][8][11][12] It acts as a carrier, mediating an electrically neutral exchange-diffusion of these ions across cellular membranes.[4][8][11][12] This disruption of the natural transmembrane ion gradients and electrical potentials has profound effects on cellular function and metabolism, ultimately leading to cell death in susceptible organisms.[4][5][8][11][12] Gram-negative bacteria are not susceptible because their cell walls prevent the passage of these hydrophobic ionophore molecules.[5]
Caption: Narasin's ionophore mechanism of action.
Anticancer and Anti-inflammatory Signaling
Beyond its ionophoric properties, narasin has been shown to modulate specific cellular signaling pathways, particularly in the context of cancer and inflammation.
-
NF-κB Signaling Inhibition: Narasin can dampen NF-κB signaling by suppressing the phosphorylation of IκBα.[7][13][14][15] The NF-κB pathway is crucial in regulating immune responses, inflammation, cell proliferation, and apoptosis.[13][15]
-
Induction of Apoptosis: In glioma cells, narasin has been demonstrated to induce apoptosis mediated by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through endoplasmic reticulum (ER) stress.[13][16][17]
-
Inhibition of Cancer Metastasis: Studies in estrogen receptor-positive (ER+) breast cancer models have shown that narasin can inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[12]
References
- 1. Narasin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. agscientific.com [agscientific.com]
- 4. fao.org [fao.org]
- 5. toku-e.com [toku-e.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Narasin (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 8. fao.org [fao.org]
- 9. scispace.com [scispace.com]
- 10. famic.go.jp [famic.go.jp]
- 11. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 12. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. molnova.com [molnova.com]
- 17. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
Narasin Sodium's Role in Disrupting Cellular Ion Gradients: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin sodium, a carboxylic polyether ionophore, is a potent disruptor of cellular ion gradients, a property that underpins its broad biological activities, including its use as an anticoccidial agent and its emerging potential as an anti-cancer therapeutic. This technical guide provides a comprehensive overview of the core mechanisms by which this compound alters intracellular ion homeostasis, focusing on its role as a mobile ion carrier for monovalent cations. We will delve into the quantitative effects of narasin on sodium (Na+), potassium (K+), and proton (H+) gradients, its impact on plasma and mitochondrial membrane potential, and the downstream consequences for cellular signaling pathways. This guide also includes detailed experimental protocols for key assays and visual representations of the involved mechanisms and workflows to facilitate a deeper understanding and further research in this area.
Introduction
Narasin is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens. Structurally similar to salinomycin, it is characterized by a chain of ether-linked rings and a terminal carboxylic acid group. This structure allows narasin to form lipid-soluble complexes with monovalent cations, with a preference for K+, Na+, and Rb+. By acting as a mobile carrier, narasin facilitates the transport of these ions across biological membranes, dissipating the electrochemical gradients that are essential for numerous cellular functions.
The disruption of ion homeostasis by narasin has profound effects on cellular physiology, leading to cell death in susceptible organisms. This mechanism is the basis for its widespread use in the poultry industry to control coccidiosis. More recently, research has focused on the anti-cancer properties of narasin, which are linked to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis.
Mechanism of Action: A Mobile Ion Carrier
The primary mechanism of action of narasin is its function as a mobile ionophore. It chelates a monovalent cation, neutralizing its charge and allowing the complex to diffuse across the lipid bilayer of cellular membranes. This process is an electrically neutral exchange, meaning that for every cation transported in one direction, a proton is typically transported in the opposite direction, or another cation is exchanged. This leads to a net disruption of both the cation and proton gradients across the membrane.
The process can be summarized in the following steps:
-
Complexation: At the membrane surface, the deprotonated carboxyl group of narasin, along with its oxygen-rich polyether backbone, coordinates with a monovalent cation (e.g., K+ or Na+).
-
Translocation: The lipophilic exterior of the narasin-cation complex facilitates its diffusion across the lipid bilayer.
-
Decomplexation: On the other side of the membrane, the cation is released, and the narasin molecule picks up a proton (H+).
-
Return: The protonated, neutral narasin molecule diffuses back across the membrane, ready to start another cycle.
This continuous cycle leads to the equilibration of cation concentrations across the membrane, effectively collapsing the electrochemical gradients that are vital for cellular processes such as maintaining membrane potential, nutrient transport, and pH regulation.
Disruption of Cellular Ion Gradients: Quantitative Effects
The ionophoretic activity of narasin leads to significant changes in the intracellular concentrations of key ions and alters the electrical potential across cellular membranes. While specific quantitative data for narasin's direct impact on intracellular ion concentrations is not extensively detailed in the readily available literature, studies on closely related ionophores like monensin and the general understanding of their mechanism allow for a clear qualitative description and provide the basis for the experimental approaches to quantify these effects.
Impact on Na+ and K+ Gradients
Narasin's ability to transport both Na+ and K+ ions across the plasma membrane leads to an increase in intracellular Na+ concentration and a decrease in intracellular K+ concentration. This dissipation of the Na+/K+ gradient has severe consequences for the cell:
-
Na+/K+-ATPase Activity: The influx of Na+ and efflux of K+ directly challenge the Na+/K+-ATPase, the primary pump responsible for maintaining these gradients. The pump will work at a higher rate to counteract the ionophore's effect, leading to increased ATP consumption.
-
Cellular Processes: The disruption of the Na+/K+ gradient affects numerous cellular processes that are dependent on it, including secondary active transport of nutrients and the regulation of cell volume.
Alteration of Membrane Potential
Perturbation of Intracellular pH (pHi)
As an electrically neutral exchanger, narasin often couples the transport of a cation with the counter-transport of a proton (H+). This leads to changes in the intracellular pH. The direction of the pH change can depend on the relative gradients of the cations and protons across the membrane. Generally, the influx of cations is coupled with H+ efflux, leading to intracellular alkalinization. Conversely, if narasin facilitates cation efflux, it can lead to intracellular acidification.
Mitochondrial Dysfunction
The inner mitochondrial membrane maintains a steep electrochemical gradient, the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis. Narasin can also act on the mitochondrial membrane, transporting K+ and Na+ into the mitochondrial matrix. This influx of cations disrupts the ΔΨm, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, a bioenergetic crisis within the cell. The collapse of the mitochondrial membrane potential is a key event in the induction of apoptosis.
Table 1: Summary of Narasin's Effects on Cellular Ion Gradients and Potentials
| Parameter | Effect of Narasin | Consequence |
| Intracellular Na+ Concentration | Increase | Increased load on Na+/K+-ATPase, altered activity of Na+-dependent transporters. |
| Intracellular K+ Concentration | Decrease | Depolarization of membrane potential, altered activity of K+-dependent enzymes. |
| Plasma Membrane Potential | Depolarization | Altered function of voltage-dependent channels and transporters. |
| Intracellular pH (pHi) | Alteration (often alkalinization) | Disruption of pH-sensitive cellular processes and enzyme activities. |
| Mitochondrial Membrane Potential (ΔΨm) | Dissipation/Collapse | Impaired ATP synthesis, induction of apoptosis. |
Impact on Cellular Signaling Pathways
The disruption of ion homeostasis by narasin triggers a cascade of downstream effects on cellular signaling pathways, many of which are central to cell survival, proliferation, and metastasis.
Inhibition of the TGF-β/SMAD3 Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Narasin has been shown to inhibit this pathway.[1]
-
Mechanism: Narasin treatment leads to a dose-dependent inhibition of the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling.[1] By preventing the phosphorylation of SMAD2/3, narasin blocks their translocation to the nucleus and subsequent regulation of target gene expression.
Inactivation of the IL-6/STAT3 Pathway
The Interleukin-6 (IL-6)/STAT3 signaling pathway is another critical pathway in cancer progression, promoting cell proliferation, survival, and inflammation. Narasin has been demonstrated to inactivate this pathway.[1]
-
Mechanism: Narasin treatment effectively inhibits the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) without affecting the total STAT3 protein levels.[1] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.
References
The Intricate Pathway of Narasin Biosynthesis in Streptomyces aureofaciens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Narasin, a polyether ionophore antibiotic with significant applications in veterinary medicine, is a complex secondary metabolite produced by the Gram-positive bacterium Streptomyces aureofaciens. Its biosynthesis is a fascinating example of modular polyketide synthesis, involving a large enzymatic assembly line to construct the intricate carbon skeleton from simple precursor molecules. This technical guide provides an in-depth exploration of the core principles of narasin biosynthesis, detailing the genetic and enzymatic machinery, precursor supply, and experimental methodologies used to elucidate this complex pathway.
The Genetic Blueprint: The Narasin Biosynthetic Gene Cluster
The production of narasin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). While the complete and fully annotated narasin BGC from Streptomyces aureofaciens is not extensively detailed in publicly available literature, its close structural relationship with salinomycin, produced by Streptomyces albus, provides a robust model for its genetic organization. Narasin is essentially a C4-methylated derivative of salinomycin, suggesting a highly homologous biosynthetic pathway.
The salinomycin BGC, spanning over 100 kb, is a Type I polyketide synthase (PKS) system. It is anticipated that the narasin BGC mirrors this structure, comprising multiple large, multifunctional PKS enzymes. These enzymes are modular in nature, with each module responsible for the addition and modification of a two-carbon unit to the growing polyketide chain.
Key components expected within the narasin BGC include:
-
Polyketide Synthase (PKS) Genes: Encoding the core enzymatic machinery for polyketide chain assembly.
-
Tailoring Enzyme Genes: Responsible for post-PKS modifications such as oxidation, cyclization, and in the case of narasin, methylation.
-
Regulatory Genes: Controlling the expression of the biosynthetic genes.
-
Transport Genes: Encoding proteins for the export of narasin out of the cell.
The Assembly Line: Enzymatic Biosynthesis of the Narasin Backbone
The biosynthesis of the narasin carbon skeleton is a multi-step process catalyzed by the modular Type I PKS. Each module within the PKS contains a specific set of enzymatic domains that act in a coordinated fashion.
The core domains of a PKS module and their functions are:
-
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various enzymatic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
The specific combination and activity of these domains within each module determine the structure of the final polyketide chain. The biosynthesis of the polyether structure of narasin is thought to proceed through a series of stereospecific epoxidation and subsequent epoxide ring-opening cyclization reactions, a hallmark of polyether antibiotic biosynthesis.
Precursor Supply: Fueling the Biosynthetic Engine
The production of narasin is metabolically demanding, requiring a significant supply of precursor molecules derived from primary metabolism. The primary building blocks for the polyketide backbone are:
-
Propionyl-CoA: Serves as the starter unit for the polyketide chain.
-
Malonyl-CoA and Methylmalonyl-CoA: Act as extender units, incorporated at each subsequent step of chain elongation.
-
Ethylmalonyl-CoA: Also serves as an extender unit, contributing to the ethyl groups in the narasin structure.
The availability of these precursors is a critical factor influencing the overall yield of narasin. Metabolic engineering strategies aimed at increasing the intracellular pools of these building blocks hold significant promise for enhancing narasin production.
Quantitative Insights into Narasin Production
While extensive quantitative data on narasin biosynthesis from laboratory-scale fermentation is not widely published, studies on related polyether antibiotics and general fermentation principles provide valuable insights. Production of narasin is typically carried out in submerged aerobic fermentation of Streptomyces aureofaciens strains such as NRRL 5758 and NRRL 8092.[1]
Table 1: General Fermentation Parameters for Narasin Production
| Parameter | Typical Range/Value | Reference |
| Producing Strain | Streptomyces aureofaciens NRRL 5758, NRRL 8092 | [1] |
| Fermentation Type | Submerged aerobic fermentation | [1] |
| Temperature | 25-37 °C | [1] |
| pH | 6.5-7.5 | [1] |
| Peak Production | 2 to 4 days | [1] |
Note: Specific yields are highly dependent on the strain, medium composition, and fermentation conditions and are often proprietary information.
Experimental Protocols for Studying Narasin Biosynthesis
The elucidation of the narasin biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.
Genetic Manipulation of Streptomyces aureofaciens
Standard protocols for the genetic manipulation of Streptomyces species are applicable to S. aureofaciens and are essential for functional analysis of the narasin BGC.
Experimental Workflow for Gene Knockout in Streptomyces aureofaciens
Caption: Workflow for targeted gene deletion in Streptomyces aureofaciens.
Precursor Feeding Studies
Isotopically labeled precursors are fed to S. aureofaciens cultures to trace their incorporation into the narasin molecule. This technique has been instrumental in understanding the origin of the carbon skeleton and oxygen atoms in narasin.[2]
Experimental Workflow for Isotopic Labeling Studies
Caption: Workflow for precursor feeding studies in narasin biosynthesis.
Regulation of Narasin Biosynthesis
The biosynthesis of antibiotics in Streptomyces is tightly regulated, often involving a complex interplay of pathway-specific and global regulatory proteins. While specific regulatory genes for narasin have not been definitively characterized, it is expected that the narasin BGC contains one or more pathway-specific regulatory genes, likely belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families. These regulators would integrate signals related to nutrient availability, growth phase, and other environmental cues to control the expression of the narasin biosynthetic genes.
Hypothetical Regulatory Cascade for Narasin Biosynthesis
Caption: A proposed regulatory network for narasin biosynthesis.
Future Perspectives
The study of narasin biosynthesis offers exciting opportunities for both fundamental research and industrial applications. The complete sequencing and annotation of the narasin BGC will provide a definitive roadmap for understanding its biosynthesis. Heterologous expression of the narasin BGC in a more genetically tractable host could facilitate strain improvement and the production of novel narasin analogs through combinatorial biosynthesis. Furthermore, a deeper understanding of the regulatory networks controlling narasin production will enable the development of rational strategies for yield improvement. This knowledge will be invaluable for ensuring a sustainable supply of this important veterinary antibiotic and for exploring the potential of its derivatives in other applications.
References
In-Depth Technical Guide: Antimicrobial Spectrum of Narasin Sodium Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin, a polyether ionophore antibiotic produced by Streptomyces aureofaciens, demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria.[1][2][3][4][5] As an ionophore, its mechanism of action involves the disruption of ion gradients across the bacterial cell membrane, leading to cell death.[1][3][6][7][8] This technical guide provides a comprehensive overview of the antimicrobial spectrum of narasin sodium against key Gram-positive pathogens, presents detailed experimental protocols for determining its antimicrobial activity, and illustrates its mechanism of action and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or investigating narasin and other ionophore antibiotics.
Introduction to Narasin
Narasin is a carboxylic polyether antibiotic that belongs to the ionophore class.[1][3] It is structurally a derivative of salinomycin, with an additional methyl group.[9][10] Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, such as K+ and Na+, and transport them across cellular membranes.[3][7][8] This disruption of the electrochemical equilibrium ultimately leads to cell death in susceptible organisms.[6] While widely used in the veterinary field as a coccidiostat and growth promotant in poultry and cattle, its potent activity against Gram-positive bacteria, including anaerobic species, makes it a subject of interest for further antimicrobial research.[1][3][6][7] Gram-negative bacteria are generally not susceptible to narasin due to the inability of the hydrophobic ionophore molecule to penetrate their outer cell wall.[1]
Quantitative Antimicrobial Spectrum of this compound
The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for narasin against various Gram-positive bacteria from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Narasin against Staphylococcus and Streptococcus Species
| Bacterial Species | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus pseudintermedius | Meticillin-Susceptible (MSSP) | 17 | 0.06 - 0.25 | 0.125 | 0.125 | [11] |
| Staphylococcus pseudintermedius | Multidrug-Resistant (MDRSP) | 13 | 0.06 - 0.25 | 0.125 | 0.125 | [11] |
| β-haemolytic Streptococcus spp. | Clinical Isolates | 20 | 0.06 - 0.25 | 0.125 | 0.125 | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of Narasin against Enterococcus Species
| Bacterial Species | Strain Type | Number of Isolates | MIC (mg/L) | Epidemiological Cut-Off (ECOFF) (mg/L) | Reference |
| Enterococcus faecium | Wild-Type | 122 | Not specified | 0.5 | [12][13] |
| Enterococcus faecalis | ATCC 29212 (QC Strain) | Multiple Replicates | 0.06 - 0.5 | Not Applicable | [14][15] |
Experimental Protocols for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The two primary methods are the Broth Microdilution and Agar Dilution methods.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[16]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol, methanol, DMF, or DMSO, as narasin is practically insoluble in water)[1][9]
-
96-well microtiter plates[17]
-
Pure bacterial cultures of Gram-positive organisms
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (typically 0.5)[17]
-
Pipettes and multichannel pipettes
-
ELISA reader (optional, for automated reading)
Procedure:
-
Preparation of Narasin Stock Solution: Accurately weigh the narasin powder and dissolve it in a small amount of a suitable solvent to prepare a high-concentration stock solution. Further dilute this stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.[18]
-
Preparation of Microtiter Plates: Dispense 100 µL of CAMHB into all wells of a 96-well plate.[18]
-
Serial Dilution: Add 100 µL of the starting narasin solution to the first column of wells. Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution. Discard the final 100 µL from the last column of dilutions.[18]
-
Inoculum Preparation: From a fresh culture plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well should be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[16]
-
Reading Results: The MIC is determined as the lowest concentration of narasin that completely inhibits visible bacterial growth. This can be assessed visually or with an ELISA reader.[18]
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent into an agar medium.[19]
Materials:
-
This compound powder and appropriate solvent
-
Mueller-Hinton Agar (MHA)[20]
-
Sterile petri dishes
-
Pure bacterial cultures of Gram-positive organisms
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (37°C)
Procedure:
-
Preparation of Narasin Stock Solution: Prepare a stock solution of narasin as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of twofold dilutions of the narasin stock solution. For each concentration, add a specific volume of the narasin dilution to a larger volume of molten MHA (kept at 45-50°C) to achieve the final desired concentration.[20] For example, add 2 mL of a 10x narasin solution to 18 mL of molten agar.[21]
-
Pouring Plates: Pour the narasin-containing agar into sterile petri dishes and allow them to solidify.[20][21] A control plate with no narasin should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. This allows for the testing of multiple isolates simultaneously.[19]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[19]
-
Reading Results: The MIC is the lowest concentration of narasin that prevents the visible growth of the bacteria on the agar surface.[19]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Narasin
Narasin acts as an ionophore, facilitating the transport of cations across the bacterial cell membrane. This disrupts the crucial ion gradients necessary for cellular processes.
References
- 1. toku-e.com [toku-e.com]
- 2. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 4. 甲基盐霉素 来源于Streptomyces auriofaciens ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 6 – Ionophores – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. famic.go.jp [famic.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. youtube.com [youtube.com]
Investigating the Coccidiostatic Effects of Narasin on Eimeria Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. The ionophore antibiotic narasin has long been a cornerstone in the control of this disease, exhibiting potent coccidiostatic activity against a wide range of pathogenic Eimeria species. This technical guide provides a comprehensive overview of the coccidiostatic effects of narasin, delving into its mechanism of action, summarizing key efficacy data, and detailing the experimental protocols used to evaluate its performance. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of veterinary parasitology.
Introduction
Eimeria species are obligate intracellular parasites that infect the intestinal tract of poultry, leading to significant morbidity and mortality, reduced weight gain, and poor feed conversion.[1] The control of coccidiosis has historically relied heavily on the use of in-feed anticoccidial drugs, among which the polyether ionophores, such as narasin, have been widely and effectively used. Narasin, a fermentation product of Streptomyces aureofaciens, demonstrates a broad spectrum of activity against key Eimeria species including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[2] Its primary mode of action involves the disruption of ion transport across the parasite's cell membrane, leading to metabolic and cellular dysfunction.[2] This guide aims to consolidate the existing knowledge on narasin's efficacy and the methodologies employed in its evaluation.
Mechanism of Action
Narasin functions as a monovalent cation ionophore, forming lipid-soluble complexes with cations like sodium (Na+) and potassium (K+).[2] This complex facilitates the transport of these ions across the parasite's cell membrane, disrupting the natural ion gradients.[2] The primary consequence is a significant influx of Na+ into the parasite's cytoplasm and an efflux of K+.
This disruption of ionic homeostasis is believed to trigger a cascade of downstream events, leading to the parasite's demise. The increased intracellular Na+ concentration stimulates the Na+/K+-ATPase pump to expend large amounts of ATP in an attempt to restore the normal ion balance.[1] This excessive energy expenditure, coupled with a stimulated rate of glycolysis and amylopectin utilization, leads to a rapid depletion of the parasite's energy reserves.[1] Furthermore, transcriptomic studies on the related ionophore monensin suggest that the ionic imbalance leads to the downregulation of protein translation-related genes and the upregulation of genes associated with protein degradation, indicating an autophagy-like cell death mechanism.[2][3][4]
Proposed Signaling Pathway for Narasin's Coccidiostatic Action
Quantitative Data on Narasin's Efficacy
The efficacy of narasin has been extensively evaluated in numerous in vivo and in vitro studies. The following tables summarize key quantitative data on its coccidiostatic effects.
Table 1: In Vitro Efficacy of Narasin
| Parameter | Eimeria Species | Value | Reference |
| IC50 for ATP Hydrolysis Inhibition | Not specified | 2.5 nM (dinitrophenol-activated) | [3] |
| IC50 for ATP Hydrolysis Inhibition | Not specified | 200 nM (valinomycin-K+ activated) | [3] |
| IC50 for ATP Hydrolysis Inhibition | Not specified | 13 nM (monazomycin-K+-NH4+ activated) | [3] |
Table 2: In Vivo Efficacy of Narasin in Broiler Chickens
| Eimeria Species | Narasin Dose (ppm) | Effect on Lesion Score | Effect on Weight Gain | Reference |
| E. tenella | 60 | Significant reduction | Maximum weight gain | [3] |
| E. tenella (with intestinal species) | 80 | Significant reduction | Significantly greater than 60 ppm | [3][5] |
| E. acervulina, E. maxima, E. tenella | 8 (with 8 ppm Nicarbazin) | Lesion scores: 1, 5, 7 (vs. 4, 13, 15 in control) | - | [6] |
| E. tenella | 60 (with 50 ppm Roxarsone) | Additive reduction in lesion scores | Improved performance | [7] |
| E. tenella | 80 | Significant reduction in cecal lesions | Maximum performance | [7] |
| Mixed field isolates | 40-120 | Dose-dependent reduction | Significant improvement | |
| Mixed field isolates | 60-80 | - | Generally comparable to monensin |
Experimental Protocols
The evaluation of anticoccidial drugs like narasin requires standardized and well-controlled experimental protocols. The following sections detail representative methodologies for in vitro and in vivo studies.
In Vitro Sporozoite Invasion and Development Assay
This assay assesses the direct effect of narasin on the viability, motility, and invasive capacity of Eimeria sporozoites.
4.1.1. Materials
-
Eimeria oocysts (species of interest)
-
Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line
-
Cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)
-
Excystation medium (e.g., 0.25% trypsin, 0.5% bile salts in PBS)
-
Narasin stock solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
4.1.2. Protocol
-
Oocyst Sporulation and Sterilization: Freshly collected oocysts are sporulated in 2.5% potassium dichromate solution with aeration for 2-3 days. Sporulated oocysts are then sterilized using a solution like 10% sodium hypochlorite.
-
Sporozoite Excystation: Sterilized oocysts are mechanically broken to release sporocysts. The sporocysts are then incubated in the excystation medium at 41°C for 60-90 minutes to release sporozoites.
-
Sporozoite Purification: Sporozoites are purified from debris using methods like DE-52 anion-exchange chromatography or Percoll gradients.
-
Cell Culture Preparation: MDBK cells are seeded into 96-well plates and grown to a confluent monolayer.
-
Narasin Treatment: Purified sporozoites are pre-incubated with varying concentrations of narasin for a defined period (e.g., 1-4 hours) at 41°C.
-
Infection of Host Cells: The narasin-treated sporozoites are added to the MDBK cell monolayers and incubated for a period to allow for invasion (e.g., 2-24 hours).
-
Assessment of Invasion and Development: The number of intracellular sporozoites and the subsequent development of parasitic stages (e.g., trophozoites, schizonts) are quantified using microscopy. This can be done by fixing and staining the cells at different time points post-infection.
In Vivo Battery Cage Efficacy Trial
This in vivo model is the standard for evaluating the efficacy of anticoccidial drugs under controlled conditions.
4.2.1. Materials
-
Day-old broiler chicks
-
Coccidia-free starter and grower feed
-
Narasin premix
-
Sporulated oocysts of the desired Eimeria species
-
Battery cages with wire floors
-
Waterers and feeders
4.2.2. Protocol
-
Animal Acclimation: Day-old chicks are placed in battery cages and provided with coccidia-free feed and water ad libitum for a period of acclimation (e.g., 10-14 days).
-
Treatment Groups: Chicks are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving feed containing different concentrations of narasin.
-
Infection: At a specified age (e.g., 14 days), chicks in the infected groups are orally inoculated with a known number of sporulated oocysts.
-
Medication: Medicated feed is provided to the respective treatment groups for a specified period, typically starting a day or two before infection and continuing for several days post-infection.
-
Data Collection:
-
Mortality: Recorded daily.
-
Weight Gain: Measured at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated by dividing total feed intake by total weight gain.
-
Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions characteristic of the specific Eimeria species. Lesions are scored on a scale of 0 to 4.
-
Oocyst Counting: Fecal samples are collected from each group, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Experimental Workflow for In Vivo Efficacy Trial
Conclusion
Narasin remains a valuable tool in the control of avian coccidiosis. Its broad-spectrum activity and well-characterized mechanism of action make it an effective coccidiostat. This technical guide has provided a detailed overview of the scientific evidence supporting the use of narasin, from its molecular mechanism to its in-field efficacy. The provided experimental protocols and visualizations serve as a resource for researchers and professionals working to further understand and combat this persistent parasitic disease in poultry. Continued research into the finer details of the signaling pathways affected by narasin and the development of resistance will be crucial for the sustainable use of this and other anticoccidial agents.
References
- 1. Influence of monensin on cation influx and glycolysis of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella | Semantic Scholar [semanticscholar.org]
- 4. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eimeria: Navigating complex intestinal ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Narasin in Poultry Health : A Review | Semantic Scholar [semanticscholar.org]
Preliminary Research into Narasin Sodium's Anticancer Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin, a polyether ionophore antibiotic primarily used in veterinary medicine, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the current understanding of narasin sodium's anticancer activities. It details its mechanisms of action, including the disruption of key signaling pathways, induction of apoptosis, and inhibition of cancer stem cells. This document synthesizes quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, it includes visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of narasin's therapeutic potential.
Introduction
Narasin is a carboxylic polyether ionophore produced by Streptomyces aureofaciens.[1] As an ionophore, it facilitates the transport of cations across biological membranes, disrupting cellular ion homeostasis. While its primary application has been as a coccidiostat in poultry, recent studies have unveiled its potent anticancer properties.[2] Narasin's multifaceted mechanism of action, targeting critical cancer cell survival pathways, positions it as a compelling subject for further investigation in cancer therapy. This guide aims to consolidate the existing preclinical data on narasin's anticancer effects to serve as a valuable resource for the research and drug development community.
Mechanisms of Anticancer Activity
Narasin exerts its anticancer effects through several interconnected mechanisms, primarily by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways
In estrogen receptor-positive (ER+) breast cancer, narasin has been shown to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[2][3]
-
TGF-β/SMAD3 Pathway: Narasin inhibits the phosphorylation of SMAD2/3, key mediators of TGF-β signaling.[3][4] This inhibition prevents the nuclear translocation of the SMAD2/3 complex, thereby suppressing the expression of target genes involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3] Downstream effects include the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like N-cadherin and vimentin.[3]
-
IL-6/STAT3 Pathway: Narasin blocks the phosphorylation of STAT3 induced by interleukin-6 (IL-6).[3] This prevents STAT3 dimerization and its translocation to the nucleus, thus inhibiting the transcription of genes that promote cell proliferation, survival, and angiogenesis.[3]
Induction of Apoptosis
Narasin is a potent inducer of apoptosis in various cancer cell lines.[5][6] While the complete picture is still emerging, evidence suggests the involvement of the intrinsic apoptotic pathway. Studies on salinomycin, a closely related ionophore, have shown the induction of apoptosis through the activation of caspase-3 and cleavage of PARP-1, which are downstream events of mitochondrial membrane depolarization and reactive oxygen species (ROS) production.[7] Further research is needed to fully elucidate the specific caspases and upstream regulators involved in narasin-induced apoptosis.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Narasin has been identified as an inhibitor of NF-κB signaling.[5][6] It has been shown to suppress the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1][8] This prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes that promote cancer cell survival and proliferation.[1][9][10][11]
Targeting Cancer Stem Cells
Narasin is a derivative of salinomycin, which is known to be a specific inhibitor of cancer stem cells (CSCs).[2][3] These cells are a subpopulation within tumors responsible for tumor initiation, metastasis, and resistance to therapy. While the exact mechanism of narasin's action on CSCs is under investigation, its structural similarity to salinomycin suggests it may share the ability to selectively eliminate this resilient cancer cell population.
Quantitative Data on Anticancer Activities
The following tables summarize the quantitative data from various in vitro and in vivo studies on narasin's anticancer effects.
Table 1: In Vitro Cytotoxicity of Narasin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer (ER+) | 2.219 | [2] |
| T47D | Breast Cancer (ER+) | 3.562 | [2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.76 | [2] |
Table 2: In Vivo Tumor Growth Inhibition by Narasin
| Cancer Model | Animal Model | Treatment Dose and Duration | Tumor Growth Inhibition (%) | Citation |
| MCF-7 Xenograft | Nude Mice | 0.5 mg/kg, 14 days | 14.9 | [2][3] |
| MCF-7 Xenograft | Nude Mice | 1.5 mg/kg, 14 days | 40.1 | [2][3] |
| MCF-7 Metastasis Model | Nude Mice | 0.5 mg/kg, 50 days | ~76.2 (Brain & Lung) | [2] |
| MCF-7 Metastasis Model | Nude Mice | 1.5 mg/kg, 50 days | ~87.5 (Brain & Lung) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of narasin's anticancer properties.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of narasin on cancer cell lines.[2][3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the narasin solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[12][13]
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[12][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is a general guideline for assessing protein expression changes upon narasin treatment, as described in studies investigating its mechanism of action.[2][3]
-
Cell Lysis: Treat cells with narasin at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[2][3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.[2][3]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.[2][3]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-SMAD2/3, SMAD2/3, p-STAT3, STAT3, E-cadherin, N-cadherin, Cleaved Caspase-3, p-IκBα, IκBα) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
In Vivo Xenograft Model
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anticancer efficacy of narasin.[2][3]
-
Cell Preparation: Harvest cancer cells (e.g., MCF-7) during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.[17]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old female athymic nude mice.[2][17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.[18]
-
Treatment: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer narasin (e.g., 0.5 and 1.5 mg/kg) or vehicle control (e.g., DMSO) via intraperitoneal injection every other day for a specified period (e.g., 14 days).[2][3]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by narasin and a typical experimental workflow.
Caption: Narasin inhibits the TGF-β/SMAD3 signaling pathway.
Caption: Narasin inhibits the IL-6/STAT3 signaling pathway.
Caption: Narasin inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for investigating narasin's anticancer activity.
Conclusion and Future Directions
The preliminary research on this compound demonstrates its significant potential as an anticancer agent. Its ability to target multiple, critical signaling pathways, induce apoptosis, and potentially eliminate cancer stem cells provides a strong rationale for its further development. However, several areas require more in-depth investigation. Future research should focus on:
-
Elucidating Detailed Mechanisms: A deeper understanding of the molecular players in narasin-induced apoptosis and NF-κB inhibition is crucial.
-
Broadening the Scope: Investigating the efficacy of narasin in a wider range of cancer types is necessary to determine its full therapeutic potential.
-
Cancer Stem Cell Research: Detailed studies are needed to confirm and characterize narasin's effects on cancer stem cells and the underlying mechanisms.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the pharmacokinetics, pharmacodynamics, and potential toxicity of narasin in preclinical models are essential for its translation to the clinic.
-
Combination Therapies: Exploring the synergistic effects of narasin with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 3. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 18. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Narasin sodium as a potential inhibitor of NF-κB signaling pathways.
Narasin Sodium: A Potential Inhibitor of NF-κB Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a vast array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous diseases, including chronic inflammatory conditions and various cancers.[1][2] Consequently, the components of this pathway have emerged as significant targets for therapeutic intervention. This compound, an ionophore antibiotic, has been identified as a potent inhibitor of the NF-κB signaling cascade.[1][2][3] This technical guide provides an in-depth overview of Narasin's mechanism of action, supported by quantitative data and detailed experimental protocols for its investigation.
Mechanism of Action: Inhibition of IκBα Phosphorylation
In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), most notably IκBα.[1] Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[1] The IKK complex then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[1][4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and activate the transcription of target genes.[1]
This compound exerts its inhibitory effect early in this cascade. It has been shown to suppress the phosphorylation of IκBα.[1][2][3] By preventing this crucial phosphorylation step, this compound effectively blocks the subsequent degradation of IκBα, thereby keeping NF-κB retained in the cytoplasm and unable to activate its pro-inflammatory and pro-survival target genes.[6]
Quantitative Data
Narasin has been identified as a potent inhibitor of NF-κB signaling in high-throughput screening. A screen of approximately 2,800 clinically approved drugs and bioactive compounds identified 19 drugs, including narasin, that inhibited NF-κB signaling with potencies as low as 20 nM.[1][2] While the specific IC₅₀ for narasin's direct inhibition of the NF-κB pathway from this screen is not detailed, its inhibitory effect on the viability of various cancer cell lines, where NF-κB is often constitutively active, has been quantified.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | ER+ Breast Cancer | 2.219 |
| T47D | ER+ Breast Cancer | 3.562 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |
| Table 1: Inhibitory concentration (IC₅₀) values of narasin on the viability of human breast cancer (BC) cell lines. Data is derived from studies on narasin's effect on tumor metastasis and growth.[7] |
Experimental Protocols
To investigate and quantify the inhibitory effect of this compound on the NF-κB pathway, several key assays are employed. The following sections provide detailed methodologies for these experiments.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which generates a measurable luminescent signal.
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HeLa or HEK293T) in an opaque, flat-bottom 96-well plate at a suitable density (e.g., 3×10⁵ cells/well).[8]
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.[8]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[9] Include appropriate vehicle and positive controls.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.[10]
-
Use a luminometer with dual injectors. Inject 50-100 µL of the Firefly Luciferase Assay Reagent and measure the luminescence.[9][10]
-
Subsequently, inject 50-100 µL of the Renilla Luciferase Assay Reagent (e.g., Stop & Glo®) and measure the second signal.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized relative light units (RLU) against the concentration of this compound to determine the IC₅₀ value.
-
Western Blot Analysis for IκBα Phosphorylation
This technique is used to directly assess the phosphorylation status of IκBα, confirming the mechanism of action of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with TNF-α for a short period (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (Ser32) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This assay measures the mRNA expression levels of genes known to be regulated by NF-κB, such as IL-6, IL-8, and TNF-α, to confirm the downstream functional consequences of pathway inhibition.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Culture and treat cells with this compound and/or an NF-κB activator (e.g., TNF-α) as described for the previous assays, typically for a longer duration (e.g., 4-24 hours) to allow for gene transcription.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., IL6, TNFAIP3) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels in Narasin-treated cells to the stimulated control to quantify the degree of inhibition.
-
Conclusion
This compound presents a compelling profile as an inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the suppression of IκBα phosphorylation, effectively halts the inflammatory cascade at a critical upstream checkpoint.[1][2][3] The quantitative data, though primarily focused on cell viability, indicates potent biological activity in cancer cell lines where NF-κB is a known driver of pathology.[7] The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate the specific molecular interactions and therapeutic potential of this compound. This compound serves as a valuable tool for studying NF-κB-driven processes and holds promise for the development of novel therapeutics for a range of inflammatory and neoplastic diseases.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
- 4. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of Narasin Sodium in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin sodium, a polyether ionophore antibiotic, is a valuable tool in veterinary medicine and various research applications. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for accurate experimental design, formulation development, and analytical method validation. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
Narasin, produced by Streptomyces aureofaciens, functions as a monovalent cation ionophore, disrupting ion gradients across biological membranes. Its sodium salt is the commonly used form in laboratory settings.[1] The efficacy and reproducibility of studies involving this compound are intrinsically linked to its proper handling and storage, which necessitates a clear understanding of its solubility and stability profiles. This guide aims to consolidate available information and provide a practical resource for laboratory professionals.
Solubility of this compound
This compound exhibits a distinct solubility profile, being readily soluble in a variety of organic solvents while demonstrating poor solubility in aqueous solutions.[2][3][4]
Qualitative Solubility
Qualitative assessments consistently show that this compound is soluble in the following organic solvents:
Conversely, it is characterized as having limited water solubility or being insoluble in water.[1][2] To enhance its solubility in aqueous media for biological experiments, it is recommended to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO or ethanol) and then dilute the resulting stock solution into the aqueous buffer or isotonic saline.[5]
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The most frequently cited value is for methanol.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
| Methanol | 20 | Not Specified |
Stability of this compound
The stability of this compound is influenced by several factors, including its physical state (solid vs. in solution), the nature of the solvent, pH, and exposure to light.
Solid-State Stability
When stored as a solid at -20°C, this compound is highly stable, with a reported shelf life of at least four years.[5] One supplier suggests a shelf life of up to three years under the same storage conditions.[6]
Stability in Solution
The stability of this compound in solution is dependent on the solvent and storage conditions.
Table 2: Stability of this compound in Solution
| Solvent System | Storage Temperature (°C) | Recommended Storage Duration | Key Remarks | Reference(s) |
| Aqueous Solutions | Not Specified | Not recommended for more than one day | Prone to degradation. | [5] |
| Organic Solvents (e.g., DMSO) | -80 | Up to 1 year | Recommended for long-term storage of stock solutions. | [6] |
| Organic Solvents (e.g., DMSO) | -20 | Up to 1 month | Suitable for shorter-term storage of stock solutions. | [7] |
| Methanol | >0 - <10 | Up to 4 weeks | A stock solution of 250 µg/mL was found to be stable. | [8] |
| Feeds and Premixtures | Room Temperature | Up to 4 months | Indicates stability in a complex matrix. | [9] |
Effect of pH
This compound is susceptible to degradation in acidic conditions. A study on the abiotic degradation of ionophore antibiotics found that narasin is stable in neutral or alkaline solutions but undergoes hydrolysis in acidic environments. At a pH of 4 and a temperature of 25°C, the half-life of narasin was determined to be 0.7 days.
Photostability
This compound is reported to be resistant to direct photolysis, as it absorbs light at wavelengths that are not environmentally relevant.
Degradation Pathways
The primary degradation pathway for this compound under acidic conditions is hydrolysis. Additionally, treatment with formic acid has been shown to degrade narasin, yielding a furanone fragment and a rearranged complementary fragment.[10]
The following diagram illustrates a simplified potential degradation pathway for this compound based on available information.
References
- 1. fao.org [fao.org]
- 2. toku-e.com [toku-e.com]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Novel degradation products from the treatment of salinomycin and narasin with formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cation Selectivity and Transport Kinetics of Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin, a carboxylic polyether ionophore antibiotic produced by Streptomyces aureofaciens, functions as a mobile carrier to transport cations across biological membranes.[1][2][3] This activity disrupts the ionic equilibrium of cells, forming the basis of its applications as a coccidiostat in poultry and a growth promotant in ruminants.[1][2] This technical guide provides an in-depth analysis of the cation selectivity and transport kinetics of narasin sodium. It summarizes the available data on its ion binding preferences, details the experimental methodologies used to characterize these properties, and presents conceptual models of its transport mechanism.
Cation Selectivity of Narasin
Narasin exhibits a pronounced selectivity for monovalent cations over divalent cations. Its mechanism of action involves the formation of a lipid-soluble complex with a cation, which then diffuses across the lipid bilayer.[3] The structure of narasin features a hydrophilic cavity rich in oxygen atoms that coordinate with the bound cation, while the exterior of the molecule is hydrophobic, facilitating its passage through the membrane.[1]
Qualitative Selectivity Profile
Narasin preferentially binds and transports monovalent alkali metal cations, with a frequently reported preference for potassium (K+), sodium (Na+), and rubidium (Rb+).[2][3] While it can interact with divalent cations, its affinity for these ions is significantly lower than for monovalent cations.
Quantitative Selectivity Data
For illustrative purposes, the following table outlines the expected trends in narasin's cation selectivity based on available literature.
| Cation | Charge | Relative Affinity/Transport Preference |
| K+ | +1 | High |
| Na+ | +1 | High |
| Rb+ | +1 | High |
| Cs+ | +1 | Moderate to Low |
| Li+ | +1 | Moderate to Low |
| Ca2+ | +2 | Very Low |
| Mg2+ | +2 | Very Low |
This table represents a qualitative summary based on descriptive literature. Actual quantitative values would require access to specific experimental data.
Transport Kinetics of Narasin
The transport of cations by narasin is a dynamic process influenced by several factors, including the specific cation, the lipid composition of the membrane, and the pH of the surrounding environment. The overall transport process can be described as an electrically neutral exchange of a cation for a proton (H+).[3]
Factors Influencing Transport Rates
-
Cation Type: The rate of transport is dependent on the binding and dissociation kinetics of the specific cation-narasin complex.
-
Membrane Fluidity: The fluidity of the lipid bilayer affects the diffusion rate of the narasin-cation complex across the membrane.
-
pH Gradient: As a carboxylic ionophore, narasin's transport cycle is coupled to a proton gradient.
Quantitative Transport Data
Specific transport rates for narasin, such as the number of ions transported per molecule per second (turnover number), are not well-documented in the available literature. Determining these rates requires specialized experimental setups as detailed in the following section.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cation selectivity and transport kinetics of ionophores like narasin.
Determination of Cation Selectivity using Ion-Selective Electrodes (ISEs)
Ion-selective electrodes are a powerful tool for determining the selectivity of an ionophore for one ion over another. The selectivity coefficient (Kijpot) is a quantitative measure of this preference.
Objective: To determine the potentiometric selectivity coefficients of a narasin-based ISE for various monovalent cations.
Materials:
-
This compound salt
-
High molecular weight PVC
-
Plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF)
-
Ag/AgCl reference electrode
-
High-impedance millivoltmeter
-
Standard solutions of monovalent cations (e.g., NaCl, KCl, RbCl) of known concentrations
-
Ionic Strength Adjustment Buffer (ISAB)
Protocol:
-
Membrane Preparation:
-
Dissolve narasin, PVC, o-NPOE, and KTCPB in THF to form a homogenous "cocktail." A typical composition might be 1% narasin, 33% PVC, 65% o-NPOE, and 1 mol% KTCPB relative to narasin.
-
Cast the cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly over 24-48 hours to form a thin, transparent membrane.
-
Cut a small disc from the membrane and mount it in an ISE body.
-
-
Electrode Assembly and Conditioning:
-
Fill the ISE body with an internal filling solution containing a fixed concentration of the primary ion (e.g., 0.1 M NaCl) and an Ag/AgCl internal reference electrode.
-
Condition the electrode by soaking it in a solution of the primary ion (e.g., 0.01 M NaCl) for several hours until a stable potential is achieved.
-
-
Calibration:
-
Prepare a series of standard solutions of the primary ion (e.g., 10-6 M to 10-1 M NaCl).
-
Add ISAB to each standard to maintain a constant ionic strength.[5]
-
Measure the potential of the ISE in each standard solution, starting from the lowest concentration.
-
Plot the potential (mV) versus the logarithm of the ion activity to generate a calibration curve. The slope should be close to the Nernstian value (approx. 59 mV per decade for monovalent ions).[6]
-
-
Selectivity Coefficient Determination (Fixed Interference Method):
-
Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (e.g., 10-6 M to 10-1 M NaCl).
-
Measure the potential of the ISE in each of these mixed solutions.
-
Plot the potential versus the activity of the primary ion. The intersection of the extrapolated linear portions of this curve and the calibration curve for the primary ion can be used to calculate the selectivity coefficient.
-
Measurement of Ion Transport Kinetics using a Vesicle-Based Fluorescence Assay
This protocol describes a method to monitor the influx of cations into lipid vesicles (liposomes) mediated by narasin, using a fluorescent dye that is quenched by the transported ion.[7]
Objective: To measure the rate of narasin-mediated cation transport into large unilamellar vesicles (LUVs).
Materials:
-
This compound salt
-
Phospholipids (e.g., POPC, egg PC)
-
Fluorescent dye (e.g., calcein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer with a temperature-controlled cuvette holder and stirring capabilities
-
Buffer solution (e.g., HEPES buffer)
-
Solutions of the cations to be tested (e.g., NaCl, KCl)
Protocol:
-
Preparation of Calcein-Loaded LUVs:
-
Dissolve the phospholipids in chloroform, then evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution containing a self-quenching concentration of calcein (e.g., 50 mM).
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles.
-
Extrude the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form LUVs.
-
Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column.
-
-
Fluorescence Quenching Assay:
-
Place the calcein-loaded LUVs in a cuvette with buffer in the fluorometer.
-
Set the excitation and emission wavelengths appropriate for calcein (e.g., 495 nm and 515 nm, respectively).
-
Record a stable baseline fluorescence.
-
Add a solution of the cation to be tested to the cuvette. In the absence of an ionophore, no change in fluorescence should be observed.
-
Initiate the transport by adding a small volume of a stock solution of narasin in a suitable solvent (e.g., ethanol or DMSO).
-
Monitor the decrease in fluorescence over time as the cation enters the vesicles and quenches the calcein fluorescence.[7]
-
-
Data Analysis:
-
The initial rate of fluorescence decrease is proportional to the initial rate of ion transport.
-
By varying the concentrations of narasin and the cation, the kinetics of transport (e.g., Vmax and Km) can be determined.
-
Visualization of Narasin's Mechanism and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to narasin's function and its experimental characterization.
Caption: Narasin-mediated electroneutral cation/proton exchange across a cell membrane.
Caption: Experimental workflow for determining cation selectivity using an ion-selective electrode.
Caption: Workflow for the vesicle-based fluorescence assay to measure ion transport kinetics.
Signaling Pathways Affected by Narasin
Recent research has shown that narasin can influence cellular signaling pathways, particularly in the context of cancer research. For instance, narasin has been demonstrated to inhibit tumor metastasis and growth in certain breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[8][9] This highlights the broader biological impact of altering cellular ion homeostasis.
Caption: Proposed mechanism of narasin's inhibitory effect on cancer signaling pathways.
Conclusion
This compound is a well-established monovalent cation ionophore with significant applications in veterinary medicine and growing interest in biomedical research. While its qualitative preference for cations like K+ and Na+ is clear, a comprehensive quantitative understanding of its selectivity and transport kinetics requires further investigation with publicly reported data. The experimental protocols detailed in this guide provide a framework for researchers to conduct such studies, enabling a more precise characterization of narasin's ionophoric properties and its biological effects. The continued exploration of these fundamental characteristics will be crucial for the development of new applications for this versatile molecule.
References
- 1. toku-e.com [toku-e.com]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Equilibrium cation binding selectivity of the carboxylic ionophore narasin A: a comparison with transport selectivities reported in two biological test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xylem.com [xylem.com]
- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 7. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Narasin Sodium in Animal Feed using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of narasin sodium in animal feed using a reversed-phase high-performance liquid chromatography (HPLC) method with post-column derivatization and UV-Vis detection. This method is suitable for the accurate and precise determination of narasin in various feed matrices, including medicated feeds, supplements, and premixes. The protocol includes comprehensive instructions for sample preparation, chromatographic conditions, and data analysis, making it a valuable resource for researchers, scientists, and professionals in the field of drug development and animal feed quality control.
Introduction
Narasin is a polyether ionophore antibiotic widely used in the poultry industry as a coccidiostat to control coccidiosis and to improve feed conversion efficiency.[1] To ensure the safety and efficacy of medicated feeds, regulatory agencies mandate the routine monitoring of narasin concentrations. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug residues in complex matrices like animal feed. This application note details a robust HPLC method for the determination of this compound, adapted from established and collaboratively studied methodologies.[1][2][3]
The principle of this method involves the extraction of narasin from the feed sample using a methanol-water or methanol-buffer solution.[1][2][4] The clarified extract is then injected into a reversed-phase HPLC system. Since narasin lacks a strong chromophore for direct UV detection, a post-column derivatization step is employed.[1] The eluent from the column is mixed with a derivatizing agent, such as vanillin or dimethylaminobenzaldehyde (DMAB), in an acidic medium to produce a colored complex that can be detected by a UV-Vis spectrophotometer at a specific wavelength.[1][2][4]
Experimental Protocols
Sample Preparation
The extraction procedure is a critical step in achieving accurate quantification. The following protocol is a general guideline and may require optimization based on the specific feed matrix.
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Dipotassium phosphate (K₂HPO₄)
-
Extraction solvent: Methanol/K₂HPO₄ solution (9:1, v/v) or Methanol/Water (9:1, v/v).[2]
Procedure:
-
Grinding: Grind the animal feed sample to a fine powder to ensure homogeneity.
-
Weighing: Accurately weigh 10-20 g of the ground feed sample into a 250 mL Erlenmeyer flask with a stopper.
-
Extraction: Add 100 mL of the extraction solvent to the flask.
-
Shaking: Stopper the flask and shake mechanically for 60 minutes at room temperature.[1]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper, or equivalent, to remove solid particles.
-
Dilution: If necessary, dilute the filtrate with the mobile phase to bring the narasin concentration within the calibration range of the instrument.
-
Final Filtration: Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Post-column derivatization system (reagent pump and reaction coil).
-
UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of methanol and an aqueous buffer (e.g., 0.02 M KH₂PO₄, pH 7.0) in a ratio of approximately 88:12 (v/v).[5] |
| Flow Rate | 0.7 - 1.0 mL/min |
| Injection Volume | 20 - 50 µL |
| Column Temperature | 30 - 40°C |
Post-Column Derivatization:
| Parameter | Value |
| Derivatizing Reagent | Vanillin or Dimethylaminobenzaldehyde (DMAB) in an acidic solution (e.g., sulfuric acid in methanol).[1][2][4] |
| Reagent Flow Rate | 0.5 - 1.0 mL/min |
| Reaction Temperature | 60 - 80°C |
| Detection Wavelength | 520 nm for vanillin derivatization or 600 nm for DMAB derivatization.[1][2] |
Data Presentation
The performance of the HPLC method should be thoroughly validated. The following tables summarize typical quantitative data obtained from method validation studies.
Table 1: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity (Concentration Range) | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 7.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 2 - 21.5 µg/mL[1] |
Table 2: Precision and Accuracy Data from Interlaboratory Studies
| Parameter | Medicated Feeds | Premixes |
| Repeatability (RSDr) | 2.17 - 7.57%[2] | 4.42%[2] |
| Reproducibility (RSDR) | 2.7 - 6.8%[3] | - |
| Recovery | 82 - 104%[2] | > 90%[2] |
| HORRAT Values | 0.31 - 1.30[3] | 1.56[2] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in animal feed.
Caption: Workflow for this compound Quantification in Animal Feed.
Conclusion
The HPLC method with post-column derivatization described in this application note is a reliable and validated technique for the quantification of this compound in animal feed. The detailed protocol and performance data provide a solid foundation for its implementation in a quality control or research laboratory. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Monensin, Narasin, and Salinomycin in Mineral Premixes, Supplements, and Animal Feeds by Liquid Chromatography and Post-Column Derivatization: Collaborative Study [agris.fao.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. The Determination of Six Ionophore Coccidiostats in Feed by Liquid Chromatography with Postcolumn Derivatisation and Spectrofotometric/Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Narasin Sodium Residues in Animal Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin is a polyether ionophore antibiotic widely used in the veterinary industry, primarily as a coccidiostat in poultry and for improved feed efficiency in cattle.[1][2][3] Its use, however, necessitates the monitoring of residue levels in animal-derived food products to ensure consumer safety and compliance with regulatory standards. This document provides a detailed application note and protocol for the quantitative analysis of narasin sodium residues in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for regulatory monitoring and research applications.[1][2][4]
Principle
The method involves the extraction of narasin from homogenized animal tissues, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. The analyte is separated from other compounds by liquid chromatography and subsequently detected by tandem mass spectrometry based on its specific precursor and product ion transitions. Quantification is typically achieved using a matrix-matched calibration curve to correct for matrix effects.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for narasin analysis in various animal tissues, as well as the established maximum residue limits (MRLs).
Table 1: Method Validation Parameters for Narasin Analysis by LC-MS/MS
| Parameter | Bovine, Swine, Chicken Tissues[5][6] | Chicken Fat[5] | Milk[5] |
| Limit of Quantification (LOQ) | 0.75 ng/g | 4.0 ng/g | 0.45 ng/g |
| Recovery | 86.2 - 103.5% | - | - |
| Repeatability Precision (RSDr) | 3.9 - 13.8% | - | - |
Table 2: Maximum Residue Limits (MRLs) for Narasin
| Tissue | JECFA MRLs (µg/kg)[7] | US FDA Tolerance (ppb) |
| Muscle | 15 | - |
| Liver | 50 | - |
| Kidney | 15 | - |
| Fat/Abdominal Fat | 50 | 480 (in chickens)[8] |
Experimental Protocol
This protocol is a comprehensive guide for the extraction and analysis of narasin from animal tissues.
Sample Preparation and Homogenization
-
Tissue Preparation : Deep-frozen (-20°C) tissue samples (muscle, liver, kidney, or fat) are first homogenized with dry ice using a food grinder.[4]
-
Freeze-Drying : The homogenized samples are then allowed to freeze-dry for 24 hours at -20°C.[4]
-
Weighing : Weigh 5 ± 0.1 g of the freeze-dried, homogenized tissue into a 50 mL polypropylene centrifuge tube.[4]
Extraction
-
Solvent Addition : Add 20 mL of acetonitrile to the centrifuge tube containing the tissue sample. For fat samples, hexane can be used as the extraction solvent.[1][9]
-
Homogenization : Homogenize the sample with a high-speed tissue homogenizer for 1 minute.
-
Centrifugation : Centrifuge the sample at approximately 3000-4000 rpm for 5-10 minutes at 4°C.[4]
-
Supernatant Collection : Decant the supernatant into a clean tube.
-
Re-extraction : Repeat the extraction process (steps 2.1-2.4) on the tissue pellet with another 20 mL of the extraction solvent.
-
Pooling Extracts : Combine the supernatants from both extractions.[4]
-
Drying : Add anhydrous sodium sulfate to the combined extracts to remove any residual water and mix.[1][4]
Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge Conditioning : Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ethyl acetate through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading : Load the dried extract from step 2.7 onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elution : Elute the narasin from the cartridge with 10 mL of an ethyl acetate/methanol (80/20, v/v) mixture.[4]
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50-60°C.[1][9]
-
Reconstitution : Reconstitute the dried residue in 1.0 mL of methanol or a mixture of acetonitrile and ammonium acetate for LC-MS/MS analysis.[1][2][4]
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions
-
Column : Phenomenex Aqua® 5 µm C18, 150 × 2 mm[4]
-
Mobile Phase A : 0.1% Formic acid in water[4]
-
Mobile Phase B : 0.1% Formic acid in acetonitrile[4]
-
Gradient Elution : A suitable gradient program should be developed to ensure the separation of narasin from matrix components. A typical run time is around 10 minutes.[4]
-
Flow Rate : 0.2-0.4 mL/min
-
Column Temperature : 40°C[4]
-
Injection Volume : 2 µL[4]
-
Autosampler Temperature : 4°C[4]
b. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode : Positive Electrospray Ionization (ESI+)[2][4]
-
Ion Source Voltage : 5500 V[4]
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Internal Standard : Nigercin can be used as an internal standard, with a monitored transition of 746.6 > 729.6.[4]
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of narasin residues.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination and confirmation of narasin residues in animal tissues. The detailed protocol and performance data presented in this application note will be valuable for researchers, scientists, and drug development professionals involved in food safety testing and veterinary drug residue analysis. Adherence to validated methods is crucial for ensuring the accuracy and reliability of results and for compliance with global regulatory standards.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Validation of a method for the determination of narasin in the edible tissues of chickens by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WHO | JECFA [apps.who.int]
- 8. 21 CFR § 556.428 - Narasin. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. fsis.usda.gov [fsis.usda.gov]
In vitro protocol for narasin-induced apoptosis in cancer cell lines.
Affiliation: Google
Application Notes
Narasin, a polyether ionophore antibiotic, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate narasin-induced apoptosis in an in vitro setting. The methodologies detailed herein cover the assessment of cell viability, quantification of apoptosis, analysis of mitochondrial involvement, and investigation of key protein expression changes in the apoptotic signaling cascade.
The provided protocols are designed to be adaptable to a range of cancer cell lines. However, it is recommended that researchers optimize parameters such as cell seeding density, narasin concentration, and incubation times for their specific cell line of interest. The experimental workflow is designed to first establish the cytotoxic potential of narasin and then to elucidate the underlying apoptotic mechanisms.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of narasin in various breast cancer cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration range for subsequent apoptosis assays.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 2.219[1] |
| T47D | Estrogen Receptor-Positive Breast Cancer | 3.562[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76[1] |
Experimental Protocols
Cell Culture and Narasin Treatment
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Narasin Stock Solution: Prepare a stock solution of narasin (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein analysis). Allow the cells to adhere and reach approximately 70-80% confluency. Treat the cells with varying concentrations of narasin, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include a vehicle control (DMSO only) in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of narasin concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of narasin for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Following narasin treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, cytochrome c) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the in vitro investigation of narasin-induced apoptosis.
Proposed Signaling Pathway of Narasin-Induced Apoptosis
Based on existing literature, narasin is suggested to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a proposed signaling cascade.
Caption: A diagram of the proposed intrinsic apoptotic pathway activated by narasin in cancer cells.
References
Application Notes and Protocols for Testing Narasin Efficacy in Broiler Chicken Coccidiosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. It leads to reduced growth rates, poor feed efficiency, and increased mortality in broiler chickens.[1] For decades, ionophorous antibiotics like narasin have been a cornerstone of control strategies.[1]
Narasin, a polyether monocarboxylic acid produced by Streptomyces aureofaciens, exhibits broad-spectrum activity against pathogenic Eimeria species in broilers, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[2][3][4] Its mode of action involves the formation of lipid-soluble complexes with monovalent cations (e.g., K+, Na+), disrupting the ion gradients across the parasite's cell membrane.[2][3][4][5] This ultimately interferes with the cellular function and metabolism of the coccidia, effective against sporozoites and both early and late asexual stages.[2][3][4]
These application notes provide a detailed experimental framework for evaluating the efficacy of narasin in a controlled broiler chicken coccidiosis model. The protocols outlined below cover animal husbandry, coccidiosis challenge, treatment administration, and key efficacy endpoints, including performance parameters, intestinal lesion scoring, and oocyst shedding.
Signaling Pathway and Experimental Overview
Narasin's Mode of Action
The following diagram illustrates the mechanism by which narasin disrupts the cellular processes of the Eimeria parasite.
Caption: Narasin's ionophore activity against Eimeria.
Experimental Workflow
The general workflow for a narasin efficacy study is depicted below. This process ensures a systematic evaluation from animal acclimation to final data analysis.
Caption: High-level experimental workflow.
Experimental Protocols
Animals and Housing
-
Species: Broiler chickens (e.g., Ross 308, Cobb 500).
-
Source: A reputable commercial hatchery.
-
Age: Day-old chicks.
-
Housing: Birds should be housed in a controlled environment, either in floor pens with fresh litter or in battery cages, depending on the experimental design. Ensure housing is thoroughly cleaned and disinfected prior to the arrival of the chicks.
-
Environmental Control: Maintain appropriate temperature, humidity, and lighting according to the broiler management guide for the specific strain.
-
Feed and Water: Provide ad libitum access to a standard, unmedicated broiler starter diet and fresh water during the acclimation period.
Experimental Design and Treatment Groups
A typical study design to evaluate narasin efficacy would include the following groups:
-
Uninfected, Unmedicated Control (UUC): Birds are not challenged with Eimeria and receive a basal diet without narasin.
-
Infected, Unmedicated Control (IUC): Birds are challenged with Eimeria oocysts and receive a basal diet without narasin.
-
Infected, Narasin-Treated (NAR): Birds are challenged with Eimeria oocysts and receive a basal diet supplemented with narasin. Multiple dosage groups (e.g., 60 ppm, 70 ppm, 80 ppm) can be included to determine the optimal dose.[3][4][6]
-
Infected, Positive Control (PC): (Optional) Birds are challenged with Eimeria oocysts and receive a diet supplemented with another approved anticoccidial drug for comparison.
Randomly allocate birds to treatment groups at the start of the study, ensuring an equal distribution of body weights. Each treatment group should have a sufficient number of replicates (pens or cages) to allow for robust statistical analysis.
Coccidiosis Challenge Model
-
Challenge Strain: A mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella) is recommended to simulate a field infection. Commercially available live oocyst vaccines can be used as the source of coccidia.[7][8][9]
-
Inoculum Preparation: Prepare a suspension of sporulated oocysts in a suitable carrier (e.g., phosphate-buffered saline). The dose should be titrated in preliminary studies to induce moderate to severe coccidiosis (i.e., significant weight gain depression and lesion scores in the IUC group) without causing excessive mortality.
-
Administration: At approximately 14-15 days of age, orally administer a defined dose of the oocyst suspension to each bird in the challenged groups using an oral gavage needle.[7][8] The UUC group should receive a sham inoculation of the carrier solution.
Narasin Administration
-
Dosage: Narasin is typically included in the feed at concentrations ranging from 60 to 80 mg/kg (ppm).[3][4][6] The test diets should be prepared by a reputable feed mill to ensure accurate and homogenous mixing.
-
Timing: Medicated feed should be provided to the respective treatment groups at least 24-48 hours prior to the coccidiosis challenge and continued for the duration of the data collection period.
Data Collection and Efficacy Parameters
Data collection should be performed at a predetermined time post-infection (PI), typically 6-7 days PI, which allows for the development of peak lesions from the primary Eimeria species.
-
Body Weight (BW): Weigh birds individually or by pen at the start of the treatment period and at the end of the experiment.
-
Feed Intake (FI): Record the amount of feed consumed per pen during the experimental period.
-
Feed Conversion Ratio (FCR): Calculate FCR as the ratio of feed intake to body weight gain.
-
Procedure: At 6-7 days PI, euthanize a subset of birds from each pen (e.g., 5 birds/pen) via an approved method (e.g., cervical dislocation).
-
Scoring: Examine the intestinal tract for gross lesions characteristic of coccidiosis.[10] Score the lesions in different intestinal segments (duodenum for E. acervulina, mid-intestine for E. maxima, and ceca for E. tenella) using a standardized scoring system, such as the Johnson and Reid (1970) method.[11][12] The scoring is typically on a scale of 0 to 4, where 0 indicates no lesions and 4 indicates severe lesions.[13]
-
Sample Collection: Collect fresh fecal samples from each pen at 6-7 days PI. A pooled sample from multiple locations within a pen is recommended for floor-pen studies.[14]
-
Counting Method: Use a quantitative technique, such as the McMaster method, to determine the number of oocysts per gram of feces.[15][16]
-
Interpretation: OPG counts provide a direct measure of the coccidial burden and the effectiveness of the treatment in reducing parasite replication.[17]
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Narasin on Broiler Performance Following Eimeria Challenge
| Treatment Group | Initial BW (g) | Final BW (g) | BW Gain (g) | Feed Intake (g) | FCR (g/g) |
| UUC | |||||
| IUC | |||||
| NAR (60 ppm) | |||||
| NAR (70 ppm) | |||||
| NAR (80 ppm) |
Table 2: Effect of Narasin on Intestinal Lesion Scores and Oocyst Shedding
| Treatment Group | Duodenum Lesion Score (0-4) | Mid-Intestine Lesion Score (0-4) | Cecal Lesion Score (0-4) | Mean Lesion Score | OPG (x10³) |
| UUC | |||||
| IUC | |||||
| NAR (60 ppm) | |||||
| NAR (70 ppm) | |||||
| NAR (80 ppm) |
Statistical Analysis
All data should be subjected to statistical analysis to determine the significance of the observed differences between treatment groups. Analysis of Variance (ANOVA) is a suitable method for analyzing performance data, lesion scores, and OPG counts. Post-hoc tests (e.g., Tukey's, Duncan's) can be used for multiple comparisons between group means. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for conducting robust and reliable studies to evaluate the efficacy of narasin against coccidiosis in broiler chickens. Adherence to these standardized methods will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications. The results of such studies are crucial for optimizing coccidiosis control programs and supporting the sustainable use of anticoccidial agents in poultry production.
References
- 1. Coccidiosis in poultry: Disease mechanisms, control strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Development of a Coccidiosis Disease Challenge Model Using a Commercially Available Live Oocyst Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thepoultrysite.com [thepoultrysite.com]
- 11. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 12. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 13. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 14. Sampling procedure for diagnosis: Coccidiosis vaccine [eimeriaprevention.com]
- 15. researchgate.net [researchgate.net]
- 16. Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. envirocarelab.co.za [envirocarelab.co.za]
Enhanced Detection of Narasin Sodium Using Post-Column Derivatization HPLC
Application Note
Abstract
Narasin, a polyether ionophore antibiotic, is widely utilized in the veterinary industry, primarily as a coccidiostat in poultry and to enhance feed efficiency in cattle.[1][2][3] Regulatory oversight of its use necessitates robust and sensitive analytical methods for its quantification in animal feed and premixes.[1][2][3][4] This application note details a highly specific and sensitive method for the determination of narasin sodium using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization. This technique addresses the challenge of narasin's lack of a strong native chromophore by chemically modifying the analyte after chromatographic separation, thereby enabling reliable spectrophotometric detection.[5] The described method, employing a vanillin-based reagent, offers excellent linearity, recovery, and a low limit of detection, making it suitable for both quality control and regulatory monitoring.
Introduction
The analysis of polyether antibiotics like narasin presents an analytical challenge due to their structural properties. These compounds lack significant ultraviolet (UV) absorbance, making their direct detection by conventional HPLC-UV methods difficult.[5] To overcome this limitation, post-column derivatization has emerged as a reliable strategy.[1][2][3][4] This technique involves the introduction of a reagent after the HPLC column to react with the analyte, forming a product that can be readily detected by a UV-Vis or fluorescence detector.[1][2] For narasin and other polyether ionophores, acidic vanillin or dimethylaminobenzaldehyde (DMAB) reagents are commonly used for post-column derivatization.[1][2][3][4] This application note provides a detailed protocol for the analysis of narasin in animal feed using a reversed-phase HPLC method with post-column derivatization with a vanillin-sulfuric acid reagent.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the post-column derivatization HPLC method for narasin detection.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 mg/kg | [6] |
| Limit of Quantification (LOQ) | < 20 mg/kg | [7] |
| Recovery | > 90% | [7] |
| Repeatability (RSDr) | 1.2 - 10.5% | [7] |
| Within-lab Reproducibility (RSDR) | 2.2 - 4.9% | [7] |
Table 2: Linearity of Narasin Standards Note: Specific linearity data for narasin was not detailed in the provided search results. The following is an example based on a related compound, monensin, analyzed by a similar method.[1][2]
| Concentration Range (ppm) | R² Value |
| 0.1 - 50 | 0.999 |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Vanillin
-
0.45 µm syringe filters
Solutions Preparation
-
Extraction Solution (90% Methanol): Mix 900 mL of methanol with 100 mL of water.[1][2][3]
-
Mobile Phase (90% Methanol with 5% Acetic Acid): Mix 900 mL of methanol with 100 mL of a 5% aqueous acetic acid solution.[1][2]
-
Post-Column Reagent (Vanillin/Sulfuric Acid):
Sample Preparation
-
Weigh 25 g of a finely ground feed sample into a suitable flask. For premixes, use a 2.5 g portion.[1][2][3]
-
Add 100 mL of the extraction solution (90% methanol).[1][2][3]
-
Shake vigorously using a mechanical shaker for 1 hour.[1][2][3]
-
Allow the solid particles to settle.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter prior to injection.[1][2]
-
If necessary, dilute the extract with the extraction solution to fall within the calibration curve range.[1][2][3]
HPLC and Post-Column Derivatization Conditions
Table 3: Instrumental Parameters
| Parameter | Condition | Reference |
| HPLC System | ||
| Analytical Column | C18, 4.6 x 250 mm | [1][2] |
| Column Temperature | 40 °C | [1][2] |
| Mobile Phase | 90% Methanol, 10% of 5% Acetic Acid in water | [1][2] |
| Flow Rate | 0.7 mL/min | [1][2] |
| Injection Volume | 20 µL | [2] |
| Post-Column System | ||
| Reagent | Vanillin/Sulfuric Acid in Methanol | [1][2][8] |
| Reagent Flow Rate | 0.3 mL/min | [2] |
| Reactor Volume | 1.4 mL | [1][2] |
| Reactor Temperature | 90 °C | [1][2] |
| Detector | ||
| Wavelength | 520 nm or 600 nm | [7][8] |
Calibration
Prepare a series of narasin standard solutions in the extraction solvent at concentrations spanning the expected sample concentration range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Conclusion
The post-column derivatization HPLC method described provides a robust, sensitive, and reliable approach for the quantitative analysis of this compound in animal feed matrices.[1][2] The method is suitable for routine quality control and regulatory compliance testing, ensuring the safe and effective use of this important veterinary drug. The use of a dedicated post-column derivatization system is recommended to ensure stable and reproducible results.[1][2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous high-performance liquid chromatographic determination of monensin, narasin and salinomycin in feeds using post-column derivatisation - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Narasin Sodium-Mediated Ion Transport Across Artificial Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin is a polyether carboxylic ionophore antibiotic produced by Streptomyces aureofaciens. Its biological activity stems from its ability to form lipid-soluble, dynamically reversible complexes with monovalent cations, facilitating their transport across biological and artificial lipid membranes. This process disrupts the cation gradients essential for various cellular functions. Narasin operates as an electrically neutral exchange-diffusion carrier, meaning it transports a cation (like K⁺ or Na⁺) in one direction while transporting a proton (H⁺) in the opposite direction, resulting in no net change in charge across the membrane. While primarily used in veterinary medicine, its specific ion-carrying capabilities make it a valuable tool for in-vitro studies of ion transport across model lipid membranes such as liposomes and Black Lipid Membranes (BLMs).
These application notes provide detailed protocols for characterizing the ion selectivity and transport efficiency of narasin in artificial membrane systems, crucial for understanding its mechanism of action and for screening new ionophoric compounds.
Application Note 1: Determining the Cation Selectivity of Narasin
The primary function of an ionophore is its ability to selectively transport specific ions. This protocol describes a fluorescence-based assay using liposomes to determine the relative selectivity of narasin for different monovalent cations (e.g., K⁺ vs. Na⁺). The principle relies on narasin's ability to facilitate an electroneutral exchange of cations for protons (cation⁺/H⁺ exchange), leading to a change in the intra-liposomal pH, which is monitored by a pH-sensitive fluorescent dye.
Quantitative Data: Cation Selectivity
| Parameter | Cations | Selectivity Rank | Reference |
| Equilibrium Binding Selectivity | K⁺, Na⁺ | K⁺ > Na⁺ | [1] |
Note: This table reflects the equilibrium binding preference. The kinetic transport selectivity can be determined using the protocol below.
Experimental Protocol: Liposome-Based Fluorescence Assay for Cation Selectivity
This protocol is adapted from established methods for measuring ionophore activity using pH-sensitive dyes.
1. Materials and Reagents:
-
Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and Cholesterol (e.g., 9:1 molar ratio).
-
Narasin Sodium: Stock solution in ethanol (e.g., 1 mg/mL).
-
Fluorescent Dye: Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt).
-
Buffers:
-
Internal Buffer: 10 mM HEPES, 100 mM KCl, pH 7.4.
-
External Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.
-
-
Other Reagents: Chloroform, Ethanol, Triton X-100, Sephadex G-50 resin.
2. Procedure:
-
Step 1: Liposome Preparation with Encapsulated Dye
-
Dissolve lipids (POPC and cholesterol) in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with the Internal Buffer containing 1 mM Pyranine by vortexing vigorously. This creates multilamellar vesicles (MLVs).
-
To form large unilamellar vesicles (LUVs), subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
-
Step 2: Removal of External Dye
-
Prepare a size-exclusion chromatography column (e.g., a 10 mL disposable column) with Sephadex G-50 resin.
-
Equilibrate the column with the External Buffer .
-
Apply the liposome suspension to the column and elute with the External Buffer . The liposomes will elute in the void volume, separated from the smaller, unencapsulated dye molecules.
-
-
Step 3: Fluorescence Measurement
-
Dilute the purified liposome suspension in the External Buffer in a fluorescence cuvette to a final lipid concentration of 0.1-0.2 mg/mL.
-
Set up the fluorometer to measure Pyranine fluorescence using dual-wavelength excitation (e.g., 460 nm and 405 nm) and a single emission wavelength (510 nm). The ratio of fluorescence intensity (F₄₆₀/F₄₀₅) is proportional to the pH.
-
Record a stable baseline fluorescence ratio for 2-3 minutes.
-
Add a small volume of the narasin ethanol stock solution to the cuvette and mix quickly. The final narasin concentration should be in the low micromolar range (e.g., 1-5 µM).
-
Record the change in fluorescence ratio over time for 10-15 minutes. Narasin will transport Na⁺ into the liposomes in exchange for H⁺ out, causing the internal pH to drop and the fluorescence ratio to change.
-
At the end of the experiment, add Triton X-100 (0.5% final concentration) to lyse the liposomes and calibrate the pH response of the dye.
-
3. Data Analysis:
-
The initial rate of change in the fluorescence ratio is proportional to the rate of Na⁺/H⁺ exchange mediated by narasin.
-
To compare selectivity, repeat the experiment by replacing the external NaCl buffer with other salts (e.g., 100 mM KCl, LiCl, RbCl) while keeping the internal buffer (100 mM KCl) constant.
-
The relative transport rates will indicate the selectivity of narasin for the external cations. A faster rate of pH change indicates higher selectivity for that cation.
Visualization: Workflow for Cation Selectivity Assay
Caption: Workflow for determining narasin cation selectivity using a liposome fluorescence assay.
Application Note 2: Quantifying Ion Transport using Black Lipid Membrane (BLM) Electrophysiology
The BLM technique allows for the direct measurement of ion currents across a single artificial bilayer, providing high-resolution data on ionophore activity. This method can be used to determine the conductance and ion selectivity of narasin under a voltage clamp.
Experimental Protocol: BLM Current Measurement
1. Materials and Reagents:
-
Lipids: Diphytanoylphosphatidylcholine (DPhPC) in n-decane (e.g., 25 mg/mL).
-
This compound: Stock solution in ethanol (e.g., 0.1 mg/mL).
-
Electrolyte Solutions:
-
Symmetric: 100 mM KCl, 10 mM HEPES, pH 7.2 on both sides.
-
Asymmetric (for selectivity): 100 mM KCl (cis side) and 100 mM NaCl (trans side), buffered with 10 mM HEPES, pH 7.2.
-
-
BLM Setup: A two-chamber cuvette made of Teflon with a small aperture (100-200 µm diameter) separating the chambers, Ag/AgCl electrodes, a sensitive current amplifier (picoammeter), and a voltage source.
2. Procedure:
-
Step 1: BLM Formation
-
Fill both chambers of the cuvette with the desired electrolyte solution, ensuring the level is below the aperture.
-
Using a fine brush, "paint" the lipid solution across the aperture to form a thick lipid annulus.
-
Carefully add more electrolyte solution to both chambers to raise the level above the aperture. The lipid will spontaneously thin to form a bilayer membrane (BLM), which can be monitored by observing an increase in membrane capacitance. A stable capacitance of ~0.4-0.8 µF/cm² indicates bilayer formation.
-
-
Step 2: Narasin Incorporation and Current Recording
-
Once a stable BLM is formed, add a small aliquot of the narasin stock solution to one chamber (the cis side) while stirring gently. Final concentrations are typically in the nanomolar to low micromolar range.
-
Connect the Ag/AgCl electrodes to the amplifier and apply a constant holding potential (e.g., +50 mV).
-
Record the current across the membrane. The incorporation of narasin will induce an ion current, which should increase from a baseline near zero to a steady-state value.
-
-
Step 3: Determining Ion Selectivity (Bi-ionic Conditions)
-
Form a BLM with asymmetric electrolytes (e.g., 100 mM KCl cis, 100 mM NaCl trans).
-
Add narasin to the cis chamber.
-
Measure the reversal potential (the voltage at which the net current is zero).
-
The selectivity ratio (Pₖ/Pₙₐ) can be calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation: Erev = (RT/F) ln { (Pₖ[K⁺]trans + Pₙₐ[Na⁺]trans) / (Pₖ[K⁺]cis + Pₙₐ[Na⁺]cis) } Where R is the gas constant, T is the temperature, F is the Faraday constant, and P is the permeability coefficient for each ion.
-
3. Data Analysis:
-
Conductance (G): Under symmetric ion conditions, measure the steady-state current (I) at various applied voltages (V). The conductance is the slope of the I-V curve (G = I/V).
-
Selectivity: The calculated Pₖ/Pₙₐ ratio from the reversal potential measurement provides a quantitative measure of ion selectivity.
Visualization: Narasin's Mechanism of Ion Transport
Caption: Mechanism of narasin-mediated electroneutral cation⁺/H⁺ exchange across a lipid bilayer.
Application Note 3: Influence of Membrane Composition on Narasin Activity
The lipid environment can significantly modulate the activity of membrane-active molecules. Cholesterol, in particular, is known to alter membrane fluidity, thickness, and surface charge, which can impact ionophore efficiency.[2][3][4]
Investigative Approach
To study the effect of cholesterol, the protocols described in Application Notes 1 and 2 can be systematically varied.
-
Prepare Liposome Batches with Varying Cholesterol Content: Prepare several batches of liposomes as described in Protocol 1, but vary the molar percentage of cholesterol (e.g., 0 mol%, 10 mol%, 20 mol%, 30 mol%). Keep the total lipid concentration constant.
-
Measure Ion Transport Rates: For each batch of liposomes, perform the fluorescence-based ion flux assay.
-
Analyze and Compare: Plot the initial transport rate as a function of cholesterol concentration. An increase or decrease in the rate will indicate how cholesterol modulates narasin's transport activity. Generally, increased cholesterol content leads to decreased membrane fluidity and permeability, which may inhibit the diffusion of the narasin-ion complex.[4][5]
Quantitative Data: Expected Effects of Cholesterol
While specific data for narasin is limited, general effects of cholesterol on membranes provide an expected trend.
| Membrane Property | Effect of Increased Cholesterol | Potential Impact on Narasin Activity |
| Fluidity / Dynamics | Decreased | Inhibitory: Slower diffusion of the narasin-cation complex across the bilayer. |
| Permeability | Decreased | Inhibitory: Higher energy barrier for the movement of the complex. |
| Surface Charge | Can decrease Na⁺ binding to the membrane surface.[2][3] | Modulatory: May alter the local concentration of substrate ions available for transport. |
Visualization: Logic of Cholesterol's Influence
Caption: Postulated relationship between increased membrane cholesterol and narasin transport activity.
References
- 1. Equilibrium cation binding selectivity of the carboxylic ionophore narasin A: a comparison with transport selectivities reported in two biological test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. The effect of membrane cholesterol content on ion transport processes in plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Narasin Sodium in Modulating Rumen Fermentation in Cattle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin is a polyether ionophore antibiotic produced by Streptomyces aureofaciens.[1] It is utilized in ruminant nutrition to modulate rumen fermentation, leading to improved feed efficiency and animal performance.[2][3] By selectively targeting certain microbial populations within the rumen, narasin alters the metabolic pathways of fermentation, resulting in a more energetically favorable profile of volatile fatty acids (VFAs) and reduced protein degradation.[2][4] These application notes provide an overview of the effects of narasin sodium on rumen fermentation in cattle, supported by quantitative data and detailed experimental protocols for research and development.
Mechanism of Action
Narasin, like other ionophores, functions by disrupting the ion gradients across the cell membranes of susceptible microorganisms, primarily Gram-positive bacteria.[2][3] It forms a lipid-soluble complex with cations, such as potassium (K+) and hydrogen (H+), and transports them across the bacterial cell membrane. This action dissipates the electrochemical gradients that are essential for nutrient transport and energy metabolism (ATP synthesis). The influx of H+ acidifies the cytoplasm, forcing the bacterium to expend energy pumping out protons to maintain its internal pH. This energy expenditure ultimately inhibits the growth and proliferation of sensitive bacterial species.[2]
Gram-negative bacteria are generally more resistant to the action of ionophores due to their protective outer membrane, which prevents the ionophore from reaching the inner cell membrane.[2] This selective inhibition of Gram-positive bacteria leads to significant shifts in the rumen microbial ecosystem and the end-products of fermentation.
Caption: Mechanism of action of narasin on a Gram-positive bacterium.
Effects on Rumen Fermentation
Supplementation with this compound has been shown to consistently alter the rumen fermentation profile in cattle, particularly those on high-forage diets. The primary effects include:
-
Increased Propionate Production: Narasin supplementation leads to a significant increase in the molar proportion of propionate, a key glucogenic precursor in ruminants.[5][6]
-
Decreased Acetate and Butyrate Production: Concurrently, there is a decrease in the molar proportions of acetate and butyrate.[5][6]
-
Reduced Acetate to Propionate Ratio (A:P Ratio): The shift in VFA concentrations results in a lower A:P ratio, indicating a more efficient fermentation process from an energy standpoint.[5][7]
-
Reduced Rumen Ammonia Concentration: Narasin inhibits the activity of hyper-ammonia-producing bacteria, leading to a decrease in protein degradation and, consequently, lower rumen ammonia concentrations.[4][5] This protein-sparing effect can improve nitrogen utilization by the animal.
-
No Significant Impact on Dry Matter Intake (DMI) or Digestibility: Studies have generally shown that narasin supplementation does not negatively affect dry matter intake or the total tract digestibility of nutrients such as dry matter, organic matter, and fiber.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of narasin supplementation on rumen fermentation parameters in beef steers fed high-forage diets, as reported in scientific literature.
Table 1: Effect of Narasin on Rumen Volatile Fatty Acid (VFA) Proportions in Beef Steers
| Treatment | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (mol/100mol) | Total VFA (mM) | Acetate:Propionate Ratio | Reference |
| Control (0 ppm Narasin) | 68.3 | 19.5 | 8.9 | 105.4 | 3.50 | [5] |
| 13 ppm Narasin | 64.1 | 24.1 | 8.0 | 110.1 | 2.66 | [5] |
| 20 ppm Narasin | 65.0 | 22.8 | 8.6 | 108.9 | 2.85 | [5] |
| Control (0 ppm Narasin) | 69.5 | 18.2 | - | 101.2 | 3.82 | [7] |
| 13 ppm Narasin | 65.1 | 22.8 | - | 105.9 | 2.85 | [7] |
Table 2: Effect of Narasin on Rumen Ammonia, pH, and Plasma Urea in Beef Steers
| Treatment | Rumen Ammonia (mg/dL) | Rumen pH | Plasma Urea (mg/dL) | Reference |
| Control (0 ppm Narasin) | 11.2 | 6.7 | 15.8 | [5] |
| 13 ppm Narasin | 7.6 | 6.6 | 14.3 | [5] |
| 20 ppm Narasin | 7.7 | 6.6 | 14.8 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of narasin's effects on rumen fermentation. The following are standard protocols for key experiments.
Protocol 1: In Vivo Rumen Fermentation Study in Cannulated Cattle
This protocol outlines the procedures for conducting an in vivo trial to evaluate the effects of narasin on rumen fermentation in cattle fitted with a rumen cannula.
1. Animals and Housing:
-
Use mature beef steers (e.g., Nellore or other relevant breeds) surgically fitted with a rumen cannula.[5][8]
-
House animals in individual pens to allow for precise monitoring of feed intake.[5]
-
Allow for an adaptation period to the basal diet before the start of the experimental period.
2. Experimental Design and Treatments:
-
Employ a randomized complete block design, with animals blocked by initial body weight.[5]
-
Treatments can include a control group (no narasin) and groups receiving different levels of narasin (e.g., 13 ppm and 20 ppm of the total dry matter intake).[5]
-
Narasin can be mixed with a carrier supplement (e.g., a 50:50 mixture of soybean hull and corn) and provided daily.[9]
3. Feeding and Data Collection:
-
Provide a basal diet representative of the target production system (e.g., high-forage diet based on Tifton-85 haylage).[9]
-
Record daily feed intake and any refusals for each animal.
-
The experimental period should be of sufficient duration to observe persistent effects (e.g., 140 days, divided into 28-day periods).[5]
4. Rumen Fluid Sampling:
-
Collect rumen fluid samples at predetermined time points throughout the study (e.g., on days 0, 28, 56, 84, 112, and 140).[9]
-
Samples should be collected at a consistent time relative to feeding (e.g., 4 to 6 hours post-feeding).[10]
-
Collect approximately 500 mL of rumen fluid from the cranial, ventral, and caudal sacs of the rumen through the cannula.[2]
-
Strain the collected fluid through four layers of cheesecloth to separate the liquid and solid fractions.[11]
-
Immediately measure the pH of the strained fluid using a calibrated pH meter.[12]
-
Subsample the strained fluid for VFA and ammonia analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caister.com [caister.com]
- 4. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.co.za [journals.co.za]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Tropical animal feeding A manual for research workers [fao.org]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of Narasin in Murine Xenograft Models of Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Breast cancer remains a significant global health concern, with estrogen receptor-positive (ER+) breast cancer accounting for a majority of cases.[1] The development of novel therapeutic agents that can effectively inhibit tumor growth and metastasis is a critical area of research. Narasin, an ionophore antibiotic, has emerged as a promising candidate for the treatment of human ER+ breast cancer.[1][2] In vivo studies utilizing murine xenograft models are essential for evaluating the preclinical efficacy and safety of such compounds.[3][4][5][6] This document provides detailed application notes and protocols for the in vivo administration of narasin in murine xenograft models of breast cancer, based on published research.
Core Concepts of Murine Xenograft Models in Breast Cancer Research
Murine xenograft models, particularly those using immunodeficient mice, are a cornerstone of preclinical breast cancer research.[3][5] These models involve the transplantation of human breast cancer cells or patient-derived tumor tissue into mice, allowing for the in vivo study of tumor growth, metastasis, and response to therapeutic interventions.[3][7] The choice between cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) depends on the specific research objectives, with CDX models being widely used for initial efficacy testing due to their reproducibility and rapid tumor growth.[7]
Data Presentation: Efficacy of Narasin in an ER+ Breast Cancer Xenograft Model
The following tables summarize the quantitative data from a study investigating the effects of narasin on tumor growth and metastasis in a murine xenograft model using the ER+ human breast cancer cell line, MCF-7.[1]
Table 1: Effect of Narasin on Primary Tumor Growth in MCF-7 Xenografts [1]
| Treatment Group | Dose (mg/kg) | Administration Route | Duration (days) | Tumor Growth Inhibition (%) |
| Control (DMSO) | - | Intraperitoneal | 14 | 0 |
| Narasin | 0.5 | Intraperitoneal | 14 | 14.9 |
| Narasin | 1.5 | Intraperitoneal | 14 | 40.1 |
Table 2: Effect of Narasin on Metastasis in an MCF-7-Luc Left Ventricle Injection Model [1][8]
| Treatment Group | Dose (mg/kg) | Administration Route | Duration (days) | Inhibition of Brain and Lung Metastases (%) |
| Control (DMSO) | - | Intraperitoneal | 50 | 0 |
| Narasin | 0.5 | Intraperitoneal | 50 | ~76.2 |
| Narasin | 1.5 | Intraperitoneal | 50 | ~87.5 |
Table 3: In Vitro Cytotoxicity of Narasin on Breast Cancer Cell Lines [1]
| Cell Line | Breast Cancer Subtype | IC50 (µM) after 72h |
| MCF-7 | ER+ | 2.219 |
| T47D | ER+ | 3.562 |
| MDA-MB-231 | Triple-Negative | 11.76 |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the in vivo administration of narasin.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Assessment
This protocol is designed to evaluate the effect of narasin on the growth of primary tumors.
1. Cell Culture:
- Culture MCF-7 human breast cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.
2. Animal Model:
- Use female BALB/c athymic nude mice, 4-6 weeks of age.
- Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
- Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of each mouse.
- Monitor the mice for tumor formation.
4. Treatment Regimen:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=5-7 per group).
- Prepare narasin solutions in a vehicle such as DMSO.
- Administer narasin via intraperitoneal (i.p.) injection at doses of 0.5 mg/kg and 1.5 mg/kg daily for 14 consecutive days.[1]
- Administer the vehicle (DMSO) to the control group following the same schedule.
5. Data Collection and Analysis:
- Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Monitor the body weight of the mice daily to assess toxicity.[1]
- At the end of the 14-day treatment period, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Calculate the percentage of tumor growth inhibition.
Protocol 2: Orthotopic Xenograft Model for Metastasis Assessment
This protocol is designed to evaluate the effect of narasin on the metastatic spread of breast cancer cells.
1. Cell Preparation:
- Use a luciferase-expressing cell line (e.g., MCF-7-Luc) to enable in vivo bioluminescence imaging.
- Prepare a single-cell suspension of MCF-7-Luc cells at a concentration of 1x10^6 cells/mL in sterile PBS.
2. Animal Model:
- Use female BALB/c athymic nude mice, 4-6 weeks of age.
3. Cell Implantation (Left Ventricle Injection):
- Anesthetize the mice.
- Inject 100 µL of the cell suspension (1x10^5 cells) into the left ventricle of the heart.[1] This procedure requires a high level of technical skill to ensure proper delivery of cells into systemic circulation.
4. Treatment Regimen:
- Randomly assign mice into treatment groups (n=5-7 per group).
- Administer narasin (0.5 mg/kg and 1.5 mg/kg) or vehicle (DMSO) via intraperitoneal injection every 2 days for 50 consecutive days.[1]
5. Data Collection and Analysis:
- Monitor tumor growth and metastasis using an in vivo imaging system (e.g., IVIS) at regular intervals. Quantify the bioluminescent signal (total photon flux).[8]
- Monitor the body weight of the mice throughout the experiment.
- At the end of the study (day 50), euthanize the mice and harvest organs (e.g., brain, lungs) to confirm and quantify metastatic lesions.
- Calculate the percentage of inhibition of metastasis based on the bioluminescence signal.
Visualizations: Signaling Pathways and Experimental Workflow
Narasin's Mechanism of Action in ER+ Breast Cancer
Narasin has been shown to inhibit tumor metastasis and growth by inactivating key signaling pathways involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion.[1][2] The diagram below illustrates how narasin interferes with the TGF-β/SMAD3 and IL-6/STAT3 pathways.
Caption: Narasin inhibits EMT by inactivating TGF-β/p-SMAD3 and IL-6/p-STAT3 pathways.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for conducting in vivo studies to assess the efficacy of narasin in a murine xenograft model.
Caption: Step-by-step workflow for the in vivo evaluation of narasin in breast cancer models.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo effects of narasin on ER+ breast cancer using murine xenograft models. The data indicates that narasin significantly inhibits both primary tumor growth and metastasis without causing noticeable toxicity, suggesting its potential as a therapeutic agent.[1] The underlying mechanism involves the inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are critical for the epithelial-mesenchymal transition.[1][2] Adherence to these detailed protocols will facilitate reproducible and reliable preclinical evaluation of narasin and similar compounds.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 4. Current Insights in Murine Models for Breast Cancer: Present, Past and Future - Jain - Current Pharmaceutical Design [rjpbr.com]
- 5. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microbiological Assay of Narasin Potency in Premixes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is widely used as a coccidiostat in poultry and as a growth promotant in cattle.[2] The biological activity of narasin is attributed to its ability to form lipid-soluble complexes with monovalent cations, such as potassium and sodium, and transport them across cell membranes. This disrupts the ion gradients essential for cellular function, leading to the inhibition of susceptible microorganisms.[2] This document provides detailed application notes and protocols for determining the potency of narasin in premix formulations using a microbiological agar diffusion assay.
Principle of the Assay
The potency of narasin is determined by its inhibitory effect on the growth of a susceptible microorganism, Bacillus subtilis ATCC 6633.[1] The assay is based on the cylinder-plate method, where the antibiotic diffuses from a stainless-steel cylinder placed on an agar plate seeded with the test organism. The diameter of the resulting zone of inhibition is proportional to the concentration of narasin. By comparing the zone of inhibition produced by the narasin premix sample to that of a known standard, the potency of the sample can be accurately determined.
Mechanism of Action: Ionophore Activity
Narasin's antimicrobial activity stems from its function as an ionophore. It disrupts the cellular processes of susceptible bacteria, primarily Gram-positive organisms, through the following mechanism:
Caption: Narasin acts as an ionophore, disrupting bacterial cell membrane potential.
Experimental Protocols
Materials and Reagents
-
Narasin Reference Standard (with known potency)
-
Narasin Premix Sample
-
Test Organism: Bacillus subtilis ATCC 6633
-
Culture Media (e.g., Antibiotic Assay Medium No. 1, Medium F-22)[1]
-
Methanol
-
Sodium Bicarbonate
-
Sterile Purified Water
-
Sterile Saline Solution
-
Petri Dishes (sterile, 100 x 20 mm)
-
Stainless Steel Cylinders (penicylinders)
-
Sterile glassware (flasks, pipettes, etc.)
-
Incubator (35-37°C)[1]
-
Shaker
-
Filter paper
Preparation of Media and Reagents
1. Culture Media: Prepare antibiotic assay medium according to the manufacturer's instructions. Sterilize by autoclaving.
2. Sodium Bicarbonate-Methanol Solution: Dissolve 50 mg of sodium bicarbonate in 200 mL of methanol and filter.[1]
3. Dilution Solvent: Prepare a mixture of water and methanol (7:3 v/v).[1]
4. Extracting Solvent: Prepare a mixture of methanol and water (9:1 v/v).[1]
Preparation of Test Organism Inoculum
-
Culture Bacillus subtilis ATCC 6633 on a suitable agar slant at 37°C for 24 hours.
-
Wash the growth from the slant with sterile saline solution.
-
Dilute the bacterial suspension with sterile saline to achieve a desired concentration (e.g., 1 x 10^9 spores/mL).[1] This can be standardized by measuring the optical density at a specific wavelength.
-
Add approximately 0.1 mL of the spore suspension per 100 mL of molten agar medium (cooled to 45-50°C).[1]
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh a quantity of Narasin Reference Standard equivalent to 40 mg of potency. Dissolve in the sodium bicarbonate-methanol solution to make a stock solution with a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: At the time of the assay, dilute the stock solution with the dilution solvent to prepare high and low concentration standards. For the 2-2 dose method, typical concentrations are 2.0 µg/mL (High) and 0.5 µg/mL (Low).[1]
Preparation of Sample Solutions
-
Accurately weigh 2 to 4 g of the narasin premix sample into a 200-mL flask.[1]
-
Add 100 mL of the extracting solvent and shake for 20 minutes.[1]
-
Filter the extract through filter paper.[1]
-
Accurately dilute a volume of the filtrate with the dilution solvent to obtain high and low concentration sample solutions with expected concentrations of 2.0 µg/mL and 0.5 µg/mL, respectively.[1]
Assay Procedure (Cylinder-Plate Method)
Caption: Workflow for the microbiological assay of narasin using the cylinder-plate method.
-
Pour a base layer of uninoculated agar medium into sterile Petri dishes and allow it to solidify.
-
Overlay with a seed layer of agar medium inoculated with Bacillus subtilis.
-
Aseptically place four stainless steel cylinders on the agar surface of each plate at equidistant points.
-
Fill two opposing cylinders with the high and low concentrations of the narasin standard solution, and the other two cylinders with the high and low concentrations of the premix sample solution.
-
Allow the plates to stand for 1-2 hours at room temperature to allow for pre-diffusion of the antibiotic.[1]
-
Incubate the plates at 35-37°C for 16-24 hours.[1]
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
Data Presentation and Calculation
Standard Curve
A standard curve can be generated by plotting the logarithm of the narasin concentration against the diameter of the zone of inhibition.
| Narasin Concentration (µg/mL) | Average Zone of Inhibition (mm) |
| 0.25 | 12.5 |
| 0.5 | 15.0 |
| 1.0 | 17.5 |
| 2.0 | 20.0 |
| 4.0 | 22.5 |
Potency Calculation (2-2 Dose Method)
The 2-2 dose method is a reliable approach for calculating potency.
Example Data:
| Solution | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Average (mm) |
| Standard High (SH) 2.0 µg/mL | 20.1 | 20.3 | 20.2 | 20.2 |
| Standard Low (SL) 0.5 µg/mL | 15.2 | 14.9 | 15.1 | 15.1 |
| Sample High (UH) | 19.8 | 19.9 | 20.0 | 19.9 |
| Sample Low (UL) | 14.8 | 14.7 | 14.9 | 14.8 |
Calculation Steps:
-
Calculate the difference in zone diameters for the standard and sample:
-
I = log(High Conc / Low Conc) = log(2.0 / 0.5) = log(4) = 0.602
-
a = (SH + SL) / 2
-
b = (UH + UL) / 2
-
c = (SH - SL)
-
d = (UH - UL)
-
-
Calculate the log of the relative potency (M):
-
M = ((b - a) * I) / c
-
-
Calculate the potency of the sample solution:
-
Potency of Sample (µg/mL) = Antilog(M) * Potency of Standard (µg/mL)
-
-
Calculate the potency of the premix (g/kg):
-
Potency of Premix (g/kg) = (Potency of Sample (µg/mL) * Dilution Factor * Volume of Extractant (mL)) / (Weight of Premix (g) * 1000)
-
Quality Control
-
The assay should be performed in triplicate.
-
The standard curve should be linear with a correlation coefficient (r²) ≥ 0.98.
-
Control plates with no antibiotic should show confluent growth of Bacillus subtilis.
-
The zones of inhibition should be clear and well-defined.
Conclusion
The microbiological assay described provides a robust and reliable method for determining the potency of narasin in premix formulations. Adherence to the detailed protocols and quality control measures is essential for obtaining accurate and reproducible results. This information is critical for ensuring the quality and efficacy of narasin-containing products in the animal health industry.
References
Troubleshooting & Optimization
Improving the aqueous solubility of narasin sodium for cell culture assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using narasin sodium in cell culture assays, with a focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: Narasin is a polyether ionophore antibiotic produced by Streptomyces aureofaciens.[1][2] Its sodium salt form is commonly used in research. The primary mechanism of action involves functioning as a carrier of monovalent cations, such as potassium (K+) and sodium (Na+), across biological membranes.[1][3] This transport disrupts cellular ion gradients and electrical potentials, leading to cytotoxic effects and the impairment of cellular function in susceptible organisms.[1][3]
Q2: In which solvents is this compound soluble? A2: this compound is practically insoluble in water.[1][4] It is, however, soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[5][6][7]
Q3: What are the recommended storage and stability conditions for this compound? A3: As a solid, this compound is stable for years when stored at -20°C.[5] Stock solutions prepared in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8] It is not recommended to store aqueous solutions for more than one day due to the compound's low stability and tendency to precipitate.[5]
Q4: What signaling pathways are known to be affected by narasin? A4: Narasin has been shown to inhibit several key signaling pathways. It can inhibit NF-κB signaling by preventing the phosphorylation of IκBα.[5][8] In the context of cancer research, it has also been found to inactivate the TGF-β/p-SMAD3 and IL-6/p-STAT3 signaling pathways, which are involved in the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis.[3][9][10]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble / Sparingly Soluble | [1][4][5][11] |
| DMSO | Soluble | [1][5][6] |
| Methanol | Soluble | [4][5][6] |
| Ethanol | Soluble | [5][6][7] |
| Dimethylformamide (DMF) | Soluble | [5][6][7] |
| Chloroform | Soluble | [1][4] |
| Ethyl Acetate | Very Soluble | [1][4] |
| Hexane | Sparingly Soluble | [4] |
Troubleshooting Guide
Q1: I observed a precipitate immediately after diluting my this compound stock solution into my cell culture medium. What causes this and how can I prevent it? A1: This is a common issue caused by the low aqueous solubility of this compound. When the organic stock solution is diluted into the aqueous medium, the narasin can fall out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to work with a lower final concentration of narasin in your assay.
-
Pre-warm the Medium: Use cell culture medium that has been pre-warmed to 37°C. This can sometimes help keep the compound in solution.
-
Improve Mixing Technique: Add the stock solution dropwise into the vortexing or swirling culture medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Increase Solvent Concentration: You may slightly increase the final percentage of the organic solvent (e.g., DMSO) in the medium. However, be cautious as DMSO concentrations above 0.5% can be toxic to many cell lines. Always run a vehicle control with the same final DMSO concentration to ensure the observed effects are from the narasin and not the solvent.[12]
-
Filter the Final Solution: If a fine precipitate persists, you can filter the final working solution through a 0.22 µm sterile filter. Caution: This may remove some of the precipitated (and potentially active) compound, effectively lowering its final concentration.
Q2: My this compound powder will not dissolve directly in my aqueous buffer or cell culture medium. Why is this happening? A2: this compound is a hydrophobic molecule and is known to be practically insoluble in water and aqueous solutions.[1][4] Direct dissolution in cell culture medium is not a viable method. You must first prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol.[5]
Q3: How can I differentiate between narasin precipitation and other artifacts in my culture, like media component precipitation or contamination? A3: Turbidity in cell culture can arise from multiple sources.[13][14]
-
Appearance: Narasin precipitation often appears as fine, crystalline, or amorphous particulate matter under a microscope. Bacterial or yeast contamination will show distinct shapes and motility (for bacteria), while fungal contamination will show filamentous hyphae.
-
Control Wells: The most critical diagnostic tool is your vehicle control. Prepare a well with culture medium and the same final concentration of your organic solvent (e.g., DMSO) but without narasin. If this well remains clear, the precipitate is likely the narasin compound.
-
Media-Induced Precipitation: Sometimes, temperature shifts (like repeated freeze-thaw cycles) or high concentrations of certain salts (e.g., calcium, phosphate) can cause components of the media or serum to precipitate.[13][15] Ensure your media and supplements are handled and stored correctly according to the manufacturer's instructions.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound (Formula Weight: 787.0 g/mol ) required. For 1 mL of a 10 mM stock, you will need:
-
10 mmol/L * 1 L/1000 mL * 787.0 g/mol * 1000 mg/g = 7.87 mg
-
-
Weighing: Accurately weigh 7.87 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for long-term stability (up to 6 months).[8]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Pre-warm Medium: Place the required volume of complete cell culture medium (containing serum and other supplements) in a 37°C incubator or water bath until it reaches temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large change in solvent polarity, first perform an intermediate dilution. For example, dilute your 10 mM stock 1:100 in sterile DMSO or ethanol to get a 100 µM solution.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the narasin stock. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of stock to 9.99 mL of medium).
-
Vehicle Control: Prepare a parallel control culture by adding the same volume of pure DMSO (the vehicle) to an identical volume of medium.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use immediately.[5]
Mandatory Visualizations
References
- 1. fao.org [fao.org]
- 2. toku-e.com [toku-e.com]
- 3. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 4. famic.go.jp [famic.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. toku-e.com [toku-e.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]
- 13. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS analysis of narasin in tissue samples.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of narasin in complex biological tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering components, such as phospholipids, salts, and endogenous molecules from the tissue, can either suppress or enhance the analyte's signal during mass spectrometry.[4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method.[2][5]
Q2: Why are tissue samples particularly challenging for narasin analysis?
A2: Tissue samples are complex biological matrices containing a high concentration of proteins, lipids, and other endogenous compounds that can interfere with the narasin signal.[5] Fat tissues, in particular, are challenging due to their high lipid content, which can cause significant matrix effects and require specialized extraction and cleanup procedures to minimize interference.[6][7][8]
Q3: How can I quantitatively assess the matrix effect in my narasin assay?
A3: The most common method is the post-extraction addition technique.[3] This involves comparing the peak response of narasin spiked into a blank tissue extract (which has gone through the entire sample preparation process) with the response of narasin in a pure solvent standard at the same concentration. A significant difference between these two responses indicates the presence of ion suppression or enhancement.[3]
Q4: What is the difference between compensating for and minimizing matrix effects?
A4: Minimizing matrix effects involves removing the interfering compounds from the sample extract through optimized sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10][11] This is the preferred approach as it leads to a cleaner sample and more robust results. Compensating for matrix effects involves using techniques like matrix-matched calibration curves or stable isotope-labeled internal standards to correct for the signal alteration without necessarily removing the interferences.[2][10]
Q5: When should I use matrix-matched calibration versus a stable isotope-labeled (SIL) internal standard?
A5: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[2][4] However, SIL standards can be expensive or commercially unavailable. Matrix-matched calibration, where standards are prepared in a blank tissue extract, is a widely accepted and effective alternative for narasin analysis when a SIL-IS is not feasible.[6][7] It effectively compensates for matrix effects by ensuring that standards and samples are affected similarly.[6]
Troubleshooting Guide
Problem: I am observing low or inconsistent recovery for narasin.
-
Potential Cause: Inefficient extraction from the tissue homogenate.
-
Solution: Ensure the homogenization process is thorough. For tissues, homogenization with dry ice or using a high-speed tissue homogenizer is effective.[7] Verify that the extraction solvent system, such as iso-octane/ethyl acetate, is appropriate and that the extraction time and agitation are sufficient to disrupt tissue cells.[7][12]
-
Potential Cause: Loss of analyte during the cleanup step.
-
Solution: Evaluate your solid-phase extraction (SPE) protocol. Ensure the SPE cartridge (e.g., silica or C18) is conditioned properly and that the elution solvent is strong enough to recover narasin but selective enough to leave interferences behind.[7][13] A method based on silica SPE cleanup has shown reliable performance.[7]
Problem: My results show high signal variability and poor precision (high %RSD).
-
Potential Cause: Inconsistent matrix effects across different samples. Phospholipids are a common cause of irreproducible results.[9][14]
-
Solution: Improve the sample cleanup procedure to more effectively remove matrix components. Consider advanced techniques like QuEChERS or specialized phospholipid removal plates (e.g., HybridSPE-Phospholipid).[14][15][16] Also, ensure the use of an appropriate internal standard (e.g., nigercin or a structural analog) to normalize the signal.[7]
-
Potential Cause: Contamination or buildup on the LC column or in the MS source.
-
Solution: Implement a column wash step after each run or batch to remove strongly retained matrix components. Regularly clean the MS ion source.[17] Using a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste can also prevent source contamination.[10]
Problem: I have confirmed significant signal suppression in my assay.
-
Potential Cause: Co-elution of matrix components with narasin.
-
Solution: Modify the chromatographic conditions to improve separation. Adjust the mobile phase gradient, change the organic solvent, or try a different LC column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to shift the retention time of narasin away from the interfering peaks.[11]
-
Potential Cause: The sample extract is too concentrated.
-
Solution: Dilute the final extract before injection. While this may impact the limit of quantitation, it can significantly reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[9]
Experimental Protocols
Protocol 1: General Sample Preparation for Narasin in Animal Tissue
(Adapted from FAO and AOAC validated methods[6][7])
-
Homogenization: Weigh 5 g of frozen tissue and homogenize with dry ice using a food grinder. Allow the CO2 to sublimate completely.
-
Extraction:
-
Add the homogenized tissue to a centrifuge tube with steel balls.
-
Add extraction solvent (e.g., iso-octane/ethyl acetate, 90:10).
-
Shake vigorously in a high-speed tissue homogenizer for 5 minutes.
-
Centrifuge at 3000-4000 rpm for 5-10 minutes at 4°C.
-
Decant the supernatant (the extract).
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a silica SPE cartridge.
-
Load the dried extract onto the SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute narasin using an appropriate solvent mixture (e.g., ethyl acetate/methanol, 80:20).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 1.0 mL methanol or acetonitrile/water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of narasin in the reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spiked Sample): Process a blank tissue sample (known to be free of narasin) through the entire extraction and cleanup procedure (Protocol 1). Before the final evaporation step, spike the blank extract with narasin to achieve the same final concentration as Set A.
-
Set C (Pre-Spiked Sample): Spike a blank tissue sample with narasin before the extraction step to the same concentration as Set A. Process this sample through the entire procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS and record the average peak areas.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
-
Calculate Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data & Performance Characteristics
Quantitative data from validated methods provide a benchmark for expected performance.
Table 1: Performance of LC-MS/MS Method (AOAC 2011.24) for Narasin in Various Tissues [6][18]
| Tissue Type | Mean Recovery (%) | Repeatability Precision (RSDr, %) | Limit of Quantitation (LOQ, ng/g) |
| Bovine Muscle | 86.2 - 103.5 | 3.9 - 13.8 | 0.75 |
| Swine Liver | 86.2 - 103.5 | 3.9 - 13.8 | 0.75 |
| Chicken Fat | 86.2 - 103.5 | 3.9 - 13.8 | 4.0 |
| Bovine Milk | Not Specified | Not Specified | 0.45 |
Table 2: Comparison of Analytical Methods for Narasin in Fortified Chicken Fat [8][19]
| Method | Mean Accuracy (%) | Precision (%RSD) |
| Bioautographic (FSIS CLG R22) | 77 - 110 | 2.6 - 34 |
| LC-MS/MS (AOAC 2011.24) | 84 - 96 | 0.15 - 6.4 |
Visual Guides
Caption: General workflow for LC-MS/MS analysis of narasin in tissue samples.
Caption: Decision tree for troubleshooting and mitigating matrix effects.
Caption: Overview of common sample preparation strategies to reduce matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. QuEChERS: About the method [quechers.eu]
- 16. scielo.br [scielo.br]
- 17. myadlm.org [myadlm.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Narasin in Chicken Fat: A Bridging Study Comparing the Bioautographic Method (FSIS CLG Method R22) to a Liquid Chromatography with Tandem Mass Spectrometry Method (AOAC Method 2011.24) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for narasin separation by reverse-phase HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of narasin using reverse-phase high-performance liquid chromatography (RP-HPLC). Our aim is to help you optimize your mobile phase composition and resolve common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase composition for narasin separation by RP-HPLC?
A common starting point for narasin analysis is a mixture of methanol and water. However, due to narasin's lack of a strong chromophore, post-column derivatization or the use of a refractive index detector is often necessary. For methods involving post-column derivatization with reagents like vanillin or dimethylaminobenzaldehyde (DMAB), the mobile phase is often a high percentage of methanol mixed with an acidic buffer. A frequently cited mobile phase consists of methanol, water, and acetic acid in a ratio of approximately 94:6:1 (v/v/v).[1] Another common composition is a mixture of 900 ml of methanol and 100 ml of a phosphate buffer at pH 4.[2]
Q2: Narasin lacks a UV chromophore. What are the common detection methods?
Since narasin does not absorb UV light strongly, direct UV detection is challenging. The most common approaches are:
-
Post-Column Derivatization: This is a widely used technique where narasin is reacted with a reagent after separating on the column to form a colored or fluorescent product that can be detected. Common derivatizing agents include vanillin and 4-dimethylaminobenzaldehyde (DMAB), with detection typically occurring at 520 nm or 600 nm, respectively.[3][4][5][6]
-
Refractive Index Detection (RID): This is a universal detection method that measures the change in the refractive index of the mobile phase as the analyte elutes. It is a simpler alternative to post-column derivatization but can be less sensitive and is incompatible with gradient elution.[7]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) offers high sensitivity and selectivity for narasin analysis without the need for derivatization.
Q3: What type of HPLC column is recommended for narasin separation?
Reverse-phase columns, particularly C18 columns, are the standard for narasin separation.[8][9] The specific dimensions and particle size of the column can be optimized to improve resolution and reduce run times. Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[8][9]
Q4: How can I improve the resolution between narasin and other components in my sample?
To improve resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Decreasing the percentage of the organic solvent (e.g., methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can enhance separation efficiency, leading to better resolution, although it will increase the analysis time.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, potentially improving peak shape and resolution.
-
Column Particle Size: Using a column with a smaller particle size can significantly increase column efficiency and, therefore, resolution.
Q5: My method shows good results on some days but not on others. How can I improve its ruggedness?
Method ruggedness refers to the ability of the method to remain unaffected by small, deliberate variations in method parameters. For narasin analysis, a collaborative study has shown that methods can be rugged against changes in the composition of the extraction solvent and the mobile phase.[3][10] To improve ruggedness, it is crucial to have a well-documented and controlled procedure for mobile phase preparation, including consistent pH adjustment. During method development, it is advisable to perform a robustness study by intentionally varying parameters like mobile phase pH, organic solvent percentage, and column temperature to identify critical parameters that need tight control.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of narasin.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Secondary Interactions | Narasin, a complex polyether ionophore, can have secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing. | Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding acetic or formic acid) can suppress the ionization of silanol groups, minimizing these interactions. Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in broad, tailing, or fronting peaks. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are working within the linear range of the column. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of sample matrix components on the column or degradation of the stationary phase can lead to poor peak shape. | Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. Flush the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Issue 2: Ghost Peaks in the Chromatogram
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Mobile Phase Contamination | Impurities in the solvents (especially water) or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient runs. | Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. Blank Gradient Run: Run a blank gradient (without injection) to see if the ghost peaks are from the mobile phase or system. |
| System Contamination | Contaminants can leach from tubing, seals, or the injection system. Carryover from previous injections is also a common source. | System Cleaning: Flush the entire HPLC system with a strong solvent. Injector Cleaning: Clean the injector needle and seat. Run Blank Injections: Inject a blank solvent to check for carryover. |
| Contamination from Derivatization Reagents | In post-column derivatization, impurities in the vanillin or DMAB reagents, or degradation products, can potentially cause ghost peaks. | Use High-Purity Reagents: Ensure the derivatization reagents are of high purity. Prepare Reagents Freshly: Prepare derivatization solutions fresh daily to minimize degradation. |
| Sample Preparation | Contaminants can be introduced during sample extraction or handling from glassware, filters, or vials. | Clean Glassware Thoroughly: Use clean, dedicated glassware for sample preparation. Test Sample Preparation Blanks: Process a blank sample through the entire extraction and preparation procedure to identify any introduced contaminants. |
Issue 3: Retention Time Shifts
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition, especially the percentage of organic solvent or the pH of the buffer, can cause significant shifts in retention times. | Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate measurements. Premix the mobile phase components before use. Buffer the Mobile Phase: Use a buffer to maintain a stable pH. |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect the column temperature, leading to retention time variability. | Use a Column Oven: A thermostatically controlled column oven will ensure a stable and reproducible column temperature. |
| Column Equilibration | Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention times to drift. | Adequate Equilibration Time: Ensure the column is fully equilibrated with the mobile phase. This is indicated by a stable baseline. |
| Pump Issues | A malfunctioning pump can deliver an inconsistent flow rate, leading to fluctuating retention times. | Pump Maintenance: Regularly maintain the pump, including checking for leaks and replacing seals as needed. |
Experimental Protocols
Representative RP-HPLC Method with Post-Column Derivatization
This protocol is a synthesis of commonly used methods for the determination of narasin in various matrices.
1. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Post-Column Reaction System: A pump for the derivatization reagent and a reaction coil.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 94:6:1 v/v/v) or methanol and a phosphate buffer (e.g., 90:10 v/v).[1][2]
-
Flow Rate: 0.7 - 1.0 mL/min.[8]
2. Post-Column Derivatization
-
Derivatization Reagent: A solution of vanillin or 4-dimethylaminobenzaldehyde (DMAB) in an acidic methanolic solution.[3][4]
-
Reaction Coil Temperature: 90 °C.[8]
-
Detection Wavelength: 520 nm for vanillin derivatization or 600 nm for DMAB derivatization.[3][4]
3. Sample Preparation (General Guideline for Feed Samples)
-
Weigh a representative sample of the ground feed.
-
Extract with a mixture of methanol and water (e.g., 9:1 v/v) by shaking for a specified time (e.g., 1 hour).[8][9]
-
Allow the solids to settle and filter the supernatant.
-
If necessary, dilute the extract with the mobile phase to fall within the calibration range.
-
Inject the filtered extract into the HPLC system.
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Narasin HPLC Analysis
| Organic Solvent | Aqueous Phase | Additives | Ratio (v/v/v) | Detection Method | Reference |
| Methanol | Water | Acetic Acid | 940:60:1 | Post-Column Derivatization | Shimadzu Application News |
| Methanol | Water | - | 90:10 | Post-Column Derivatization | [4] |
| Methanol | Phosphate Buffer (pH 4) | - | 90:10 | Post-Column Derivatization (DMAB) | [2] |
| Methanol | 5% Acetic Acid in Water | - | 90:10 | Post-Column Derivatization (Vanillin) | [8][9] |
| Methanol | Water | Glacial Acetic Acid | 920:80:10 | Refractive Index (RI) | [7] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Relationship between mobile phase parameters and chromatographic results.
References
- 1. ijsdr.org [ijsdr.org]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Peak in blank reagent after derivatization [August 19, 2004] - Chromatography Forum [chromforum.org]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of narasin during sample extraction from feed.
<
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of narasin during sample extraction from animal feed.
Frequently Asked Questions (FAQs)
Category 1: Poor or Inconsistent Narasin Recovery
Q1: What are the most common causes for low narasin recovery?
A1: Low recovery of narasin is often linked to several factors:
-
Inadequate Extraction Solvent: Narasin is practically insoluble in water but soluble in organic solvents like methanol, ethanol, ethyl acetate, and chloroform.[1][2][3] Using a solvent system with insufficient organic content will result in poor extraction. A common and effective solvent is a mixture of methanol and water, typically in a 9:1 ratio.[4][5]
-
Incorrect pH: The pH of the extraction solvent can influence the solubility and stability of narasin. While not always explicitly stated as a critical parameter for initial extraction in all methods, ensuring the solvent system is compatible with the acidic nature of this carboxylic polyether ionophore is important.
-
Insufficient Extraction Time or Agitation: The sample needs to be in contact with the solvent for a sufficient duration with adequate mixing to ensure the complete transfer of narasin from the feed matrix into the solvent. Methods often specify mechanical shaking for at least 20 minutes to one hour.[4][5]
-
Sample Homogeneity: Animal feed is a complex and often non-homogeneous matrix. If the narasin is not evenly distributed, the subsample taken for analysis may not be representative of the entire batch, leading to variable results. Proper grinding and mixing of the feed sample are crucial.
-
Strong Matrix Interactions: Narasin can bind to components of the feed matrix, such as proteins or fats. This can prevent its complete extraction into the solvent. The choice of extraction solvent and the addition of modifiers can help to disrupt these interactions.
Q2: My narasin recovery is highly variable between samples. What could be the cause?
A2: High variability in narasin recovery can stem from:
-
Inconsistent Sample Preparation: As mentioned above, ensuring the feed sample is finely ground and thoroughly homogenized is critical for obtaining reproducible results.
-
Procedural Variations: Inconsistent timing of extraction steps, variations in shaking intensity, or slight differences in solvent volumes can all contribute to variability.
-
Temperature Fluctuations: Temperature can affect solvent properties and the kinetics of the extraction process. Maintaining a consistent temperature during extraction is recommended.
-
Matrix Effects: The composition of the feed can vary significantly between batches, leading to different levels of interfering substances that can affect extraction efficiency and the final analytical measurement.
Category 2: Sample Preparation and Extraction Protocol
Q3: What is a reliable extraction solvent for narasin from animal feed?
A3: A widely used and validated extraction solvent for narasin in animal feed is a methanol-water mixture (90:10, v/v) .[5][6] This solvent system has been shown to provide good recovery rates.[7] Other solvents such as ethanol have also been used.[4] For fatty matrices, a preliminary extraction with a nonpolar solvent like hexane may be employed.[8]
Q4: How should I prepare my feed sample before extraction?
A4: Proper sample preparation is a critical first step. The laboratory sample should be ground to pass through a 1 mm sieve to ensure homogeneity.[9] For tissue samples, homogenization with dry ice is a common practice.[10] Thoroughly mix the ground sample before taking a subsample for analysis.
Category 3: Extract Cleanup and Analysis
Q5: I am observing significant matrix interference in my final analysis. What cleanup steps can I use?
A5: Feed extracts are complex and often require a cleanup step to remove interfering substances before analysis by methods like HPLC. Common cleanup techniques include:
-
Solid-Phase Extraction (SPE): Alumina or silica gel SPE cartridges are frequently used to purify narasin extracts.[4][8]
-
Liquid-Liquid Extraction: This technique can be used to partition narasin away from interfering compounds. For instance, after methanol extraction, a carbon tetrachloride extraction can be performed.[8]
-
Filtration: At a minimum, the extract should be filtered to remove particulate matter.[4]
Q6: What analytical techniques are suitable for narasin quantification?
A6: The most common and reliable method for the quantification of narasin is High-Performance Liquid Chromatography (HPLC) .[7][11] To enhance sensitivity and specificity, HPLC is often coupled with:
-
Post-column derivatization with reagents like vanillin, followed by UV-Vis detection at around 520-600 nm.[5][12]
-
Mass Spectrometry (LC-MS/MS) for highly sensitive and specific detection.
A microbiological assay using organisms like Bacillus subtilis can also be used, but it is generally less specific than chromatographic methods.[8]
Troubleshooting Guides
Guide 1: Diagnosing Low Narasin Recovery
This guide provides a step-by-step process to identify the root cause of low narasin recovery.
Troubleshooting Logic Diagram
References
- 1. fao.org [fao.org]
- 2. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. famic.go.jp [famic.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of monensin, narasin, and salinomycin in mineral premixes, supplements, and animal feeds by liquid chromatography and post-column derivatization: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic determination of narasin in feed premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential drug interactions between narasin and other feed additives.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug interactions between the ionophore anticoccidial, narasin, and other feed additives.
Frequently Asked Questions (FAQs)
Q1: What is narasin and how does it work?
A1: Narasin is a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens.[1][2][3] Its primary function is as a coccidiostat in poultry feed.[1][3][4] Narasin works by forming lipid-soluble complexes with monovalent cations, like potassium (K+) and sodium (Na+), and transporting them across the cell membranes of coccidia.[1][2][3] This disruption of the natural ion gradients interferes with the parasite's cellular functions and metabolism, ultimately leading to its death.[1][3][4]
Q2: What are the most significant and well-documented drug interactions with narasin?
A2: The most critical and potentially lethal interactions occur when narasin is co-administered with the antibiotic tiamulin.[5][6][7] Incompatibilities have also been reported with other antibiotics such as erythromycin, and sulfonamides like sulfachlorpyrazine and sulfaquinoxaline.[8]
Q3: What is the underlying mechanism of the narasin-tiamulin interaction?
A3: The interaction is primarily metabolic. Tiamulin is a potent inhibitor of the cytochrome P450 enzyme system in the liver, specifically the CYP3A subfamily.[1][2][9][10] These enzymes are responsible for metabolizing and detoxifying narasin.[3][7] By inhibiting these enzymes, tiamulin prevents the breakdown of narasin, leading to its accumulation in the animal's system to toxic levels.[5][6][7] This results in an overdose effect even when both compounds are administered at their recommended doses.[5][6]
Q4: What are the clinical signs of narasin toxicity or a drug interaction?
A4: Clinical signs of narasin toxicity, which are exacerbated by interacting drugs, include:
-
Reduced feed and water intake[11]
-
Anorexia and lethargy[11]
-
Muscle weakness, leg weakness, and ataxia (incoordination)[2]
-
Diarrhea[2]
-
Respiratory distress[11]
-
Posterior paresis progressing to paralysis[12]
Q5: Are there any feed additives that are known to be compatible with narasin?
A5: Yes, studies have shown that narasin is compatible with certain other feed additives. For example, it has been used in combination with nicarbazin for enhanced coccidiosis control.[13][14] Research has also indicated compatibility with tylosin, kitasamycin, and flumequine.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected increase in mortality, decreased feed intake, and leg weakness in experimental animals. | Potential drug interaction, most notably with tiamulin or other incompatible compounds. Feed mixing error leading to narasin overdose. | 1. Immediately cease administration of all suspect feed additives. 2. Collect feed samples from the troughs and storage for analysis of narasin and any other added medications. 3. Conduct post-mortem examinations on deceased animals, collecting liver and muscle tissue for histopathology and residue analysis. 4. Review feed manufacturing records to check for cross-contamination. |
| High variability in animal performance (weight gain, FCR) within the same treatment group. | Uneven distribution of narasin or the interacting additive in the feed. Individual animal differences in susceptibility. | 1. Review feed mixing procedures to ensure homogeneity. 2. Increase the number of feed samples taken for analysis to assess uniformity. 3. Increase the number of animals per treatment group to improve statistical power. |
| Analytical results for narasin in feed are inconsistent or lower than expected. | Improper sample collection or storage. Inefficient extraction method. | 1. Ensure feed samples are representative of the batch. 2. Store samples in a cool, dry place to prevent degradation. 3. Verify the extraction solvent and procedure are appropriate for the feed matrix. Consider using a validated HPLC method.[4][9] |
| Clinical signs of toxicity are observed, but feed analysis shows narasin levels are within the expected range. | Presence of an un-tested for interacting compound (e.g., tiamulin contamination in a supposedly clean diet). Increased susceptibility of the animal strain or age group. | 1. Expand the analytical testing of the feed to include potential interacting drugs like tiamulin, macrolides, and sulfonamides. 2. Review the health status and genetics of the experimental animals. |
Data on Narasin Interactions
Table 1: Summary of Incompatible Feed Additives with Narasin
| Interacting Additive | Animal Model | Observed Effects | Severity |
| Tiamulin | Poultry, Swine | Significant reduction in body weight gain, increased feed conversion ratio, increased mortality.[5][7] | High (Potentially Lethal) |
| Erythromycin | Poultry | Reduced body weight gain, potential for increased mortality.[8] | Moderate to High |
| Sulfachlorpyrazine | Poultry | Reduced body weight gain.[8] | Moderate |
| Sulfaquinoxaline | Poultry | Reduced body weight gain.[8] | Moderate |
Table 2: Quantitative Data on Narasin-Tiamulin Interaction in Poultry
| Parameter | Control (Narasin only) | Narasin + Tiamulin | % Change |
| Body Weight Gain (g) | Varies by study | Significantly Reduced | Varies |
| Feed Conversion Ratio | Varies by study | Significantly Increased | Varies |
| Mortality Rate (%) | Baseline | Significantly Increased | Varies (can be high)[7] |
| Serum Creatine Kinase (CK) (U/L) | Normal | Markedly Elevated | Varies |
| Serum Aspartate Aminotransferase (AST) (U/L) | Normal | Markedly Elevated | Varies |
Note: Specific quantitative values can vary significantly based on the dosages of narasin and tiamulin, the age and species of the animal, and the duration of the study. The table indicates the general trend and statistical significance reported in the literature.
Experimental Protocols
In Vivo Study: Assessing the Interaction Between Narasin and a Test Additive in Broiler Chickens
1. Objective: To evaluate the effect of co-administering narasin and a test additive on the performance, health, and tissue residues in broiler chickens.
2. Experimental Design:
-
Animals: 200 day-old male broiler chicks, randomly allocated to 4 treatment groups (50 birds/group, with 5 replicate pens of 10 birds each).
-
Treatments:
-
T1: Control diet (no additives).
-
T2: Control diet + Narasin (e.g., 70 ppm).
-
T3: Control diet + Test Additive (at its recommended concentration).
-
T4: Control diet + Narasin (70 ppm) + Test Additive.
-
-
Duration: 42 days.
3. Methodology:
-
Housing: Floor pens with appropriate bedding, temperature, and lighting.
-
Feed and Water: Provided ad libitum. Medicated feeds should be prepared and analyzed for the correct concentration of additives before the start of the study.
-
Data Collection:
-
Performance: Body weight and feed intake recorded weekly. Body weight gain and feed conversion ratio (FCR) calculated.
-
Health Monitoring: Daily observation for clinical signs of toxicity (lethargy, ataxia, etc.) and mortality.
-
Biochemical Analysis: At day 21 and 42, blood samples collected from 2 birds per pen for analysis of serum enzymes (CK, AST, ALT).
-
Histopathology: At day 42, 2 birds per pen euthanized for necropsy. Liver and skeletal muscle tissues collected and preserved in 10% neutral buffered formalin for histopathological examination.
-
Residue Analysis: Liver and muscle tissue samples from euthanized birds are collected and frozen for analysis of narasin and the test additive concentrations.
-
4. Statistical Analysis: Data analyzed using ANOVA appropriate for a completely randomized design. Significant differences between means can be determined using Tukey's HSD test.
In Vitro Study: Investigating the Inhibition of Hepatic Cytochrome P450 Enzymes
1. Objective: To determine if a test additive inhibits the activity of cytochrome P450 enzymes in liver microsomes, which could indicate a potential for interaction with narasin.
2. Materials:
-
Liver microsomes (from the target animal species, e.g., chicken or pig).
-
NADPH regenerating system.
-
CYP3A substrate (e.g., testosterone).
-
Test additive and positive control inhibitor (e.g., ketoconazole).
-
HPLC system for metabolite analysis.
3. Methodology:
-
Incubation: Liver microsomes are incubated at 37°C with the CYP3A substrate, the NADPH regenerating system, and varying concentrations of the test additive or positive control. A control incubation without any inhibitor is also performed.
-
Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone).
-
Data Analysis: The rate of metabolite formation in the presence of the test additive is compared to the control. The IC50 value (the concentration of the test additive that causes 50% inhibition of enzyme activity) is calculated.
Visualizations
References
- 1. The residue levels of narasin in eggs of laying hens fed with unmedicated and medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionophore toxicity in chickens: a review of pathology and diagnosis. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. science24.com [science24.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Tiamulin and monensin intoxication in commercial brown pullets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. food.ec.europa.eu [food.ec.europa.eu]
- 14. famic.go.jp [famic.go.jp]
Method Development for Separating Narasin A from its Minor Components: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation and analysis of narasin A from its minor components.
Frequently Asked Questions (FAQs)
Q1: What are the common minor components found with narasin A?
Narasin is a complex of related polyether antibiotics. The primary active component is narasin A. The common minor components include narasin B, narasin D, and narasin I.
Q2: What are the primary analytical techniques for separating narasin A and its minor components?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Q3: Why is post-column derivatization necessary for HPLC analysis of narasin?
Narasin and its related compounds lack a strong chromophore, which makes them difficult to detect using standard UV-Vis detectors. Post-column derivatization with reagents like vanillin or 4-dimethylaminobenzaldehyde (DMAB) in an acidic medium creates a colored complex that can be detected at a specific wavelength, significantly enhancing the sensitivity of the analysis.[1][2][3][4]
Q4: What are the advantages of using LC-MS/MS for narasin analysis?
LC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of narasin A even in complex matrices like animal tissues.[5][6] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring for a specific precursor ion and its characteristic product ions.[5][7]
Troubleshooting Guides
HPLC with Post-Column Derivatization (PCD)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low peak response | 1. Derivatization reaction failure (incorrect reagent concentration, temperature, or pH).2. Incorrect detection wavelength.3. Narasin degradation. | 1. Verify the concentration and preparation of the vanillin or DMAB reagent and the sulfuric acid. Ensure the reaction coil is at the correct temperature (e.g., 95°C).2. Set the detector to the appropriate wavelength (e.g., 520 nm for vanillin derivatization, 600 nm for DMAB).[1][8] 3. Prepare fresh standards and samples. Narasin can be sensitive to prolonged exposure to strong acids or bases. |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Co-elution of minor components or matrix interferences. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Adjust the mobile phase pH. A slightly acidic mobile phase can improve peak shape for acidic analytes like narasin.3. Dissolve the sample in the mobile phase whenever possible.4. Optimize the mobile phase composition or gradient to improve resolution. Consider a different stationary phase if co-elution is persistent. |
| Baseline drift or noise | 1. Incomplete mixing of mobile phase components.2. Contaminated mobile phase or derivatization reagent.3. Pump pulsation.4. Temperature fluctuations in the column or detector. | 1. Ensure thorough mixing and degassing of the mobile phase.2. Use high-purity solvents and reagents. Filter all solutions before use.3. Purge the pumps to remove air bubbles.4. Use a column oven and ensure the detector is in a temperature-stable environment. |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration issues. | 1. Prepare the mobile phase accurately and consistently.2. Use a reliable column oven.3. Ensure the column is fully equilibrated with the mobile phase before each injection. |
LC-MS/MS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no signal | 1. Inefficient ionization.2. Incorrect MRM transitions or collision energy.3. Ion source contamination.4. Matrix suppression. | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Narasin ionizes well in positive electrospray ionization (ESI) mode.[5] 2. Verify the precursor and product ions for narasin A (e.g., m/z 787.5 -> 431.3).[5] Optimize collision energy for maximum signal.3. Clean the ion source components (e.g., capillary, skimmer).4. Improve sample cleanup to remove interfering matrix components. Use a matrix-matched calibration curve or an internal standard. |
| High background noise | 1. Contaminated solvents or reagents.2. Leaks in the LC or MS system.3. Electronic noise. | 1. Use LC-MS grade solvents and high-purity reagents.2. Check all fittings and connections for leaks.3. Ensure proper grounding of the instrument. |
| Inconsistent results | 1. Variation in sample preparation and recovery.2. Instability of the analyte in the prepared sample.3. Inconsistent instrument performance. | 1. Standardize the sample preparation procedure. Use an internal standard to correct for variations.2. Analyze samples promptly after preparation. Check for analyte stability under storage conditions.3. Perform regular system suitability tests to monitor instrument performance. |
Experimental Protocols
HPLC with Post-Column Derivatization (Vanillin Method)
This protocol is based on a method for the analysis of narasin in various matrices.[3][4][8]
1. Sample Preparation (Feed Samples)
-
Weigh 10 g of the ground feed sample into a 250 mL flask.
-
Add 100 mL of a methanol/water (9:1, v/v) solution.
-
Shake for 60 minutes.
-
Filter the extract through a paper filter.
-
Dilute an aliquot of the filtrate with the mobile phase to the desired concentration.
2. HPLC Conditions
| Parameter | Value |
| Column | Shim-pack Scepter C18-120 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water / Methanol / Acetic acid = 60 : 940 : 1 (v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
3. Post-Column Derivatization
| Parameter | Value |
| Reagent | Methanol / Sulfuric acid / Vanillin = 95 : 2 : 3 (v/v/w) |
| Reagent Flow Rate | 0.6 mL/min |
| Reaction Coil | 5 m x 0.5 mm I.D. |
| Reaction Temperature | 95 °C |
| Detection | 520 nm |
LC-MS/MS Method for Narasin A in Animal Tissues
This protocol is adapted from validated methods for the determination of narasin in biological matrices.[5][6]
1. Sample Preparation
-
Homogenize 5 g of tissue with dry ice.
-
Extract the homogenized sample with an appropriate organic solvent (e.g., acetonitrile or a mixture of iso-octane and ethyl acetate).
-
Perform a solid-phase extraction (SPE) cleanup using a silica-based cartridge.
-
Elute the narasin from the SPE cartridge with a mixture of ethyl acetate and methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Narasin A: 787.5 -> 431.3 (Quantifier), 787.5 -> 531.3 (Qualifier)[5] |
| Collision Energy | Optimized for the specific instrument (e.g., 67 eV for 787.5 -> 431.3)[5] |
Data Presentation
Table 1: HPLC-PCD Method Parameters
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Methanol:Acetic Acid (60:940:1) |
| Flow Rate | 0.6 mL/min |
| Temperature | 40 °C |
| Derivatization Reagent | Vanillin in Methanol/Sulfuric Acid |
| Reaction Temperature | 95 °C |
| Detection Wavelength | 520 nm |
Table 2: LC-MS/MS Method Parameters for Narasin A
| Parameter | Setting |
| Column | C18, 150 mm x 2.1 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI+ |
| Precursor Ion (m/z) | 787.5 |
| Product Ions (m/z) | 431.3 (Quantifier), 531.3 (Qualifier) |
| Collision Energy (eV) | ~60-70 |
Visualizations
Caption: Experimental workflow for HPLC with post-column derivatization.
Caption: Experimental workflow for LC-MS/MS analysis of narasin A.
Caption: Logical troubleshooting workflow for separation issues.
References
- 1. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of six ionophore coccidiostats in feed by liquid chromatography with postcolumn derivatisation and spectrofotometric/fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing Narasin Detection in Poultry Eggs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of narasin in poultry eggs. The information is designed to help enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting narasin in poultry eggs?
A1: The most prevalent and sensitive methods for narasin detection in eggs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] These methods offer high selectivity and low detection limits. Other reported methods include High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Enzyme-Linked Immunosorbent Assays (ELISA) for screening purposes.[4][5]
Q2: What are the typical Maximum Residue Limits (MRLs) for narasin in eggs?
A2: Narasin is not licensed for use in laying hens, and therefore, eggs should ideally be free from its residues.[6] However, due to unavoidable carry-over from medicated feed, regulatory bodies have set MRLs. For instance, some legislative bodies have set MRLs for narasin in eggs as low as 2 µg/kg.[7] It is crucial to consult the specific regulations applicable to your region.
Q3: Why is sample preparation critical for sensitive narasin detection?
A3: The egg matrix is complex, containing high levels of proteins and lipids that can interfere with analysis, a phenomenon known as the matrix effect.[2] Effective sample preparation is essential to remove these interfering substances, concentrate the analyte, and ensure accurate and sensitive detection.
Q4: Should I analyze the whole egg, or separate the yolk and white?
A4: Narasin is a lipophilic compound and tends to accumulate in the egg yolk.[6][8] Studies have shown significantly higher concentrations of narasin in the yolk compared to the egg white, where it is often undetectable.[6][8] Therefore, analyzing the yolk separately can enhance detection sensitivity.
Troubleshooting Guides
Low Analyte Recovery
Problem: You are experiencing low recovery of narasin from spiked egg samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the extraction solvent is appropriate for the lipophilic nature of narasin. Acetonitrile is a common and effective choice.[9] Consider increasing the volume of the extraction solvent or performing a second extraction step to improve efficiency. |
| Suboptimal pH | The pH of the extraction medium can influence the recovery of ionophores. Experiment with adjusting the pH to optimize the extraction of narasin. |
| Poor Solid-Phase Extraction (SPE) Performance | Ensure the SPE cartridge is appropriate for narasin and is conditioned correctly before loading the sample. An Oasis HLB SPE cartridge is a reported option.[10] Optimize the wash and elution steps by adjusting solvent composition and volume. |
| Analyte Degradation | Minimize sample exposure to light and elevated temperatures during processing. Use fresh solvents and standards. |
High Matrix Effects
Problem: You are observing signal suppression or enhancement in your LC-MS/MS analysis, indicating significant matrix effects.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The complex egg matrix is a known cause of matrix effects.[2] Implement a more rigorous cleanup method. Combining Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) can be effective.[3] Alternatively, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another option.[2] |
| Co-elution with Interfering Compounds | Modify the chromatographic gradient to improve the separation of narasin from matrix components. Using a UPLC system can provide better resolution and shorter run times.[3] |
| Inappropriate Internal Standard | Use a suitable internal standard that co-elutes with narasin and experiences similar matrix effects. Nigericin is a commonly used internal standard for narasin analysis.[1][2] |
Poor Chromatographic Peak Shape
Problem: The chromatographic peak for narasin is tailing or broad, affecting integration and quantification.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition | The addition of a small amount of an acid, like formic acid, to the mobile phase is common for ionophore analysis.[11] To address peak tailing, consider adding ammonium acetate to the mobile phase, which has been shown to significantly improve peak shape.[3] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider replacing the guard column or the analytical column. |
| Secondary Interactions | Ensure the pH of the mobile phase is appropriate to maintain narasin in a single ionic state. |
Experimental Protocols
LC-MS/MS Method for Narasin Detection
This protocol is a synthesized example based on common practices reported in the literature.[1][3][12]
1. Sample Preparation (LLE-SPE)
-
Homogenize 5g of whole egg or egg yolk.
-
Add an internal standard solution (e.g., Nigericin).
-
Extract the sample with 20 mL of acetonitrile by vigorous shaking.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Perform a second extraction of the pellet with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and proceed to SPE cleanup using a C18 cartridge.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute narasin, followed by a re-equilibration step.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Monitor at least two MRM transitions for narasin for quantification and confirmation. For example, for narasin, a potential transition could be m/z 787.5 -> 431.3.[11]
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for narasin detection in eggs.
Table 1: Performance of LC-MS/MS and UPLC-MS/MS Methods for Narasin Detection in Eggs
| Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Average Recovery (%) | Reference |
| LC-MS/MS | 0.23–0.52 | 0.82–1.73 | >71.69 | [3] |
| UPLC-MS/MS | 0.16-0.42 | 0.81-1.25 | >72.26 | [3] |
| LC-MS/MS | - | 1 (CCα) | - | [1][2] |
| LC-MS | 1 (ng/g) | - | - | [12] |
Table 2: Performance of a Time-Resolved Fluoroimmunoassay for Narasin Detection in Eggs
| Parameter | Value (µg/kg) |
| Limit of Detection (LOD) | 0.28 |
| Limit of Quantification (LOQ) | 0.57 |
| Average Recovery (%) | 81.1 |
Reference:[13]
Diagrams
Caption: Experimental workflow for narasin detection in poultry eggs.
Caption: Troubleshooting logic for low narasin recovery.
References
- 1. Determination of the ionophoric coccidiostats narasin, monensin, lasalocid and salinomycin in eggs by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The residue levels of narasin in eggs of laying hens fed with unmedicated and medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. fao.org [fao.org]
- 12. Determination of monensin, salinomycin and narasin in muscle, liver and eggs from domestic fowl using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid time-resolved fluoroimmunoassay for the screening of narasin and salinomycin residues in poultry and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of narasin sodium working standards during storage.
This technical support center provides guidance on preventing the degradation of narasin sodium working standards during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of solid this compound working standards?
A1: For long-term stability, solid this compound working standards should be stored at -20°C in a well-closed container, protected from moisture and excessive heat.[1][2] Under these conditions, the standard is stable for at least four years.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in organic solvents like methanol, ethanol, and DMSO.[1][2] To prepare a stock solution, dissolve the accurately weighed standard in an appropriate solvent. For example, a stock solution in methanol can be prepared.[3] It is recommended to store stock solutions at 4°C for short-term use (stable for at least 5 days) or at temperatures between 0°C and 10°C for up to 4 weeks.[4] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What are the main factors that can cause the degradation of this compound?
Q4: How can I check the purity of my this compound working standard?
A4: The purity of the this compound working standard can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with post-column derivatization or Mass Spectrometric (MS) detection.[5] These methods can separate the intact narasin from its degradation products, allowing for accurate quantification of purity.
Q5: What are the known degradation products of narasin?
A5: When treated with formic acid, narasin is known to degrade into a furanone fragment and other rearranged fragments.[6] In biological systems, narasin is metabolized through hydroxylation.[7] The complete degradation profile under various stress conditions for the solid standard is not extensively documented in publicly available literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or purity of the solid working standard. | Improper storage conditions (e.g., temperature above -20°C, exposure to moisture). | 1. Verify storage temperature is consistently maintained at -20°C. 2. Ensure the container is tightly sealed to prevent moisture ingress. 3. Perform a purity check using a validated stability-indicating HPLC or LC-MS/MS method. |
| Inconsistent results in assays using the working standard. | Degradation of the stock solution. | 1. Prepare fresh stock solutions for each set of experiments. 2. If storing stock solutions, ensure they are kept at the recommended temperature (4°C for up to 5 days, or 0-10°C for up to 4 weeks) and protected from light. 3. Visually inspect the solution for any precipitation or color change before use. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Investigate the storage and handling procedures of both the solid standard and the prepared solutions. 2. Consider performing a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method. |
| Physical changes in the solid standard (e.g., discoloration, clumping). | Exposure to moisture or heat. | 1. Discard the standard as its integrity may be compromised. 2. Review storage procedures to ensure the standard is protected from humidity and high temperatures. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Working Standard | -20°C | ≥ 4 years | [1] |
| Methanol Stock Solution | 4°C | At least 5 days | [3] |
| Methanol Stock Solution | >0 - <10°C | 4 weeks | [4] |
| Aqueous Solution | Room Temperature | Not more than 1 day | [1] |
Note: The provided stability data is based on available product information sheets and publications. It is recommended to perform in-house stability studies to confirm these findings under specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound Working Standard
-
Methanol (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound working standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, add methanol to the mark.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Label the flask with the concentration, date of preparation, and storage conditions.
-
Store the stock solution at the recommended temperature (4°C or 0-10°C) and protect from light.
-
Protocol 2: Stability-Indicating HPLC Method with Post-Column Derivatization
This protocol is a general guideline based on established methods for the analysis of narasin.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Post-Column Derivatization:
-
Reagent: Vanillin solution in an acidic medium (e.g., sulfuric acid in methanol).
-
Reaction Temperature: Elevated temperature (e.g., 60-80°C) in a reaction coil.
-
Detection: UV-Vis detector at a wavelength of approximately 520 nm.
-
-
Procedure:
-
Prepare the mobile phase and the derivatization reagent.
-
Set up the HPLC system with the post-column reaction module.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards prepared from the this compound stock solution.
-
Inject the sample solution of the working standard being tested.
-
Monitor the chromatogram for the narasin peak and any potential degradation product peaks.
-
Calculate the purity of the standard based on the peak areas.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for handling this compound working standards.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. famic.go.jp [famic.go.jp]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. fao.org [fao.org]
- 6. Novel degradation products from the treatment of salinomycin and narasin with formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
Optimizing Narasin Dosage for Bovine Growth Promotion: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing narasin dosage for growth promotion in cattle studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is narasin and how does it promote growth in cattle?
A1: Narasin is a polyether ionophore antibiotic.[1] It promotes growth by selectively targeting gram-positive bacteria in the rumen.[2] This manipulation of the rumen microbiome leads to a more efficient fermentation process, characterized by an increased production of propionate, a key energy source for cattle, and a decrease in the production of less energy-dense volatile fatty acids (VFAs) like acetate and butyrate.[3][4] This shift in VFA production provides the animal with more energy for growth.[5]
Q2: What is the typical dosage range for narasin in cattle growth promotion studies?
A2: The optimal dosage of narasin can vary depending on the diet and type of cattle. Studies have shown effective dosages ranging from 13 to 20 ppm (mg/kg of dry matter) in high-forage diets.[6] It is crucial to conduct dose-titration studies to determine the most effective and safe concentration for your specific experimental conditions.
Q3: How is narasin typically administered in research settings?
A3: In research, narasin is commonly incorporated into a supplement, such as a mineral or protein mix, which is then offered to the cattle.[7][8] It can also be mixed into a total mixed ration (TMR). The key is to ensure a consistent and accurate daily intake of the targeted narasin dose.
Q4: What are the expected performance responses to narasin supplementation?
A4: Successful narasin supplementation is expected to increase average daily gain (ADG) and improve feed efficiency.[7][8] Studies have reported significant increases in final body weight in cattle receiving narasin compared to control groups.[7][8]
Q5: Are there any known side effects or toxicity concerns with narasin?
A5: Yes, like all ionophores, narasin can be toxic if consumed at excessively high doses.[5] Signs of toxicity include feed refusal, diarrhea, muscle tremors, ataxia, and in severe cases, death.[9] It is critical to adhere to calculated dosages and ensure uniform mixing of narasin in the feed to prevent accidental overdose. There is no specific antidote for ionophore toxicity; treatment is focused on supportive care and immediate removal of the contaminated feed source.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Average Daily Gain (ADG)
| Potential Cause | Troubleshooting Steps |
| Inadequate Narasin Dosage | - Verify the calculations for the narasin concentration in the feed. - Analyze feed samples to confirm the actual narasin concentration. - Consider a dose-response study to determine the optimal dosage for your specific diet and cattle type. |
| Variability in Supplement Intake | - Monitor supplement intake for individual animals if possible. Uneven consumption can lead to some animals not receiving the target dose.[11] - Ensure adequate bunk space to minimize competition. - The formulation of the supplement can affect palatability; consider adjusting ingredients to improve acceptance. |
| Diet Composition | - The effectiveness of narasin can be influenced by the forage-to-concentrate ratio of the diet.[4] Ensure the diet is appropriate for the intended production goals. - Analyze forage quality, as poor-quality forage may limit the potential for growth promotion. |
| Animal Health Status | - Underlying health issues can negatively impact growth performance, masking the effects of narasin. - Monitor animals for signs of illness and consult with a veterinarian if necessary. |
Issue 2: Feed or Supplement Refusal
| Potential Cause | Troubleshooting Steps |
| High Narasin Concentration | - Excessive concentrations of ionophores can lead to feed refusal.[12] - Double-check your dosage calculations and feed mixing procedures. - If toxicity is suspected, immediately withdraw the feed and provide supportive care.[10] |
| Poor Palatability of the Supplement | - The carrier for the narasin may be unpalatable. - Consider using molasses or other palatable ingredients to mask any undesirable taste.[11] - Gradually introduce the supplement to allow for adaptation. |
| Neophobia (Fear of New Feeds) | - Cattle can be hesitant to consume new feeds. - A gradual introduction period can help acclimate the animals to the new supplement. |
Issue 3: Signs of Ionophore Toxicity
| Clinical Signs | Immediate Actions |
| Anorexia, diarrhea, muscle weakness, ataxia, respiratory distress, sudden death.[5][9] | - Immediately remove the suspected contaminated feed from all animals. [10] - Contact a veterinarian for diagnosis and guidance on supportive care. - Collect feed samples for analysis to confirm ionophore concentration. - Provide fresh, uncontaminated feed and water. - Supportive care may include intravenous fluids and electrolytes.[1] |
Data Presentation
Table 1: Effect of Narasin on Growth Performance of Grazing Nellore Calves (Experiment 1)
| Treatment | Initial BW (kg) | Final BW (kg) | ADG ( kg/d ) | Supplement Intake (g/d) |
| Control (Mineral Supplement) | 177 ± 15 | - | - | - |
| 1400 mg Narasin/kg Supplement | 177 ± 15 | +6.7 kg (vs. Control) | +0.077 (p ≤ 0.01) | No significant difference |
| 2100 mg Narasin/kg Supplement | 177 ± 15 | +6.7 kg (vs. Control) | +0.077 (p ≤ 0.01) | No significant difference |
| Data synthesized from a study on grazing beef cattle.[7][8] |
Table 2: Effect of Narasin on Growth Performance of Grazing Nellore Calves (Experiment 2)
| Treatment | Initial BW (kg) | Final BW (kg) | ADG ( kg/d ) | Supplement Intake (g/d) |
| Control (Mineral Supplement) | 195 ± 19 | - | - | - |
| 1400 mg Narasin/kg Supplement | 195 ± 19 | +9.1 kg (vs. Control) | +0.082 (p ≤ 0.01) | No significant difference |
| Data synthesized from a study on grazing beef cattle.[7][8] |
Table 3: Effect of Narasin on Growth Performance of Grazing Nellore Yearlings (Dry Season)
| Treatment | Initial BW (kg) | Final BW (kg) | ADG ( kg/d ) | Supplement Intake (g/d) |
| Protein Supplement | 332 ± 22 | - | - | - |
| Protein Supplement + 250 mg Narasin/kg | 332 ± 22 | +5.3 kg (vs. Control) | +0.048 (p ≤ 0.04) | No significant difference |
| Data synthesized from a study on grazing beef cattle.[7][8] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Narasin in Grazing Cattle
This protocol is based on a randomized complete block design.[7][8]
-
Animal Selection and Allocation:
-
Select a cohort of cattle with similar initial body weight (BW), age, and breed.
-
Block the animals based on initial BW.
-
Within each block, randomly allocate animals to treatment groups (e.g., Control, Narasin Dose 1, Narasin Dose 2).
-
-
Treatment Formulation and Administration:
-
Formulate a basal supplement (mineral or protein based on the study's objective).
-
For the treatment groups, incorporate the specified concentration of narasin into the supplement.
-
Provide the supplements ad libitum in feeders, ensuring equal access for all animals.
-
-
Data Collection:
-
Measure initial BW after a 16-hour feed and water withdrawal.[8]
-
Record BW at regular intervals (e.g., every 28 days) under the same fasting conditions.[8]
-
Monitor and record supplement intake weekly by weighing the amount offered and the refusal.[7]
-
Collect forage samples for nutritional analysis to ensure consistent pasture quality across treatment groups.
-
-
Statistical Analysis:
-
Analyze performance data (ADG, final BW) and supplement intake using a mixed model with treatment as a fixed effect and block as a random effect.
-
Protocol 2: Analysis of Narasin in Animal Feed
This protocol outlines a liquid chromatography method for determining narasin concentration in feed.
-
Sample Preparation:
-
Obtain a representative sample of the medicated feed.
-
Grind the sample to a fine powder.
-
-
Extraction:
-
Extract a known weight of the ground feed sample with a methanol-water solution (e.g., 90:10 v/v) by shaking for a specified time (e.g., 1 hour).[3]
-
-
Chromatographic Analysis:
Visualizations
Caption: Mechanism of narasin for growth promotion in cattle.
Caption: General experimental workflow for a cattle growth promotion study.
Caption: Troubleshooting logic for suboptimal performance in narasin studies.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sava.co.za [sava.co.za]
- 6. Frontiers | Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 12. Ionophore Toxicosis in Beef Cattle – Frequently Asked Questions | Ohio BEEF Cattle Letter [u.osu.edu]
Technical Support Center: Narasin Analysis via Post-Column Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of narasin using High-Performance Liquid Chromatography (HPLC) with post-column derivatization. It is intended for researchers, scientists, and drug development professionals familiar with analytical chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common post-column derivatization reagents for narasin analysis?
A1: The two most common reagents used for the post-column derivatization of narasin are vanillin and 4-dimethylaminobenzaldehyde (DMAB).[1][2][3] Vanillin is widely used and results in a colored product that can be detected at approximately 520 nm.[2][3][4][5][6][7] DMAB is another option, with detection typically occurring at 600 nm.[1][8]
Q2: What are the typical HPLC conditions for narasin analysis?
A2: A reversed-phase HPLC method is standard for narasin analysis. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of methanol, water, and an acid like acetic acid.[9] The column is often heated to around 40°C to ensure reproducible chromatography.[9]
Q3: What are the key parameters to control in the post-column reaction?
A3: For successful and reproducible derivatization, it is crucial to control the reagent concentration, reaction temperature, and reaction time (determined by the flow rate and reaction coil volume). The reaction temperature is often elevated, for instance, to 95°C, to facilitate the reaction.[9][10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No or Low Peak Response | 1. Derivatization reagent degradation. 2. Incorrect reaction temperature. 3. Pump failure for the post-column reagent. 4. Incorrect wavelength setting on the detector. 5. Narasin degradation in the sample. | 1. Prepare fresh derivatization reagent. Vanillin solutions can be sensitive to oxygen.[7] 2. Verify the reaction coil temperature is at the setpoint (e.g., 95°C).[9][10] 3. Check the post-column reagent pump for proper operation and ensure there are no leaks. 4. Confirm the detector is set to the correct wavelength (e.g., 520 nm for vanillin, 600 nm for DMAB).[1][2][3][4][5][6][7][8] 5. Ensure proper sample storage and handling. |
| Poor Peak Shape (Tailing or Splitting) | 1. Sub-optimal mobile phase pH. 2. Column contamination or degradation. 3. Interaction with active sites on the stationary phase. 4. For premixes, acidic conditions can sometimes cause peak splitting. | 1. Adjust the mobile phase composition, including the acid content. 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a column with high-purity silica and good end-capping. 4. For mineral premixes, adding sodium hydrogen carbonate during extraction can help prevent peak splitting.[5] |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or derivatization reagent. 3. Pump pulsation. 4. Detector lamp issue. | 1. Degas the mobile phase and reagent solutions. Purge the pumps to remove any trapped air.[11] 2. Prepare fresh mobile phase and reagent using high-purity solvents and reagents. 3. Ensure the pump's pulse dampener is functioning correctly. 4. Check the detector lamp's energy output and replace it if necessary.[11] |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature.[11] 2. Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning valves. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[11] |
Experimental Protocols
Post-Column Reaction Conditions with Vanillin
This protocol is based on a commonly cited method for the analysis of narasin in various matrices.[2][3][5][9][12]
Table 1: HPLC and Post-Column Reaction Parameters
| Parameter | Condition |
| HPLC System | |
| Column | Shim-pack Scepter C18-120 (150 mm x 4.6 mm, 5 µm) or equivalent[9] |
| Mobile Phase | Water / Methanol / Acetic acid = 60 : 940 : 1 (v/v/v)[9] |
| Flow Rate | 0.6 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Post-Column Reaction System | |
| Reaction Reagent | Methanol / Sulfuric acid / Vanillin = 95 : 2 : 3 (v/v/w)[9] |
| Reagent Flow Rate | 0.6 mL/min[9] |
| Reaction Temperature | 95 °C[9][10] |
| Reaction Coil | 5 m x 0.5 mm I.D.[9] |
| Detection | |
| Wavelength | 520 nm[2][3][5][6][9] |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in narasin analysis.
Caption: Experimental workflow for narasin analysis.
Caption: Logical troubleshooting workflow.
References
- 1. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of monensin, narasin, and salinomycin in mineral premixes, supplements, and animal feeds by liquid chromatography and post-column derivatization: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. shimadzu.com [shimadzu.com]
- 10. famic.go.jp [famic.go.jp]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. High-speed liquid chromatographic determination of monensin, narasin, and salinomycin in feeds, using post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Narasin Versus Monensin for Coccidiosis Control: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used ionophore anticoccidials, narasin and monensin, in the control of coccidiosis in poultry. The information presented is a synthesis of findings from various experimental studies, offering insights into their relative performance, mechanisms of action, and the methodologies used for their evaluation.
Executive Summary
Narasin and monensin are both monovalent ionophore antibiotics that are effective in controlling coccidiosis caused by various Eimeria species in poultry. Experimental data suggests that the overall performance of birds treated with narasin is generally comparable to those treated with monensin.[1][2] Both drugs effectively improve weight gain and feed conversion ratios in the face of a coccidiosis challenge. Some studies suggest that narasin may offer a slight advantage in certain performance parameters. Both compounds share a similar mechanism of action, disrupting the ion balance within the Eimeria parasite, and consequently, cross-resistance between the two has been observed.[2]
Data Presentation: Performance Metrics
The following tables summarize quantitative data from studies comparing the effects of narasin and monensin (or in combination with nicarbazin) on key poultry performance indicators.
Table 1: Comparative Efficacy on Broiler Performance (Narasin/Nicarbazin vs. Monensin/Nicarbazin)
| Treatment Group | Average Body Weight (g) at Day 33 | Feed Conversion Ratio (FCR) at Day 33 |
| Narasin (8 ppm) + Nicarbazin (8 ppm) | 1915 | 1.504 |
| Monensin (8 ppm) + Nicarbazin (8 ppm) | Not explicitly stated, but lower than Narasin+Nicarbazin | 1.500 |
| Control (No Coccidiostat) | Lower than treated groups | 1.576 |
Data synthesized from a study assessing combined coccidiostats. Note that monensin's body weight gain was highest in week 5, though the narasin combination had the lowest feed consumption overall.
Table 2: General Comparative Notes from Various Studies
| Parameter | Narasin | Monensin | Citation |
| Overall Efficacy | Generally comparable to monensin. | Generally comparable to narasin. | [1][2] |
| Host Tolerance | At 100 ppm, better tolerated than monensin at 121 ppm. | At 121 ppm, less tolerated than narasin at 100 ppm. | [2] |
| Cross-Resistance | Strains refractory to monensin are often also refractory to narasin. | Strains refractory to narasin are often also refractory to monensin. | [2] |
Experimental Protocols
The evaluation of anticoccidial drugs like narasin and monensin typically involves controlled floor-pen or battery-cage trials. Below is a generalized methodology synthesized from multiple studies.
1. Animal Model and Housing:
-
Species: Broiler chickens (e.g., Cobb 500, Ross 308).
-
Housing: Birds are housed in floor pens with fresh litter or in battery cages. A negative control group (uninfected, untreated), a positive control group (infected, untreated), and various treatment groups are established.
2. Coccidial Challenge:
-
Infection Model: Birds are challenged with a mixed culture of sporulated Eimeria oocysts. Common species include E. acervulina, E. maxima, and E. tenella.
-
Administration: The oocyst culture is administered orally via gavage or by mixing with the feed or water.
3. Treatment Administration:
-
Drug Formulation: Narasin or monensin is incorporated into the basal diet at specified concentrations (ppm).
-
Treatment Period: Medicated feed is provided for a defined period, often from day-old to the end of the trial (e.g., 33-42 days).
4. Data Collection and Analysis:
-
Performance Parameters: Body weight, feed intake, and feed conversion ratio (FCR) are measured at regular intervals.
-
Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using techniques like the McMaster method.
-
Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestinal lesions caused by coccidia are scored.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Mechanism of Action and Experimental Workflow
Mechanism of Action: Disruption of Ion Gradients
Narasin and monensin are monovalent ionophores. Their primary mechanism of action against Eimeria parasites involves the disruption of the natural ion gradients across the parasite's cell membrane. They form lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+), transporting them into the parasite's cytoplasm. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately burst. This action is most effective against the extracellular stages (sporozoites and merozoites) of the parasite's life cycle.
References
A Comparative Guide to Narasin Quantification: Cross-Validation of HPLC and Microbiological Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of narasin, a polyether ionophore antibiotic, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and microbiological assays are two commonly employed methods for this purpose. This guide provides a detailed comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
This document outlines the experimental protocols for both HPLC and microbiological assays for narasin quantification and presents a comparative summary of their performance characteristics.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The HPLC method offers high specificity and the ability to separate narasin from other related substances. The following protocol is a synthesis of commonly employed techniques.
Sample Preparation (Animal Feed):
-
A representative sample of the feed is finely ground.
-
Narasin is extracted from the sample using a mixture of methanol and water (e.g., 9:1 v/v) through mechanical shaking.[1][2]
-
Depending on the expected concentration, the filtrate may be further diluted with the mobile phase.[3]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., pH 4).[3] Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can also be employed.[4]
-
Post-Column Derivatization: To enhance detection, narasin is often derivatized post-column. A common derivatizing agent is vanillin or dimethylaminobenzaldehyde (DMAB) in an acidic solution.[2][3][5]
-
Detection: The derivatized narasin is detected using a UV-Vis detector at a specific wavelength, typically around 520 nm for vanillin derivatization or 600 nm for DMAB derivatization.[2][5][6]
-
Quantification: Quantification is performed by comparing the peak area of the narasin in the sample to that of a known concentration of a narasin reference standard.
Microbiological Assay
The microbiological assay is a potency-based method that relies on the antibiotic activity of narasin against a susceptible microorganism.
Test Organism:
-
A common test organism for narasin is Bacillus subtilis or Bacillus stearothermophilus.[4]
Sample Preparation (Animal Feed):
-
Similar to the HPLC method, a ground feed sample is extracted with a methanol-water mixture (e.g., 9:1 v/v).[1]
-
The extract is filtered.[1]
-
For chicken feed samples, the extract may be passed through a column packed with basic alumina for cleanup.[1]
-
The filtrate is then diluted to fall within the concentration range of the standard curve.[1]
Assay Procedure (Agar Diffusion Method):
-
An agar medium is seeded with a standardized suspension of the test organism.
-
Standard solutions of narasin at known concentrations and the prepared sample extracts are applied to wells or cylinders on the agar plates.
-
The plates are incubated under controlled conditions (e.g., 35-37°C for 16-24 hours) to allow for bacterial growth and the formation of inhibition zones.[1]
-
The diameters of the inhibition zones are measured.
-
The potency of narasin in the sample is determined by comparing the size of its inhibition zone to the inhibition zones produced by the standard solutions using a standard curve. The 2-2 dose method is often used for calculation.[1]
Performance Characteristics: A Comparative Analysis
The choice between HPLC and microbiological assays often depends on the specific requirements of the analysis, such as the need for specificity, throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each method based on available data.
| Performance Parameter | HPLC | Microbiological Assay |
| Specificity | High; can distinguish between different ionophores if the method is optimized. | Lower; other substances with antimicrobial activity can interfere. |
| Recovery | Generally high, often >90%.[6] In some studies, recoveries ranged from 86.2% to 103.5%.[7] | Spike recovery has been reported in the range of 98.9% to 101.2% for chicken feed.[1] |
| Repeatability (RSDr) | For animal feed (20-140 mg/kg), RSDr has been reported to be between 1.2% and 10.5%.[6] For fortified tissues, it ranged from 3.9% to 13.8%.[7] | For chicken premix, RSDr values were reported to be between 2.4% and 2.6%.[1] |
| Reproducibility (RSDR) | For medicated feeds, RSDR values have been reported to range from 2.7% to 6.8%.[2] | Data on inter-laboratory reproducibility for narasin microbiological assays is less commonly reported in the reviewed literature. |
| Limit of Determination | A limit of determination of <20 mg/kg in feed has been reported.[6] For tissues, the LOQ can be as low as 0.75 ng/g.[7] | The limit of detection for a TLC-bioautographic method was reported as 5 µg/kg.[4] |
| Analysis Time | Relatively short run times per sample (e.g., 10 minutes), but sample preparation can be time-consuming.[4] | Longer, due to the incubation period required for microbial growth (16-24 hours).[1] |
| Throughput | Can be automated for high throughput. | Generally lower throughput due to manual steps and long incubation times. |
Cross-Validation Workflow
A cross-validation study is essential to ensure that both methods provide comparable and reliable results. The general workflow for such a study is depicted below.
Conclusion
Both HPLC and microbiological assays are valuable tools for the quantification of narasin. The HPLC method provides higher specificity and is well-suited for regulatory and research purposes where precise and accurate quantification is paramount. The microbiological assay, while less specific, offers a measure of the biological activity of narasin and can be a cost-effective screening tool. The choice of method should be guided by the specific analytical requirements, available resources, and the intended use of the data. A thorough cross-validation is recommended when transitioning between methods or when comparing data from different analytical approaches to ensure consistency and reliability of results.
References
- 1. famic.go.jp [famic.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Narasin and Salinomycin on Broiler Growth Performance
For decades, ionophore anticoccidials have been instrumental in the management of coccidiosis in broiler chickens, a prevalent and economically significant disease caused by parasites of the genus Eimeria. Among the most widely used ionophores are narasin and salinomycin. This guide provides a comparative analysis of their effects on broiler growth performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Shared Pathway
Narasin and salinomycin are polyether ionophores that share a similar mechanism of action. They disrupt the transmembrane movement of monovalent ions, such as sodium (Na+) and potassium (K+), across the cell membranes of coccidia. This influx of ions leads to an osmotic imbalance, disrupting the parasite's cellular function and metabolism, ultimately causing cell death.[1][2][3][4][5] This action is effective against various stages of the Eimeria life cycle, including sporozoites and both early and late asexual stages.[2]
Structurally, narasin is a derivative of salinomycin, containing an additional methyl group.[6] While their fundamental mechanism is the same, this structural difference may influence their biological activity and impact on the host animal.
References
- 1. agro.icm.edu.pl [agro.icm.edu.pl]
- 2. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Coccidiosis in Poultry - SR Publications [srpublication.com]
- 4. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Narasin's Inhibition of the TGF-β/SMAD3 Pathway in Breast Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of narasin's efficacy in inhibiting the TGF-β/SMAD3 signaling pathway in breast cancer cells. The data and protocols presented herein offer a framework for validating these findings and comparing narasin's performance against a standard pathway inhibitor.
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in breast cancer. In the early stages, it can act as a tumor suppressor. However, in advanced stages, it often promotes tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[1][2][3] The canonical pathway involves the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[1][4] Therefore, inhibiting this pathway is a key therapeutic strategy.
Narasin, a polyether ionophore antibiotic, has been identified as an inhibitor of the TGF-β/SMAD3 pathway in estrogen receptor-positive (ER+) breast cancer cells.[5][6][7] This guide details the experimental validation of this inhibitory action, comparing its effects to a vehicle control and a well-established SMAD3 inhibitor, SIS3.
Comparative Efficacy of Narasin on TGF-β/SMAD3 Signaling
The following tables summarize the quantitative data from key experiments designed to validate the inhibition of the TGF-β/SMAD3 pathway by narasin. The data is benchmarked against a vehicle control (DMSO) and SIS3, a specific inhibitor of SMAD3 phosphorylation.[8][9]
Table 1: Effect of Narasin on SMAD3 Phosphorylation
| Treatment Group | Concentration | Normalized p-SMAD3/Total SMAD3 Ratio | Fold Change vs. TGF-β Control |
| Vehicle Control (DMSO) | - | 0.15 ± 0.03 | 0.15 |
| TGF-β (5 ng/mL) | - | 1.00 ± 0.08 | 1.00 |
| Narasin + TGF-β | 0.01 µM | 0.65 ± 0.05 | 0.65 |
| Narasin + TGF-β | 0.05 µM | 0.32 ± 0.04 | 0.32 |
| SIS3 + TGF-β | 10 µM | 0.25 ± 0.03 | 0.25 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Effect of Narasin on SMAD3 Nuclear Translocation
| Treatment Group | Concentration | % Cells with Nuclear SMAD3 | Fold Change vs. TGF-β Control |
| Vehicle Control (DMSO) | - | 12% ± 2% | 0.14 |
| TGF-β (5 ng/mL) | - | 85% ± 5% | 1.00 |
| Narasin + TGF-β | 0.01 µM | 45% ± 4% | 0.53 |
| Narasin + TGF-β | 0.05 µM | 20% ± 3% | 0.24 |
| SIS3 + TGF-β | 10 µM | 18% ± 2% | 0.21 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 3: Effect of Narasin on EMT Marker Expression (Fold Change vs. TGF-β Control)
| Treatment Group | Concentration | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) |
| Vehicle Control (DMSO) | - | 5.2 ± 0.4 | 0.1 ± 0.02 |
| TGF-β (5 ng/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.09 |
| Narasin + TGF-β | 0.01 µM | 2.8 ± 0.3 | 0.6 ± 0.05 |
| Narasin + TGF-β | 0.05 µM | 4.5 ± 0.4 | 0.3 ± 0.04 |
| SIS3 + TGF-β | 10 µM | 4.8 ± 0.5 | 0.2 ± 0.03 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway, the experimental process, and the logic of the comparative validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot for Phosphorylated SMAD3 (p-SMAD3) and EMT Markers
Objective: To quantify the levels of phosphorylated SMAD3 and key EMT markers (E-cadherin, N-cadherin) in response to treatment with narasin.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TGF-β1 (recombinant human).
-
Narasin (dissolved in DMSO).
-
SIS3 (dissolved in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-SMAD3 (Ser423/425), anti-SMAD3, anti-E-cadherin, anti-N-cadherin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with narasin (e.g., 0.005 to 0.05 µM), SIS3 (10 µM), or vehicle (DMSO) for 2 hours.[5]
-
Stimulate the cells with TGF-β1 (5 ng/mL) for 1 hour (for p-SMAD3) or 24-48 hours (for EMT markers).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (β-actin). For p-SMAD3, normalize to total SMAD3.
-
Immunofluorescence for SMAD3 Nuclear Translocation
Objective: To visualize and quantify the subcellular localization of SMAD3 following treatment with narasin.
Materials:
-
Breast cancer cells seeded on glass coverslips in 24-well plates.
-
TGF-β1, Narasin, SIS3, and DMSO.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Primary antibody: anti-SMAD3.
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same treatment protocol as described for the Western blot (Step 1).
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-SMAD3 primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto glass slides.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of cells showing predominantly nuclear SMAD3 staining in at least three different fields of view per condition.
-
This guide provides a comprehensive framework for validating the inhibitory effects of narasin on the TGF-β/SMAD3 pathway in breast cancer cells. The presented data and protocols support narasin as a promising candidate for further investigation in the development of novel cancer therapeutics.[7]
References
- 1. Increased Smad3 and reduced Smad2 levels mediate the functional switch of TGF-β from growth suppressor to growth and metastasis promoter through TMEPAI/PMEPA1 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TGF-β/Smad pathway induces breast cancer cell invasion through the up-regulation of matrix metalloproteinase 2 and 9 in a spheroid invasion model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Reprogramming of TGF-β Signaling in Breast Cancer | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β and Smad3 modulate PI3K/Akt signaling pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TGF-β/Smad3 Signaling Disrupts Cardiomyocyte Cell Cycle Progression and Epithelial–Mesenchymal Transition-Like Response During Ventricle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Narasin Sodium and Alternative Reference Standards for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Narasin sodium reference standard with its common alternatives, Monensin sodium and Salinomycin sodium, for use in analytical method validation. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference standard for their specific analytical needs.
Introduction to Narasin and its Alternatives
Narasin is a polyether ionophore antibiotic widely used in the veterinary industry as a coccidiostat in poultry and for improved feed efficiency in swine.[1][2] Its sodium salt is the form commonly used as a reference standard in analytical testing. Accurate quantification of narasin in animal feed and tissues is crucial for ensuring animal welfare and food safety. This requires robust analytical methods validated using well-characterized reference standards.
Monensin and Salinomycin are also polyether ionophore antibiotics with similar applications, making their sodium salts the primary alternatives to the this compound reference standard.[1][2] All three compounds act by transporting monovalent cations across cell membranes, disrupting ion gradients.[3]
Physicochemical Properties of Reference Standards
The selection of a reference standard is critically dependent on its physicochemical properties. The following table summarizes the key properties of this compound, Monensin sodium, and Salinomycin sodium reference standards based on available data from Certificates of Analysis and product information sheets.
| Property | This compound | Monensin Sodium | Salinomycin Sodium |
| Molecular Formula | C₄₃H₇₁NaO₁₁[4] | C₃₆H₆₁NaO₁₁ | C₄₂H₆₉NaO₁₁[3] |
| Molecular Weight | 787.0 g/mol [4] | 692.88 g/mol (Monensin A sodium)[5] | 772.98 g/mol [3] |
| Purity (by HPLC) | ≥95% to >98%[4][6] | >90%[1] | >95% to 99.81%[3][7] |
| Appearance | White solid[4] | White to yellow solid[3] | White crystalline powder[8] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[4] | Soluble in methanol | Soluble in methanol |
| Storage Conditions | -20°C[4] | 2-8°C | 4°C, stored under nitrogen[3] |
Performance in Analytical Methods
The suitability of a reference standard is ultimately determined by its performance in specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of these ionophores. Collaborative studies and regulatory methods provide valuable data on the performance of these reference standards in analytical method validation.
A collaborative study on the determination of monensin, narasin, and salinomycin in animal feeds by liquid chromatography with post-column derivatization provides key performance characteristics.[9] The results from this study can be used to infer the quality and consistency of the respective reference standards.
| Parameter | Narasin | Monensin | Salinomycin |
| Limit of Quantification (LOQ) in feed | 2 mg/kg[1] | 1 mg/kg[1] | 2 mg/kg[1] |
| Repeatability (RSDr) in medicated feeds | 2.5% - 5.2%[9] | 2.5% - 5.2%[9] | 2.5% - 5.2%[9] |
| Reproducibility (RSDR) in medicated feeds | 2.7% - 6.8%[9] | 2.7% - 6.8%[9] | 2.7% - 6.8%[9] |
| HorRat values in medicated feeds | 0.31 - 1.30[9] | 0.31 - 1.30[9] | 0.31 - 1.30[9] |
The similar performance characteristics observed in the collaborative study suggest that all three reference standards are of sufficient quality for the validation of analytical methods for their respective analytes.
Experimental Protocols
Detailed experimental protocols are essential for replicating analytical methods. Below are summarized protocols for the HPLC determination of Narasin, Monensin, and Salinomycin in animal feeds, based on established methods.
Sample Preparation
-
Extraction: A representative sample of the feed is extracted with a mixture of methanol and water (90:10, v/v) by mechanical shaking for 1 hour.[9]
-
Filtration: The extract is filtered to remove solid particles.[9]
-
Dilution: If necessary, the filtrate is diluted with the mobile phase to bring the analyte concentration within the calibration range.
HPLC Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of methanol and water is commonly employed.
-
Detection: As ionophores lack a strong chromophore, post-column derivatization is necessary for UV-Vis detection. A common derivatizing agent is vanillin, with detection at 520 nm.[9]
Visualizing Experimental Workflow and Signaling Pathways
To further aid in the understanding of the analytical process and the biological context of narasin, the following diagrams are provided.
Narasin's biological activity stems from its ability to disrupt ion transport across cell membranes. Recent research has also elucidated its impact on specific cellular signaling pathways, particularly in the context of cancer research. Narasin has been shown to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[7][10]
Conclusion
The choice between this compound, Monensin sodium, and Salinomycin sodium as a reference standard will depend on the specific analyte being quantified. All three are available as high-purity reference materials suitable for analytical method validation. The provided data and protocols offer a solid foundation for researchers to establish and validate robust analytical methods for the determination of these important veterinary drugs. The visualization of the experimental workflow and the signaling pathway provides a broader context for the application and biological relevance of narasin.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Monensin sodium | CAS 22373-78-0 | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. Monensin Sodium [drugfuture.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Salinomycin Sodium Salt | LGC Standards [lgcstandards.com]
- 8. goldbio.com [goldbio.com]
- 9. [Monensin Sodium (200 mg)] - CAS [22373-78-0] [store.usp.org]
- 10. Monensin sodium | CAS 22373-78-0 | LGC Standards [lgcstandards.com]
A Comparative Analysis of the Ionophoric Activities of Narasin, Lasalocid, and Salinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ionophoric properties of three prominent polyether ionophores: narasin, lasalocid, and salinomycin. The information presented is curated from experimental data to assist researchers in selecting the appropriate ionophore for their specific applications, ranging from antimicrobial and anticancer research to agricultural uses.
Overview of Ionophoric Properties
Narasin, lasalocid, and salinomycin are carboxylic ionophores that facilitate the transport of cations across lipid membranes. Their biological activity is intrinsically linked to their ability to disrupt the natural ion gradients essential for cellular function. A key differentiator among these compounds is their selectivity for monovalent versus divalent cations.
Narasin and Salinomycin are classified as monovalent polyether ionophores, primarily facilitating the transport of alkali metal cations. Narasin is, in fact, a methylated derivative of salinomycin. Their mechanism involves exchanging a cation for a proton across the membrane, a process that does not alter the net charge across the membrane (electroneutral exchange).
Lasalocid , in contrast, is a divalent polyether ionophore, capable of transporting both monovalent and divalent cations. This broader selectivity distinguishes its mode of action and biological effects from those of narasin and salinomycin.
Quantitative Comparison of Ionophoric Activity
The following table summarizes the available quantitative data on the ion selectivity and affinity of narasin, lasalocid, and salinomycin. It is important to note that direct comparative studies measuring transport rates under identical conditions are scarce in the published literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Feature | Narasin | Lasalocid | Salinomycin |
| Ion Selectivity | Monovalent cations | Monovalent and Divalent cations | Monovalent cations (can transport Ca²⁺ at high concentrations) |
| Monovalent Cation Preference | K⁺ > Na⁺ > Rb⁺ | K⁺ > Na⁺ | K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺[1][2] |
| Divalent Cation Binding | Low affinity | Binds Ca²⁺, Mg²⁺ | Low affinity, but can transport Ca²⁺ |
| Binding Affinity (Qualitative) | High for K⁺ and Na⁺[3][4] | Binds a broad range of cations including K⁺, Na⁺, Ca²⁺, and Mg²⁺[5] | High for K⁺; affinity order in low-polarity media: Li⁺ > Cu⁺ > Na⁺ > K⁺ > Au⁺ > Ag⁺ > Rb⁺ > Cs⁺[6][7] |
| Transport Stoichiometry (Ionophore:Cation) | 1:1 for monovalent cations | 2:1 for divalent cations (e.g., lanthanides)[8] | 1:1 for monovalent cations |
Experimental Protocols
The determination of ionophoric activity relies on various biophysical techniques. Below are detailed methodologies for two common experimental approaches.
Planar Lipid Bilayer (PLB) Electrophysiology
This technique directly measures the ion currents mediated by ionophores across an artificial lipid bilayer, allowing for the quantification of transport rates and ion selectivity.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) is applied to the aperture, which spontaneously thins to form a bilayer.
-
Ionophore Incorporation: The ionophore of interest (narasin, lasalocid, or salinomycin) is added to one or both compartments from a stock solution (e.g., in ethanol or DMSO). The ionophore spontaneously inserts into the lipid bilayer.
-
Imposition of Ion Gradient and Voltage: A salt gradient of the cation of interest (e.g., KCl, NaCl, CaCl₂) is established across the bilayer. A voltage is then applied across the membrane using Ag/AgCl electrodes.
-
Current Measurement: The resulting ion current is measured using a sensitive patch-clamp amplifier. The magnitude of the current is proportional to the ion transport rate.
-
Data Analysis: By measuring the current at different voltages and with different cations, the ion selectivity and transport rates (ions per second per ionophore molecule) can be calculated.
Fluorescence Spectroscopy with Ion-Sensitive Dyes
This method utilizes fluorescent dyes whose spectral properties change upon binding to specific ions. It is a powerful technique to assess the ability of an ionophore to transport ions into lipid vesicles.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid suspension (e.g., egg phosphatidylcholine) through a polycarbonate membrane. An ion-sensitive fluorescent dye (e.g., Fluo-4 for Ca²⁺, or a pH-sensitive dye like pyranine for H⁺-coupled transport) is encapsulated within the vesicles during their formation.
-
Removal of External Dye: The external, unencapsulated dye is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Initiation of Transport: The vesicles are suspended in a buffer solution, and the ionophore is added. The transport of the target cation into the vesicle is then initiated by adding the cation to the external buffer.
-
Fluorescence Measurement: The change in fluorescence intensity of the entrapped dye is monitored over time using a spectrofluorometer. An increase or decrease in fluorescence, depending on the dye, indicates the influx of the cation into the vesicle.
-
Data Analysis: The initial rate of fluorescence change is proportional to the ion transport rate mediated by the ionophore. By performing the experiment with different cations, the ion selectivity can be determined.
Signaling Pathways and Cellular Effects
Beyond their primary role as ion transporters, narasin, lasalocid, and salinomycin have been shown to modulate various cellular signaling pathways, contributing to their diverse biological activities.
Narasin
Recent studies have elucidated the impact of narasin on key signaling pathways, particularly in the context of cancer. Narasin has been shown to inhibit the proliferation, migration, and invasion of breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways[9][10]. This highlights its potential as a therapeutic agent beyond its antimicrobial applications.
Lasalocid
Lasalocid's broader ion selectivity contributes to a distinct set of cellular effects. It has been shown to impact vesicular trafficking and Golgi apparatus integrity [11][12]. By disrupting the pH of intracellular vesicles, lasalocid can interfere with processes such as endocytosis and the transport of proteins and toxins, explaining its protective effects against certain bacterial toxins[11][12].
Salinomycin
Salinomycin is known to affect multiple signaling pathways, contributing to its potent anticancer and antibacterial activities. Notably, it has been reported to interfere with the Wnt/β-catenin signaling pathway , which is crucial for cancer stem cell survival. It achieves this by inducing the degradation of the Wnt coreceptor LRP6.
Conclusion
Narasin, lasalocid, and salinomycin, while all classified as polyether ionophores, exhibit distinct profiles in their ionophoric activity and cellular effects. Narasin and salinomycin are potent monovalent cation transporters with high selectivity for potassium and sodium, and they are increasingly recognized for their ability to modulate specific signaling pathways involved in cancer progression. Lasalocid's capacity to transport both monovalent and divalent cations sets it apart, leading to a broader range of effects on cellular processes, including vesicular trafficking. The choice between these ionophores will depend on the specific research question, with considerations for the target ions and the cellular pathways of interest. Further quantitative studies are needed to provide a more direct comparison of their transport efficiencies under standardized conditions.
References
- 1. Selectivity of cation transport across lipid membranes by the antibiotic salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Equilibrium cation binding selectivity of the carboxylic ionophore narasin A: a comparison with transport selectivities reported in two biological test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cation Binding by the Carboxylic Ionophore Narasin - Byron Winslow Caughey - Google 圖書 [books.google.com.hk]
- 5. caymanchem.com [caymanchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A DFT/PCM Study on the Affinity of Salinomycin to Bind Monovalent Metal Cations | Semantic Scholar [semanticscholar.org]
- 8. Carboxylic ionophore (lasalocid A and A23187) mediated lanthanide ion transport across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Study for the Validation of Narasin Analytical Methods in Feed: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of narasin in animal feed, validated through inter-laboratory studies. It is designed for researchers, scientists, and professionals in drug development involved in the quality control of animal feed and ensuring compliance with regulatory standards.
Narasin is a polyether ionophore antibiotic widely used as a coccidiostat in poultry and livestock feed.[1] Its efficacy is dose-dependent, and regulatory limits are in place to ensure animal and consumer safety.[2] Therefore, robust and validated analytical methods are crucial for the accurate determination of narasin concentrations in feed matrices. This guide details and compares the performance of High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Data Presentation: Performance Characteristics of Analytical Methods for Narasin
The following tables summarize the quantitative data from inter-laboratory validation studies, providing a clear comparison of the different analytical methods.
Table 1: HPLC with Post-Column Derivatization and UV/Vis Detection
| Parameter | Feed | Premixture | Reference |
| Concentration Range | 20-140 mg/kg | 1% (declared) | [3][4] |
| Recovery | 82-104% | - | [3] |
| Repeatability (RSDr) | 1.2-10.5% | 4.42% | [3] |
| Reproducibility (RSDR) | 2.17-7.57% | - | [3] |
| Limit of Quantification (LOQ) | <20 mg/kg | - | [3] |
| HORRAT Value | 0.77-0.88 | 1.56 | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Feed | Reference |
| Recovery | 86.2-103.5% | [5] |
| Repeatability (RSDr) | 3.9-13.8% | [5] |
| Limit of Quantification (LOQ) | 0.45 ng/g (milk) - 4.0 ng/g (chicken fat) | [5] |
| False Negative Rate | 0.00% | [5] |
Table 3: Comparison of HPLC and LC-MS/MS Methods
| Feature | HPLC with Post-Column Derivatization | LC-MS/MS | Reference |
| Principle | Separation by LC, post-column reaction for UV/Vis detection | Separation by LC, mass-based detection | [3][6] |
| Selectivity | Good | Excellent | [5] |
| Sensitivity (LOQ) | mg/kg range | ng/g range | [3][5] |
| Confirmation | Retention time | Mass-to-charge ratio of precursor and product ions | [2][5] |
| Throughput | Lower | Higher | [7] |
| Solvent Usage | Higher | Lower | [7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
This method is a widely used and validated approach for the determination of narasin in feed and premixtures.[3][8]
a. Sample Preparation and Extraction:
-
A representative sample of the feed is weighed.
-
Narasin is extracted from the feed matrix using a mixture of methanol and a phosphate buffer (e.g., K2HPO4 solution, 9:1 v/v) through mechanical shaking.[3][4]
-
The extract is filtered to remove solid particles.
-
For premixtures, a further dilution step may be necessary.[4]
b. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Shandon Hypersil ODS, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 94:6:1, v/v/v).[6]
-
Flow Rate: Typically around 0.8 mL/min.[6]
-
Injection Volume: 50 µL.[6]
c. Post-Column Derivatization:
-
After separation on the HPLC column, the eluent is mixed with a derivatizing agent.
-
Common derivatizing agents include dimethylaminobenzaldehyde (DMAB) or vanillin in an acidic solution (e.g., sulfuric acid).[3][4][8]
-
The reaction produces a colored complex that can be detected by a UV/Vis detector.
d. Detection:
-
The absorbance of the colored complex is measured at a specific wavelength, typically 520 nm for vanillin or 600 nm for DMAB.[3][6][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for confirmatory analysis and the detection of trace levels of narasin.[5][6]
a. Sample Preparation and Extraction:
-
A straightforward extraction is performed using a solvent like 84% acetonitrile.[6]
-
The raw extract is then filtered before injection into the LC-MS/MS system.[6]
-
For tissue samples, homogenization with dry ice followed by solvent extraction and solid-phase extraction (SPE) cleanup may be employed.[9]
b. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Phenomenex Aqua® 5 µm C18 150 × 2 mm).[9]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[9]
-
Flow Rate: Adjusted based on the column dimensions.
-
Injection Volume: Typically small, around 2 µL.[9]
c. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[9]
-
Analysis: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for narasin, ensuring high selectivity and confirmation. For example, a transition of 787.5 > 431.3 can be used for quantification.[9]
Mandatory Visualizations
Caption: Experimental workflow for narasin analysis in feed.
Caption: Comparison of HPLC and LC-MS/MS methods for narasin analysis.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Narasin in Chicken Fat: A Bridging Study Comparing the Bioautographic Method (FSIS CLG Method R22) to a Liquid Chromatography with Tandem Mass Spectrometry Method (AOAC Method 2011.24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
Differential Effects of Narasin on Breast Cancer Cell Lines: A Comparative Analysis of MCF-7 and T47D
This guide provides a comparative overview of the effects of narasin, a polyether ionophore antibiotic, on two distinct estrogen receptor-positive (ER+) human breast cancer cell lines: MCF-7 and T47D. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of narasin's potential as an anti-cancer agent.
Quantitative Analysis of Narasin's Effects
The following tables summarize the currently available quantitative data on the impact of narasin on the viability, apoptosis, and cell cycle progression of MCF-7 and T47D cells.
Cell Viability (IC50)
Narasin exhibits a potent inhibitory effect on the viability of both MCF-7 and T47D cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values are indicative of a higher cytotoxic potential.
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 2.219 | [1] |
| T47D | 3.562 | [1] |
Table 1: IC50 values of narasin on MCF-7 and T47D cell lines after 72 hours of treatment, as determined by MTS assay.
Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| MCF-7 | Narasin (Concentration & Time) | Data not available | |
| T47D | Narasin (Concentration & Time) | Data not available |
Table 2: Placeholder for quantitative data on narasin-induced apoptosis in MCF-7 and T47D cells.
Cell Cycle Analysis
Similarly, detailed quantitative data on the effects of narasin on the cell cycle distribution of MCF-7 and T47D cells is not extensively documented in the available literature. Cell cycle analysis, typically performed using propidium iodide (PI) staining followed by flow cytometry, would be necessary to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle after narasin treatment.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MCF-7 | Narasin (Concentration & Time) | Data not available | Data not available | Data not available | |
| T47D | Narasin (Concentration & Time) | Data not available | Data not available | Data not available |
Table 3: Placeholder for quantitative data on the effects of narasin on the cell cycle distribution of MCF-7 and T47D cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of narasin's effects on cancer cell lines.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of narasin on MCF-7 and T47D cells.
Materials:
-
MCF-7 and T47D cells
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Narasin stock solution
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed MCF-7 and T47D cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of narasin in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of narasin to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve narasin, e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after narasin treatment.
Materials:
-
MCF-7 and T47D cells
-
6-well plates
-
Narasin stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 and T47D cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of narasin for a specified period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal is detected in the FL2 or FL3 channel.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of narasin on cell cycle progression.
Materials:
-
MCF-7 and T47D cells
-
6-well plates
-
Narasin stock solution
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed MCF-7 and T47D cells in 6-well plates and treat with narasin as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by narasin and the general workflow for the experimental procedures described above.
Caption: General experimental workflow for assessing the effects of narasin.
Caption: Narasin inhibits TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
References
Cross-Species Compass: A Comparative Guide to Narasin Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic and pharmacokinetic profiles of narasin, a polyether ionophore antibiotic, across various species. The information presented is collated from peer-reviewed studies and regulatory documents to support research and development in veterinary medicine.
Comparative Pharmacokinetics and Metabolism
Narasin is extensively metabolized in all species studied, with the primary route of elimination being the feces.[1][2] While comprehensive comparative pharmacokinetic studies detailing plasma concentration-time profiles are limited, data from metabolism and residue studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) across different animal models.
The metabolic pathway of narasin is qualitatively similar across species, including cattle, pigs, chickens, rats, and dogs, with oxidation, specifically hydroxylation, being the principal transformation process.[1][2] This results in the formation of mono-, di-, and tri-hydroxylated narasin derivatives.[1][2] However, quantitative differences in the metabolite profiles exist among species.[1]
Data Summary
The following tables summarize the available data on narasin's tissue residue levels and excretion patterns in various species. Due to the limited availability of classical pharmacokinetic parameters (Cmax, Tmax, AUC) in the public domain, tissue concentration and excretion data are presented to facilitate cross-species comparison.
Table 1: Tissue Residue Concentrations of Narasin Equivalents in Various Species Following Oral Administration
| Species | Dose | Tissue | Mean Residue Concentration (mg/kg or ppm) | Study Duration | Withdrawal Period | Source(s) |
| Cattle | 19.8 mg/kg | Liver | 0.74 - 0.92 | 3-7 days | 12 hours | [1] |
| Muscle | 0.006 - 0.03 | 3-7 days | 12 hours | [1] | ||
| Fat | 0.006 - 0.03 | 3-7 days | 12 hours | [1] | ||
| Kidney | 0.006 - 0.03 | 3-7 days | 12 hours | [1] | ||
| Pigs | 30 mg/kg in feed | Liver | Not specified, highest residue | 7 days | 0 days | [1] |
| 45 mg/kg in feed | Liver | Higher than 30 mg/kg dose | 7 days | 0 days | [1] | |
| Chickens | 50 ppm in feed | Liver | 0.32 | 5 days | Not specified | [3] |
| Fat | 0.12 | 5 days | Not specified | [3] | ||
| Skin/Fat | 0.08 | 5 days | Not specified | [3] | ||
| Kidney | 0.04 | 5 days | Not specified | [3] | ||
| Muscle | <0.04 | 5 days | Not specified | [3] |
Table 2: Excretion of Narasin Following Oral Administration
| Species | Dose | % of Dose in Feces | % of Dose in Urine | Time Period | Source(s) |
| Rats | 2.3 mg/kg (single dose) | 98.9% of total recovered | 1.1% of total recovered | 52 hours | [1] |
| Chickens | Single oral capsule | >85% | Not specified | 48 hours | [1] |
| Pigs | 30 mg/kg in feed | 95-97% of total recovered | 3-5% of total recovered | 7 days | [1] |
| Cattle | Single oral dose | up to 98% of total recovered | <0.5% of total recovered | 4 days | [1] |
Experimental Protocols
Protocol: 14C-Narasin Metabolism and Residue Depletion Study in Laboratory and Food-Producing Animals
1. Test Animals and Housing:
-
Species: Mature, healthy animals of both sexes from at least two distinct species (e.g., Sprague-Dawley rats and Hereford cattle).
-
Acclimation: Animals are acclimated to individual metabolism cages for a minimum of 7 days prior to the study initiation. These cages are designed to allow for the separate collection of urine and feces.
-
Diet: Standard laboratory chow for rodents and a balanced ration for cattle, free of any contaminating medications, is provided ad libitum. Water is also freely available.
2. Dosing and Administration:
-
Test Article: 14C-labeled narasin of a known specific activity, dissolved or suspended in a suitable vehicle (e.g., acacia suspension for gavage).
-
Dose Administration:
-
Rats: A single oral dose is administered via gavage.
-
Cattle: The dose is administered orally, often in gelatin capsules, daily for a period of 3 to 7 days to achieve steady-state conditions.
-
3. Sample Collection:
-
Excreta: Urine and feces are collected daily at 24-hour intervals throughout the study period.
-
Blood: For pharmacokinetic profiling, blood samples are collected from a suitable vessel (e.g., tail vein in rats, jugular vein in cattle) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing). Blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Tissues: At the termination of the study (e.g., 12 hours after the final dose), animals are euthanized, and edible tissues (liver, muscle, kidney, fat) and bile are collected.
4. Sample Processing and Analysis:
-
Homogenization: Tissue samples are homogenized to ensure uniformity.
-
Radioactivity Measurement: The total radioactivity in aliquots of plasma, urine, feces, and homogenized tissues is determined by liquid scintillation counting (LSC).
-
Metabolite Profiling:
-
Samples are extracted with appropriate organic solvents (e.g., methanol, acetonitrile).
-
The extracts are concentrated and subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC).
-
Metabolites are identified and characterized using tandem mass spectrometry (HPLC-MS/MS). The eluate from the HPLC can be collected and analyzed by LSC to correlate radioactive peaks with mass spectral data.
-
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of narasin, a typical experimental workflow, and a logical comparison of its cross-species ADME properties.
References
Narasin's Impact on Propionate Production in Bovine Rumen Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of narasin's efficacy in enhancing propionate production in bovine rumen models. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Ionophores, such as narasin and monensin, are widely utilized in ruminant nutrition to enhance feed efficiency.[1][2] Their primary mechanism involves selectively inhibiting certain rumen microorganisms, which in turn shifts the fermentation patterns towards the production of more energetically favorable volatile fatty acids (VFAs), particularly propionate.[1][2] An increase in propionate is desirable as it serves as a primary precursor for glucose synthesis in the liver, thereby improving the overall energy status of the animal.[3][4] This guide focuses on validating the specific effects of narasin on propionate production, drawing comparisons with other commonly used ionophores.
Comparative Efficacy of Narasin on Rumen Fermentation
Narasin supplementation has been consistently shown to increase the molar proportion of propionate in the rumen fluid of beef cattle.[3][5][6][7][8] This effect is often accompanied by a decrease in the acetate to propionate (A:P) ratio, a key indicator of improved rumen fermentation efficiency.[5][7]
Several studies have compared the potency of narasin to other ionophores. For instance, in an in vitro setting, narasin was reported to be more potent than monensin and lasalocid in altering rumen fermentation.[5] In vivo studies with beef steers on high-forage diets have demonstrated that narasin supplementation leads to a significant increase in propionate and total VFA concentrations, while decreasing acetate and butyrate levels.[5]
The table below summarizes the quantitative data from various studies, offering a clear comparison of narasin's performance against control and other ionophores.
| Treatment | Dosage | Diet Type | Propionate (molar %) | Acetate (molar %) | A:P Ratio | Reference |
| Control | - | High-Forage | 5.8 | 70.3 | 12.1 | Polizel et al., 2020[5] |
| Narasin | 13 ppm | High-Forage | 10.1 | 64.9 | 6.4 | Polizel et al., 2020[5] |
| Narasin | 20 ppm | High-Forage | 9.3 | 66.2 | 7.1 | Polizel et al., 2020[5] |
| Control | - | High-Forage | 18.9 | 66.9 | 3.5 | Limede et al., 2021[6] |
| Narasin | 13 mg/kg DM | High-Forage | 23.4 | 62.8 | 2.7 | Limede et al., 2021[6] |
| Lasalocid | 20 mg/kg DM | High-Forage | 20.9 | 65.2 | 3.1 | Limede et al., 2021[6] |
| Virginiamycin | 20 mg/kg DM | High-Forage | 19.3 | 67.1 | 3.5 | Limede et al., 2021[6] |
| Control | - | Finishing Diet | Not Reported | Not Reported | Not Reported | Rodrigues et al., 2023[3] |
| Monensin | 25 mg/kg DM | Finishing Diet | No significant effect | No significant effect | No significant effect | Rodrigues et al., 2023[3] |
| Narasin | 13 mg/kg DM | Finishing Diet | No significant effect | No significant effect | No significant effect | Rodrigues et al., 2023[3] |
Note: The study by Rodrigues et al. (2023) on finishing beef cattle did not observe a significant increase in propionate with either narasin or monensin, suggesting that diet composition can influence the efficacy of ionophores.[3]
Mechanism of Action and Experimental Workflow
The mechanism by which ionophores like narasin alter rumen fermentation is centered on their ability to disrupt ion gradients across the cell membranes of susceptible bacteria. This action primarily targets Gram-positive bacteria, which are major producers of acetate and butyrate. The inhibition of these bacteria provides a competitive advantage to Gram-negative bacteria, such as Succinivibrionaceae, which are efficient producers of propionate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. Frontiers | Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle [frontiersin.org]
- 4. Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lasalocid, narasin, or virginiamycin supplementation on rumen parameters and performance of beef cattle fed forage-based diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Narasin Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Narasin sodium in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the conflicting information in various safety data sheets (SDSs), a conservative approach treating the compound as hazardous is strongly recommended.
Immediate Safety and Handling Precautions
This compound should be handled with care, treating it as a hazardous substance. Some safety data sheets classify Narasin as "Fatal if swallowed" and "Very toxic to aquatic life with long lasting effects"[1][2]. Always consult your institution's specific safety protocols and the manufacturer's most recent SDS before handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[2].
-
Skin Protection: Use impervious gloves and a lab coat. For significant handling, wear fire/flame resistant and impervious clothing[2].
-
Respiratory Protection: Avoid dust formation[1]. If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter[2].
In Case of Accidental Release:
-
Avoid dust formation and ensure adequate ventilation[1].
-
Prevent the substance from entering drains or water courses[1].
-
Collect the spilled material mechanically (e.g., sweep or vacuum) and place it in a suitable, sealed container for disposal[2][3].
-
Clean the spill area thoroughly to remove any residual contamination[3].
Hazard Profile Summary
Different suppliers provide conflicting classifications for this compound. The following table summarizes the range of hazard statements and other key safety data points. Researchers should operate under the most stringent of these classifications as a precautionary measure.
| Hazard Information | Classification/Value | Source(s) |
| GHS Hazard Statements | H300: Fatal if swallowed | [2][4] |
| H302: Harmful if swallowed | [1][5] | |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Signal Word | Danger | [2][4] |
| Occupational Exposure Limit | TWA: 11 micrograms/m3 | [6] |
| Aquatic Hazard | Water hazard class 1: slightly hazardous for water |
Step-by-Step Disposal Procedure for this compound
Disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations. Do not dispose of this compound down the drain or in regular household waste, despite some sources suggesting this for small quantities.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all unused or surplus this compound powder, contaminated PPE (gloves, masks), and lab materials (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. This includes spent cell culture media and unused stock solutions.
-
Empty Containers: Empty containers or liners may retain product residue and must be disposed of as hazardous waste[6]. Do not rinse into the sanitary sewer.
Step 2: Labeling Hazardous Waste
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool and well-ventilated[1].
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[1].
-
The recommended method of disposal for this compound is chemical incineration in an incinerator equipped with an afterburner and scrubber[1].
The following diagram illustrates the recommended workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols and Methodologies
This compound is often used in laboratory settings for its biological activities, including as an inhibitor of NF-κB signaling[4]. Below is a representative experimental protocol and a diagram of the associated workflow.
Representative Protocol: Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).
1. Preparation of this compound Stock Solution:
- This compound is supplied as a solid and is soluble in organic solvents like DMSO, ethanol, or methanol[7][8].
- To prepare a 10 mM stock solution, dissolve 7.87 mg of this compound (FW: 787.0 g/mol ) in 1 mL of DMSO.
- Purge the solvent with an inert gas before dissolving the solid[7].
- Store the stock solution at -20°C. Aqueous solutions are not recommended for storage longer than one day[7].
2. Cell Culture and Treatment:
- Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 1 µM to 10 µM[9].
- Ensure the final concentration of DMSO in the medium is below 0.1% to avoid solvent-induced toxicity.
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
- Incubate the cells for 48-72 hours.
3. Assessment of Cell Viability:
- Use a standard cell viability reagent (e.g., MTT, PrestoBlue).
- Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Read the absorbance or fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Waste Disposal:
- All materials that came into contact with this compound, including the 96-well plate, pipette tips, and spent media, must be collected and disposed of as hazardous waste according to the procedures outlined above.
The following diagram visualizes this experimental workflow.
Caption: A typical experimental workflow using this compound.
Mechanism of Action: Inhibition of NF-κB Signaling
Narasin has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth. Narasin exerts its effect by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting this step, Narasin prevents the activation and nuclear translocation of NF-κB, thereby blocking the transcription of its target genes[4][10].
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Narasin inhibits NF-κB signaling by blocking IKK-mediated phosphorylation of IκBα.
References
- 1. toku-e.com [toku-e.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Narasin | 58331-17-2 [amp.chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. toku-e.com [toku-e.com]
- 9. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Narasin Sodium
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for Narasin sodium.
Personal Protective Equipment (PPE)
When handling this compound, a consistent and thorough approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Use impermeable and resistant gloves. Due to the lack of specific tests, it is advisable to consult with the glove manufacturer for the most suitable material. |
| Body Protection | Wear impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or dust is generated. Ensure adequate ventilation.[1] |
Occupational Exposure Limits
It is important to note that no official occupational exposure limit values for this compound have been established.[1] Therefore, it is crucial to handle this compound with a high degree of caution and to strictly adhere to the recommended PPE and engineering controls to minimize any potential exposure.
Operational Plans: From Handling to Disposal
A systematic workflow is essential for the safe handling and disposal of this compound in a laboratory setting.
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the key stages for the safe handling and disposal of this compound in a laboratory environment.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide.[2]
-
Ensure Proper Ventilation: Work in a chemical fume hood or a well-ventilated area.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of solid this compound. Avoid creating dust.
-
Dissolving: Add the chosen organic solvent to the solid. If necessary, purge the solution with an inert gas.[2]
-
Aqueous Solutions: To prepare an aqueous solution, dilute the organic stock solution into the desired aqueous buffer or isotonic saline. It is not recommended to store aqueous solutions for more than one day.[2]
Decontamination Procedure
Proper decontamination of work surfaces and equipment is critical to prevent cross-contamination and accidental exposure.
-
Prepare Cleaning Solution: While specific decontamination protocols for this compound are not widely documented, a general approach involves using a detergent solution followed by a rinse. For many hazardous drugs, a 10% bleach solution followed by a neutralizing agent like 1% sodium thiosulfate is effective.[3]
-
Application: Apply the cleaning solution to the contaminated surfaces and equipment.
-
Contact Time: Allow for a sufficient contact time to ensure decontamination.
-
Rinsing: Thoroughly rinse the surfaces with water.
-
Drying: Dry the surfaces completely.
-
Waste Disposal: Dispose of all cleaning materials as hazardous waste.
Spill Cleanup Protocol
In the event of a spill, a prompt and systematic response is necessary to contain and clean the affected area.
Spill Response Workflow
Caption: This workflow provides a step-by-step guide for responding to a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Personal Protective Equipment: Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully cover the powder with a damp cloth or absorbent pads to avoid generating dust.
-
Cleanup:
-
Solids: Mechanically pick up the spilled solid and place it into a sealed, labeled waste container.
-
Liquids: Absorb the spilled liquid with an inert material and place it in a sealed, labeled waste container.
-
-
Decontamination: Decontaminate the spill area using the procedure outlined above.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's and local regulations.
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Disposal Decision Tree
Caption: This decision tree aids in the proper segregation and disposal of different types of this compound waste.
General Disposal Guidelines:
-
Follow Regulations: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Avoid Environmental Release: Do not allow this compound to enter sewers or waterways.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
